Erythromycin Propionate
Description
ERYTHROMYCIN PROPIONATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1967.
form in which erythromycin estolate is principally absorbed
See also: Erythromycin (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQXKHPOXXXCTP-CSLYCKPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H71NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022994 | |
| Record name | Erythromycin propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-36-1 | |
| Record name | Erythromycin propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin, 2'-propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Propionate Ester of Erythromycin: A Technical Guide to its Discovery, History, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic discovered in 1952, has been a cornerstone in the treatment of various bacterial infections.[1] Its acid lability and variable oral absorption led to the development of ester prodrugs, among which erythromycin propionate has proven to be a significant advancement. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action, antimicrobial activity, and pharmacokinetic profile. Furthermore, this guide outlines the experimental protocols for key assays and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and History
The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from the province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, where in 1952, a research team led by J. M. McGuire isolated a new antibiotic from a strain of Streptomyces erythreus (now known as Saccharopolyspora erythraea).[1][2] This new compound was named erythromycin.
While erythromycin demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, its base form was unstable in gastric acid, leading to unpredictable oral bioavailability.[3] To overcome this limitation, researchers focused on creating more stable ester derivatives. This led to the development of erythromycin 2'-propionate, an esterification at the 2'-hydroxyl group of the desosamine sugar.[4][5] This modification protected the antibiotic from acid degradation in the stomach. The lauryl sulfate salt of this compound, known as erythromycin estolate, was subsequently developed and introduced, showing improved absorption characteristics.[6][7] Upon absorption, the inactive ester is hydrolyzed by plasma esterases to release the active erythromycin base.[7]
Chemical and Physical Properties
This compound is a white to slightly yellow crystalline powder.[8] It is sparingly soluble in water but freely soluble in organic solvents like ethanol and acetone.[9] The propionyl ester is more lipophilic than the parent erythromycin base, which contributes to its enhanced absorption.
| Property | Value | Reference |
| Chemical Formula | C40H71NO14 | [10] |
| Molecular Weight | 790.00 g/mol | [10] |
| CAS Number | 134-36-1 | [11] |
| Melting Point | 190–193 °C | [8] |
| Appearance | White to light yellow crystalline powder | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [9] |
Synthesis and Production
The industrial production of erythromycin involves the fermentation of Saccharopolyspora erythraea. The addition of propionate to the fermentation medium has been shown to stimulate the production of erythromycin.[11] Following fermentation, the erythromycin base is extracted and purified.
The synthesis of erythromycin 2'-propionate is achieved through the selective esterification of the 2'-hydroxyl group of the desosamine sugar of the erythromycin molecule with propionic acid or a reactive derivative like propionic anhydride.
Experimental Workflow: Production and Purification of Erythromycin
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibacterial activity of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of 2′-Esters of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin Estolate | C52H97NO18S | CID 441371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2016204656A1 - Method for producing an erythromycin pharmaceutical composition - Google Patents [patents.google.com]
- 8. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Erythromycin 2'-Propionate | TargetMol [targetmol.com]
- 11. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]
Erythromycin Propionate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Erythromycin Propionate, a macrolide antibiotic. This document covers its fundamental chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug development and research.
Core Properties of this compound
This compound, the 2'-propionate ester of erythromycin, is a well-established macrolide antibiotic. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 134-36-1 | [1][2] |
| Molecular Formula | C40H71NO14 | [1] |
| Molecular Weight | 790.00 g/mol | [2][3][4][5] |
| Serum Protein Binding | 93% | [1] |
| Half-life (Erythromycin) | 1.5 - 2 hours | [6] |
| IC50 (HCoV-OC43) | 1.40 µM | [4] |
| IC50 (Human Bile Salt Export Pump) | 5.39 (-log[M]) | [3] |
| IC50 (Rat Bile Salt Export Pump) | 4.94 (-log[M]) | [3] |
Mechanism of Action
This compound exerts its primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It also demonstrates immunomodulatory properties and has a noted impact on bile acid transport, which is linked to potential hepatotoxicity.
Inhibition of Bacterial Protein Synthesis
Erythromycin acts as a bacteriostatic agent by binding to the 50S subunit of the bacterial ribosome.[3][7] This binding occurs within the ribosomal exit tunnel, near the peptidyl transferase center.[8][9] The presence of the antibiotic physically obstructs the passage of the nascent polypeptide chain, leading to a halt in the elongation phase of protein synthesis.[7][8] This interference with aminoacyl translocation prevents the transfer of tRNA from the A site to the P site of the ribosome, ultimately stopping the production of essential bacterial proteins.[7]
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. This compound [drugcentral.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Erythromycin differentially inhibits lipopolysaccharide- or poly(I:C)-induced but not peptidoglycan-induced activation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Erythromycin - Wikipedia [en.wikipedia.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Erythromycin Propionate
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Erythromycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, a macrolide antibiotic. It is intended to serve as a technical resource, presenting key data, experimental methodologies, and the underlying mechanisms of action for professionals in the field of drug development and research.
Pharmacokinetics
This compound is an esterified prodrug of erythromycin, designed to improve its stability in acidic environments and enhance oral absorption.[1][2] Once absorbed, it is hydrolyzed to the active erythromycin base.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Erythromycin base is susceptible to inactivation by gastric acid. The propionate ester (often administered as erythromycin estolate, the lauryl sulfate salt of the propionate ester) protects the molecule, allowing it to be absorbed in the gastrointestinal tract.[1][3][4] Peak serum levels of erythromycin are typically reached 0.5–2.5 hours after dosing with an esterified form, though this can be delayed by food.[1] The bioavailability of erythromycin is known to be variable, ranging from 18-45%.[5]
-
Distribution: After absorption, erythromycin distributes widely into most tissues and body fluids.[2][5] It shows a high degree of protein binding, with the propionate form being approximately 93% bound to serum proteins.[5][6] The drug concentrates in the liver and is also actively transported to sites of infection via phagocytic cells.[1][4]
-
Metabolism: The primary site of metabolism for erythromycin is the liver.[1][3] The propionyl ester is hydrolyzed to the active erythromycin base. The drug then undergoes N-demethylation, a process mediated by the cytochrome P450 enzyme, specifically CYP3A4.[1][3][5] This metabolic pathway is a significant source of drug-drug interactions.[1][7]
-
Excretion: The main route of excretion for erythromycin is through the bile.[1][2][3] A very small percentage (2-15%) of the active drug is excreted unchanged in the urine.[1][2] The elimination half-life is generally between 1.5 and 2.0 hours in individuals with normal renal function but can be prolonged in those with end-stage renal disease.[1][8] Repetitive dosing can lead to an increased elimination half-life.[5][8]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for erythromycin. Note that specific values can vary based on the formulation (e.g., estolate vs. ethylsuccinate) and patient population.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 0.5 - 4 hours | [1][3][5] |
| Bioavailability | 18% - 45% | [5] |
| Protein Binding | 80% - 93% | [5][6] |
| Elimination Half-life | 1.5 - 2.0 hours | [1][3] |
| Metabolism | Hepatic (CYP3A4-mediated N-demethylation) | [1][5] |
| Primary Excretion | Biliary | [1][2][3] |
Pharmacodynamics
Mechanism of Action
Erythromycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[1][3][9] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[1][4][6] This binding action interferes with the aminoacyl translocation step, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[1] This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and suppressing bacterial growth and replication.[1][9] At higher concentrations, erythromycin can be bactericidal.[2]
dot
Caption: Mechanism of Action of Erythromycin.
Spectrum of Activity and MIC Data
Erythromycin is effective against a wide range of bacteria, particularly Gram-positive organisms. Its spectrum includes Streptococcus, Staphylococcus, Corynebacterium, and Listeria species. It is also active against some Gram-negative bacteria like Neisseria and Bordetella pertussis, as well as other organisms such as Mycoplasma pneumoniae and Chlamydia trachomatis.[1][2][3]
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The table below presents representative MIC values for erythromycin against various medically significant bacteria.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 0.023 - 1024 | - | - | [1] |
| Streptococcus pyogenes | 0.004 - 256 | - | - | [1] |
| Haemophilus influenzae | 0.015 - 256 | - | - | [1] |
| Corynebacterium minutissimum | 0.015 - 64 | - | - | [1] |
| Bordetella pertussis | 0.06 - 0.125 | 0.06 | 0.125 | [10] |
| Mycoplasma salivarium | 0.063 - 256 | 2 | 4 | [11] |
| Rhodococcus equi | ≤0.5 (Susceptible) | 0.657 (Mean 2014) | - | [12] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Dose-Response Relationship
The clinical efficacy of erythromycin is dependent on maintaining drug concentrations at the site of infection above the MIC of the target pathogen.[13] The relationship between dose and therapeutic effect is influenced by the pharmacokinetic properties of the drug, which determine the concentration achieved at the cellular level.[13] Dose-related variability in pharmacokinetic parameters, such as an increase in half-life with higher doses, has been observed.[14] For macrolides like erythromycin, the area under the concentration-time curve divided by the MIC (AUC/MIC) is often considered a key pharmacodynamic index linked to efficacy.
Experimental Protocols
Protocol for a Rodent Pharmacokinetic Study
This section outlines a generalized protocol for determining the pharmacokinetic profile of this compound in a rat model.
-
Animal Model: Wistar rats (n=6 per group) are fasted overnight with free access to water.[15]
-
Drug Preparation & Administration: An erythromycin suspension (e.g., in 10% Pharmasol, 10% Methanol, and water) is prepared. A single oral dose (e.g., 50 mg/kg) is administered via gavage.[15] For intravenous studies, the drug is administered via the tail vein.[15]
-
Blood Sampling: Blood samples (~0.3 mL) are collected from the retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[15]
-
Sample Processing: Blood is allowed to clot, then centrifuged to separate the serum/plasma. Samples are stored at -20°C or lower until analysis.[16]
-
Bioanalysis: Erythromycin concentrations in plasma are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15] This involves protein precipitation, chromatographic separation, and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.
dot
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Erythromycin: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [drugcentral.org]
- 10. cejph.szu.cz [cejph.szu.cz]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 14. Intersubject and dose-related variability after intravenous administration of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrmps.com [ijrmps.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Solubility Profile of Erythromycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Erythromycin Propionate in various solvents. The information is intended to assist researchers and professionals in the fields of drug development, formulation, and analysis.
Introduction
This compound, the 2'-propanoate ester of erythromycin, is a macrolide antibiotic. Understanding its solubility characteristics is crucial for the development of effective pharmaceutical formulations, ensuring optimal dissolution, bioavailability, and therapeutic efficacy. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.
Quantitative Solubility Data
The available quantitative and semi-quantitative solubility data for this compound is summarized in the table below. It is important to note that precise, temperature-controlled quantitative data for this compound is not extensively available in the public domain. The data for the base, Erythromycin, is included for comparative purposes.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| This compound | ||||
| Acetonitrile | Not Specified | 0.1 - 1 mg/mL | Semi-Quantitative | [1] |
| Water | Not Specified | 0.1 - 1 mg/mL | Semi-Quantitative | [1] |
| Water | Not Specified | Very slightly soluble | Qualitative | |
| Methanol | Not Specified | Readily soluble | Qualitative | |
| Ethanol | Not Specified | Readily soluble | Qualitative | |
| Acetone | Not Specified | Readily soluble | Qualitative | |
| Ethyl Acetate | Not Specified | Readily soluble | Qualitative | |
| Dimethylformamide (DMF) | Not Specified | Readily soluble | Qualitative | |
| Erythromycin (Base) | ||||
| Water | Not Specified | ~2 mg/mL | Quantitative | [2][3] |
| Water | 30 | 1.2 x 10³ mg/1000 g | Quantitative | [4] |
| Ethanol | Not Specified | Freely soluble | Qualitative | [3] |
| Acetone | Not Specified | Freely soluble | Qualitative | [2][3] |
| Chloroform | Not Specified | Freely soluble | Qualitative | [3] |
| Acetonitrile | Not Specified | Freely soluble | Qualitative | [2][3] |
| Ethyl Acetate | Not Specified | Freely soluble | Qualitative | [2][3] |
| Ether | Not Specified | Moderately soluble | Qualitative | [2] |
| Ethylene Dichloride | Not Specified | Moderately soluble | Qualitative | [2] |
| Amyl Acetate | Not Specified | Moderately soluble | Qualitative | [2] |
Experimental Protocols for Solubility Determination
A standardized and detailed experimental protocol for determining the solubility of this compound is crucial for obtaining reproducible and comparable data. The following methodologies are based on established principles of solubility assessment.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Solvents of interest (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated spectrophotometric method.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the analyte. The filtration step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the mean of at least three independent determinations. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).
Analytical Method Validation
The analytical method used for quantification should be validated to ensure accuracy, precision, linearity, and specificity according to established guidelines (e.g., ICH Q2(R1)).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining solubility and the logical relationship of factors influencing solubility.
Caption: General workflow for equilibrium solubility determination.
Caption: Key factors influencing the solubility of a compound.
Conclusion
The solubility of this compound is a critical parameter for its formulation and delivery. While comprehensive quantitative data remains limited in publicly accessible literature, the available information indicates that it is readily soluble in many common organic solvents but has low aqueous solubility. The experimental protocols outlined in this guide provide a framework for generating robust and reliable solubility data. Further research to establish a comprehensive, temperature-dependent solubility profile of this compound in a wider range of pharmaceutically relevant solvents is recommended.
References
Erythromycin Propionate vs. Erythromycin Base: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of Erythromycin Propionate and Erythromycin Base for research applications. This document outlines the core physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects of both forms, supported by experimental protocols and visual diagrams to facilitate understanding and experimental design.
Executive Summary
Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. In research and pharmaceutical development, it is utilized in two primary forms: the biologically active Erythromycin Base and its prodrug, this compound (often available as the estolate salt). The choice between these two forms is critical and depends on the specific research application, as their physicochemical and pharmacokinetic properties differ significantly, influencing factors such as solubility, stability, and bioavailability. This guide provides a detailed comparative analysis to aid researchers in selecting the appropriate form for their studies.
Physicochemical Properties
The fundamental differences between Erythromycin Base and this compound lie in their chemical structure, which in turn dictates their physical and chemical characteristics. This compound is an esterified form of Erythromycin Base, a modification designed to enhance its acid stability and improve oral absorption.
| Property | Erythromycin Base | This compound | Data Source(s) |
| Molecular Formula | C37H67NO13 | C40H71NO14 | [1] |
| Molecular Weight | ~733.9 g/mol | ~790.0 g/mol | [2] |
| Melting Point | ~136-140 °C | ~122-126 °C | [3][4] |
| Solubility in Water | Poorly soluble | Slightly soluble (0.1-1 mg/mL) | [3][5] |
| Solubility in Acetonitrile | - | Slightly soluble (0.1-1 mg/mL) | [3] |
| Acid Stability | Rapidly degraded in acidic conditions | More stable in acidic conditions than the base | [6][7] |
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of Erythromycin Base and its propionate ester are markedly different, primarily due to the latter's role as a prodrug.
| Parameter | Erythromycin Base | This compound (as Estolate) | Data Source(s) |
| Absorption | Variable and decreased by gastric acid; enteric coating is often required. | More readily and reliably absorbed from the gastrointestinal tract due to increased acid stability. | [5][6] |
| Metabolism | Undergoes first-pass metabolism in the liver by CYP3A4. | Absorbed as the propionate ester and subsequently hydrolyzed in the plasma to the active Erythromycin Base. | [6][8] |
| Bioavailability | Variable (18-45%) after oral administration. | Generally higher and more consistent than the base form. | [8] |
| Protein Binding | 80-90% | ~93% | [8] |
| Elimination Half-life | 2.4-3.5 hours | The ester form has a longer half-life (e.g., estolate ~5.5 hours) before hydrolysis. | [8][9] |
Pharmacodynamics and Mechanism of Action
The antibacterial activity of erythromycin is exerted by the base form. This compound is biologically inactive until it is hydrolyzed to Erythromycin Base.
Antimicrobial Action: Erythromycin Base inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.[2][9][] This action is primarily bacteriostatic.
Anti-inflammatory Effects: Beyond its antimicrobial properties, erythromycin exhibits significant anti-inflammatory and immunomodulatory effects.[11][12][13] These effects are mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][13] Erythromycin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8.[11] It can also upregulate the expression of DEL-1, a protein involved in inhibiting neutrophilic inflammation.[8][12]
While both forms ultimately result in the active Erythromycin Base, the different pharmacokinetic profiles may lead to variations in the concentration and duration of exposure at the target site, potentially influencing the magnitude and duration of both antimicrobial and anti-inflammatory effects in vivo.
Experimental Protocols
Comparative In Vitro Dissolution Testing
Objective: To compare the dissolution rates of Erythromycin Base and this compound tablets in simulated gastric and intestinal fluids.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media:
-
Acid Stage: 900 mL of Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.
-
Buffer Stage: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, phosphate buffer.
-
-
Procedure:
-
Place one tablet in each dissolution vessel containing SGF at 37°C ± 0.5°C with a paddle speed of 100 rpm.
-
After 60 minutes, withdraw a sample for analysis.
-
Change the medium to SIF by adding a pre-determined amount of a buffer concentrate to adjust the pH to 6.8.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) from the buffer stage.
-
Analyze the concentration of dissolved erythromycin using a validated HPLC method.[14][15][16][17]
-
HPLC Method for Simultaneous Determination of this compound and Erythromycin Base
Objective: To quantify the concentration of this compound and its active metabolite, Erythromycin Base, in plasma or other biological matrices.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography with Mass Spectrometric (HPLC-MS) or UV detection.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate buffer at a neutral pH). The exact composition should be optimized for separation.[5][18][19]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the HPLC system.
-
Internal Standard: Roxithromycin is a suitable internal standard.[5]
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of Erythromycin Base and this compound against susceptible bacterial strains.
Methodology:
-
Method: Broth microdilution method according to CLSI guidelines.
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus ATCC 29213 or Streptococcus pneumoniae ATCC 49619.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Procedure:
-
Prepare serial two-fold dilutions of Erythromycin Base and this compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[21][22]
-
Note: Since this compound needs to be hydrolyzed to the active base, results for the propionate form in this direct in vitro assay may not reflect its in vivo efficacy and are expected to show significantly lower activity.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 5. Simultaneous determination of this compound and base in human plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 9. go.drugbank.com [go.drugbank.com]
- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 13. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. uspnf.com [uspnf.com]
- 17. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. idexx.dk [idexx.dk]
- 22. cejph.szu.cz [cejph.szu.cz]
Methodological & Application
Application Notes and Protocols for Erythromycin Propionate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin propionate is a macrolide antibiotic, an esterified derivative of erythromycin, that functions by inhibiting protein synthesis in susceptible organisms.[1][2] These application notes provide a detailed protocol for the preparation of this compound stock solutions for research and development purposes. The document outlines the necessary materials, reagents, and a step-by-step procedure for solubilization and storage. Additionally, it includes a summary of the physicochemical properties and recommendations for handling.
Physicochemical Properties and Solubility
Table 1: Solubility and Storage of this compound and Erythromycin Base
| Property | This compound | Erythromycin (Base/General) |
| Solubility | ||
| DMSO | Soluble (A concentration of 40 mg/mL has been reported for in vivo use preparation)[3] | ~15 mg/mL[3], with some sources indicating up to 100 mg/mL[4] |
| Methanol | Soluble[5] | Soluble |
| Ethanol | Data not available (Assumed to be soluble, but empirical testing is recommended) | ~30-50 mg/mL[3] |
| Water | Slightly Soluble (0.1-1 mg/mL)[6] | Sparingly soluble (~2 mg/mL)[7][8] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL)[6] | Freely soluble |
| Storage Conditions | ||
| Solid Powder | -20°C for up to 3 years[1] | -20°C[3] |
| Stock Solution | -80°C for up to 1 year; 4°C for short-term (up to one week)[1] | -20°C for up to 1 year[9][10] |
Note: The stability of erythromycin in solution is known to be pH-dependent, with instability in acidic aqueous solutions.[11][12]
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol provides a general method for preparing a 10 mg/mL stock solution of this compound. Due to the lack of precise solubility data in ethanol, DMSO is recommended as the primary solvent. Researchers should perform a small-scale solubility test if a different solvent or a higher concentration is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes or micropipettes with sterile, filtered tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the powder.
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Close the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.
-
-
Sterilization (Optional): If the stock solution is intended for cell culture applications where sterility is paramount, it can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to one year).[1] For short-term use, an aliquot may be stored at 4°C for up to one week.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
Erythromycin and its derivatives, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of aminoacyl transfer-RNA (tRNA) and ultimately blocks the elongation of the polypeptide chain.
References
- 1. Erythromycin 2'-Propionate | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.cn]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound CAS#: 134-36-1 [m.chemicalbook.com]
- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin Stock Solution [novoprolabs.com]
- 10. zellbio.eu [zellbio.eu]
- 11. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
Application Notes and Protocols: Erythromycin Propionate as a Selection Agent in Genetically Engineered Mammalian Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Erythromycin, a macrolide antibiotic, functions by inhibiting protein synthesis in bacteria through its binding to the 50S ribosomal subunit.[1] Mammalian cells, possessing 80S ribosomes, are naturally resistant to erythromycin, which has traditionally limited its use as a selection agent in eukaryotic cell culture.[2] However, recent advancements in genetic engineering have opened the possibility of developing a novel selection system based on erythromycin. This is achieved by first sensitizing mammalian cells to the antibiotic through a targeted mutation in the 28S ribosomal RNA gene, followed by the introduction of a bacterial erythromycin resistance gene as a selectable marker.
These application notes provide a comprehensive, albeit theoretical, framework for utilizing Erythromycin Propionate as a selection agent for genetically modified mammalian cells. The protocols outlined below are based on established principles of cell line development and published research on macrolide sensitivity in eukaryotes. It is important to note that this is a novel application and requires significant optimization for specific cell lines and experimental goals.
Principle of the Erythromycin-Based Selection System
The use of this compound as a selection agent in mammalian cells is contingent on a two-step genetic modification process:
-
Induction of Erythromycin Sensitivity: A specific point mutation is introduced into the endogenous 28S rRNA gene of the host mammalian cell line. This mutation, analogous to the G2400A mutation in yeast 25S rRNA, is hypothesized to alter the conformation of the large ribosomal subunit, rendering it susceptible to binding by erythromycin and subsequent inhibition of protein synthesis.[3]
-
Conferral of Erythromycin Resistance: A gene conferring resistance to erythromycin is introduced into the sensitized cells along with the gene of interest. A common mechanism of erythromycin resistance in bacteria is the methylation of the ribosomal RNA target site by enzymes encoded by erm genes (erythromycin ribosome methylation).[4] Expression of an erm gene in the engineered sensitive mammalian cells would protect their ribosomes from the action of erythromycin, allowing for their selective survival and proliferation.
This dual-component system allows for stringent selection of cells that have been successfully transfected with the desired genetic constructs.
Data Presentation
The following tables provide a summary of the expected quantitative data for an erythromycin-based selection system. These values are hypothetical and will require empirical determination for each specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for this compound
| Application | Cell Type | Recommended Concentration Range (µg/mL) |
| Kill Curve Determination | Erythromycin-Sensitive Mammalian Cells | 1 - 100 |
| Selection of Stable Transfectants | Erythromycin-Sensitive Mammalian Cells | 10 - 50 |
| Maintenance of Stable Cell Lines | Erythromycin-Resistant Mammalian Cells | 5 - 20 |
Table 2: Example Kill Curve Data for an Engineered Erythromycin-Sensitive Cell Line
| This compound (µg/mL) | Percent Viability (Day 7) |
| 0 (Control) | 100% |
| 1 | 85% |
| 5 | 40% |
| 10 | 15% |
| 20 | <5% |
| 50 | 0% |
| 100 | 0% |
Experimental Protocols
Protocol 1: Engineering an Erythromycin-Sensitive Mammalian Cell Line
This protocol describes the generation of a mammalian cell line susceptible to this compound through targeted mutagenesis of the 28S rRNA gene.
Materials:
-
Mammalian cell line of interest
-
CRISPR/Cas9 system components (Cas9 nuclease, guide RNA targeting the specific 28S rRNA locus)
-
Donor DNA template with the desired point mutation
-
Transfection reagent
-
Complete cell culture medium
-
Fluorescence-activated cell sorting (FACS) buffer
-
96-well plates
Methodology:
-
gRNA Design and Validation: Design and synthesize a guide RNA (gRNA) targeting the region of the 28S rRNA gene homologous to the G2400 position in yeast 25S rRNA. Validate the cutting efficiency of the gRNA in vitro or in a pilot transfection experiment.
-
Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the desired point mutation flanked by homology arms corresponding to the sequences upstream and downstream of the target site.
-
Transfection: Co-transfect the host mammalian cells with the Cas9 nuclease, the validated gRNA, and the donor template using a high-efficiency transfection method.
-
Single-Cell Cloning: Two to three days post-transfection, dilute the cells and seed them into 96-well plates to isolate single clones.
-
Screening for Mutation: Once the clones have expanded, isolate genomic DNA and screen for the presence of the desired mutation using PCR and Sanger sequencing or a restriction fragment length polymorphism (RFLP) assay if the mutation introduces or removes a restriction site.
-
Phenotypic Validation (Optional): To confirm erythromycin sensitivity, perform a preliminary cell viability assay on the successfully mutated clones using a range of this compound concentrations.
Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound required to kill the non-resistant, erythromycin-sensitive host cells.
Materials:
-
Engineered erythromycin-sensitive mammalian cell line
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Complete cell culture medium
-
24-well or 96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Methodology:
-
Cell Seeding: Seed the engineered erythromycin-sensitive cells into a 24-well or 96-well plate at a density that will not reach confluency during the course of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µg/mL). Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells for 7-14 days, replacing the medium with fresh medium containing the corresponding concentration of this compound every 2-3 days. Observe the cells daily for signs of cytotoxicity.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay.
-
Data Analysis: Plot the percentage of viable cells against the this compound concentration. The minimum concentration that results in complete cell death is the optimal concentration for selection.
Protocol 3: Selection of Stably Transfected Cells
This protocol describes the selection of erythromycin-sensitive cells that have been successfully transfected with a plasmid containing a gene of interest and an erythromycin resistance gene (e.g., ermC).
Materials:
-
Engineered erythromycin-sensitive mammalian cell line
-
Expression vector containing the gene of interest and an erythromycin resistance gene
-
Transfection reagent
-
Complete cell culture medium
-
This compound at the predetermined optimal selection concentration
Methodology:
-
Transfection: Transfect the engineered erythromycin-sensitive cells with the expression vector using a high-efficiency transfection method.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without the selection antibiotic.
-
Selection: Passage the cells into fresh medium containing the optimal selection concentration of this compound.
-
Maintenance under Selection: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days. Non-transfected cells will gradually die off.
-
Colony Expansion: After 1-2 weeks, visible antibiotic-resistant colonies should appear. Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Maintenance of Stable Clones: Once expanded, the stable cell lines can be maintained in culture medium containing a lower, maintenance concentration of this compound (typically 25-50% of the selection concentration).
Visualization of Pathways and Workflows
Caption: Mechanism of Erythromycin action in sensitized eukaryotic cells.
Caption: Experimental workflow for generating stable cell lines.
Caption: Logical relationship for erythromycin-based selection.
References
- 1. Methods to create a stringent selection system for mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Erythromycin Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin Propionate in pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient method for quality control and research applications. This document provides a comprehensive experimental protocol, data presentation in tabular format for clarity, and visual representations of the workflow and logical relationships to guide researchers.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. It is often formulated as a propionate ester to improve its stability and oral bioavailability. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note presents a detailed, validated HPLC method for the analysis of this compound.
Experimental Protocol
This protocol is a composite method based on established and validated procedures for the analysis of erythromycin and its derivatives.[1][2][3][4][5]
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]
-
Chemicals and Reagents:
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 8.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 20 µL[4] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.02 M Potassium Phosphate Dibasic, pH 8.5): Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 8.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[2]
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation: The sample preparation will depend on the dosage form. For a tablet, a representative number of tablets should be weighed and finely powdered. An amount of powder equivalent to a single dose of this compound should be accurately weighed and transferred to a suitable volumetric flask. The drug is then extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final concentration (e.g., 100 µg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.2 - 0.3 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.6 - 0.9 ng/mL[4] |
| Accuracy (% Recovery) | 98.0% - 102.0%[5] |
| Precision (% RSD) | < 2.0%[4][5] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Simultaneous determination of this compound and base in human plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for Determining Erythromycin Susceptibility in Bacteria: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the susceptibility of bacteria to erythromycin. The methodologies outlined are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended to ensure accuracy and reproducibility in research and drug development settings.
Introduction
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a broad spectrum of bacteria, particularly Gram-positive organisms and some Gram-negative species. Accurate determination of bacterial susceptibility to erythromycin is crucial for guiding therapeutic choices and monitoring the emergence of resistance. It is important to note that while various esters of erythromycin, such as erythromycin propionate, are administered as pro-drugs, in vitro susceptibility testing is performed against the active base, erythromycin.
The two most widely accepted and utilized methods for routine antimicrobial susceptibility testing are broth microdilution and disk diffusion. This document provides detailed protocols for both methods.
Data Presentation: Interpretive Criteria for Erythromycin
The following tables summarize the clinical breakpoints for erythromycin as defined by CLSI and EUCAST. These values are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the Minimum Inhibitory Concentration (MIC) or the zone of inhibition diameter.
Table 1: CLSI Interpretive Criteria for Erythromycin
| Organism | Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S | I | ||
| Staphylococcus aureus | Broth Dilution/Disk Diffusion | ≤ 0.5 | 1-4 |
| Streptococcus pneumoniae | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |
| Streptococcus spp. (Beta-hemolytic group) | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |
| Streptococcus spp. (Viridans group) | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |
| Enterococcus spp. | Broth Dilution/Disk Diffusion | ≤ 0.5 | 1-4 |
| Haemophilus influenzae | Broth Dilution | ≤ 0.5 | 1-2 |
Source: CLSI M100, 34th Ed., 2024.[1][2]
Table 2: EUCAST Interpretive Criteria for Erythromycin
| Organism | Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |
| S (≤) | R (>) | ||
| Staphylococcus aureus | Broth Dilution/Disk Diffusion | 1 | 2 |
| Streptococcus groups A, C, G | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |
| Streptococcus pneumoniae | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |
| Moraxella catarrhalis | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |
| Campylobacter jejuni/coli | Broth Dilution/Disk Diffusion | 4 | 4 |
| Corynebacterium diphtheriae | Broth Dilution/Disk Diffusion | 0.125 | 0.125 |
Source: EUCAST Breakpoint Tables v. 14.0, 2024.[3][4]
Table 3: Quality Control Ranges for Erythromycin Susceptibility Testing
| Quality Control Strain | Method | CLSI MIC Range (µg/mL) | CLSI Zone Diameter Range (mm) | EUCAST MIC Range (µg/mL) | EUCAST Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 | N/A | 0.25 - 1 | N/A |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | N/A | 22 - 30 | N/A | 22 - 30 |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.03 - 0.12 | N/A | 0.03 - 0.12 | N/A |
| Streptococcus pneumoniae ATCC 49619 | Disk Diffusion | N/A | 25 - 30 | N/A | 25 - 31 |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 1 - 4 | N/A | N/A | N/A |
| Haemophilus influenzae ATCC 49766 | Disk Diffusion | N/A | 6 - 12 | 0.5 - 2 | 10 - 18 |
Sources: CLSI M100, 34th Ed., 2024 and EUCAST QC Tables v. 13.1, 2023.[1][2][5][6][7]
Experimental Protocols
The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing for erythromycin. Adherence to these protocols is critical for obtaining accurate and reproducible results.
Protocol 1: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of erythromycin, which is the lowest concentration of the antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Erythromycin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):
-
S. pneumoniae: CAMHB with 2-5% lysed horse blood.
-
H. influenzae: Haemophilus Test Medium (HTM) broth.
-
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.9% sterile saline or sterile broth
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Appropriate quality control (QC) strains (see Table 3)
Procedure:
-
Preparation of Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol). Further dilutions should be made in sterile distilled water.
-
Preparation of Microtiter Plates: a. Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate. b. Perform serial two-fold dilutions of the erythromycin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL. c. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For Haemophilus influenzae and Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
-
Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of erythromycin at which there is no visible growth. c. Compare the MIC value to the interpretive criteria in Table 1 (CLSI) or Table 2 (EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.
-
Quality Control: Concurrently test the appropriate QC strains as listed in Table 3. The results for the QC strains must fall within the acceptable ranges for the test to be considered valid.
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Materials:
-
Erythromycin disks (15 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
For fastidious organisms:
-
Streptococcus spp.: MHA with 5% defibrinated sheep blood.
-
Haemophilus influenzae: Haemophilus Test Medium (HTM) agar.
-
-
Bacterial culture in the logarithmic growth phase
-
0.9% sterile saline or sterile broth
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Appropriate quality control (QC) strains (see Table 3)
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes before applying the disks.
-
Application of Erythromycin Disks: a. Aseptically apply a 15 µg erythromycin disk to the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar surface. c. Disks should be placed at least 24 mm apart from each other.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours. b. For Streptococcus spp. and Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.
-
Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. b. Compare the zone diameter to the interpretive criteria in Table 1 (CLSI) or Table 2 (EUCAST) to determine the susceptibility category.
-
Quality Control: Test the appropriate QC strains alongside the clinical isolates. The zone diameters for the QC strains must be within the acceptable ranges specified in Table 3.
Mandatory Visualizations
The following diagrams illustrate the workflows for the broth microdilution and disk diffusion methods.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
Application Notes and Protocols for In Vitro Drug Interaction Studies of Erythromycin Propionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin, a macrolide antibiotic, is a well-documented perpetrator of drug-drug interactions (DDIs). This is primarily due to its inhibitory effects on the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4), and the efflux transporter, P-glycoprotein (P-gp).[1][2][3] Erythromycin propionate, as a prodrug of erythromycin, is expected to have a similar DDI profile upon conversion to the active base. Understanding the potential for these interactions early in drug development is crucial for ensuring patient safety.[4]
These application notes provide detailed protocols for in vitro studies to characterize the inhibitory potential of this compound on CYP3A4 and its interaction with P-gp.
Key In Vitro Drug Interaction Pathways for Erythromycin
Erythromycin can increase the plasma concentrations of co-administered drugs by inhibiting their metabolism and efflux, leading to potential toxicity. The two primary mechanisms are:
-
CYP3A4 Inhibition: CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast number of drugs.[5] Erythromycin is a mechanism-based inhibitor of CYP3A4, meaning it forms a stable complex with the enzyme, leading to its inactivation.[6][7]
-
P-glycoprotein (P-gp) Inhibition: P-gp is an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier. It actively pumps drugs out of cells, limiting their absorption and distribution. Erythromycin can inhibit the function of P-gp, leading to increased intracellular concentrations and systemic exposure of P-gp substrates.[8]
Section 1: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This section details the protocol for determining the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes (HLMs).
Experimental Workflow: CYP3A4 Inhibition Assay
References
- 1. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 4. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of erythromycin and roxithromycin on oxidation of testosterone and nifedipine catalyzed by CYP3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp | PLOS One [journals.plos.org]
- 8. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Erythromycin Propionate in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic first isolated in 1952 from the bacterium Saccharopolyspora erythraea, is a widely used agent in both clinical practice and microbiology research.[1] Erythromycin Propionate is an ester of erythromycin, which is more acid-stable. It acts as a bacteriostatic agent by inhibiting protein synthesis in susceptible microorganisms.[2][3] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis and ultimately halts bacterial growth.[1][4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in microbiological research, with a focus on antimicrobial susceptibility testing, biofilm disruption, and quorum sensing inhibition.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA molecule within the 50S subunit.[4][7] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain after the first few amino acids have been joined.[8][9] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby inhibiting protein synthesis.[1][6] While primarily bacteriostatic, at higher concentrations, it can exhibit bactericidal activity.[1]
Caption: Mechanism of Erythromycin action on the bacterial 50S ribosomal subunit.
Key Applications in Microbiology Research
This compound is a versatile tool in microbiology for:
-
Determining Antimicrobial Susceptibility: Establishing the Minimum Inhibitory Concentration (MIC) of erythromycin against various bacterial strains.
-
Investigating Biofilm Formation and Disruption: Studying the ability of erythromycin to inhibit the formation of or disrupt established bacterial biofilms.
-
Analyzing Quorum Sensing (QS) Pathways: Exploring the role of erythromycin in interfering with bacterial cell-to-cell communication, which often regulates virulence and biofilm formation.[10]
Application 1: Antimicrobial Susceptibility Testing
Objective:
To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11][12]
Quantitative Data Summary:
The following table summarizes reported MIC values for erythromycin against various bacterial species. Note that MIC values can vary significantly between strains.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Ureaplasma isolates | 2 | 4 | 0.063–256 | [13] |
| Rhodococcus equi | >0.5 | >0.5 | Not Specified | [14] |
| Bordetella pertussis | 0.06-0.125 | 0.125 | 0.03-0.125 | [15] |
| Streptococcus agalactiae | Not Specified | Not Specified | 0.015->128 | [16] |
| Escherichia coli (porcine) | Not Specified | Not Specified | 16 to >1024 | [17] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocol: Broth Microdilution Method
This protocol is based on standard methods for determining MICs.[12][18]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Erythromycin Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic).
-
Well 12 serves as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of erythromycin in which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application 2: Anti-Biofilm Activity
Objective:
To assess the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms. Bacteria within biofilms are often more resistant to antibiotics than their planktonic counterparts.[19] Erythromycin has been shown to disrupt biofilms of various pathogens, including Acinetobacter baumannii and Porphyromonas gingivalis.[20][21][22]
Quantitative Data Summary:
| Bacterial Species | Assay Type | Erythromycin Concentration | Observed Effect | Reference |
| Acinetobacter baumannii | Biofilm Disruption | Not Specified | Significant destruction of biofilm structure | [20][21] |
| Porphyromonas gingivalis | Biofilm Inhibition | Sub-MIC levels | Significant decrease in adherent cells | [22] |
| Staphylococcus epidermidis | Biofilm Penetration | Not Specified | Penetrates biofilm but does not kill all cells | [23] |
| Escherichia coli | Biofilm Inhibition (Synergy) | 15 µg/mL (with EGCG-S) | 95% inhibition of biofilm formation | [24] |
Experimental Protocol: Crystal Violet Biofilm Assay
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture and appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Inoculation and Treatment:
-
Add 100 µL of bacterial suspension (adjusted to ~10⁷ CFU/mL in growth medium) to each well.
-
Add 100 µL of growth medium containing various concentrations of this compound (to test inhibition) or add the antibiotic after a pre-incubation period (e.g., 24 hours) to test disruption of mature biofilms. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Washing:
-
Carefully discard the planktonic cells (supernatant) from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells.
-
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Discard the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
-
Destaining:
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
-
Quantification:
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Application 3: Quorum Sensing Inhibition
Objective:
To investigate the effect of this compound on bacterial quorum sensing (QS) systems. Macrolide antibiotics, even at sub-inhibitory concentrations, can interfere with QS, which regulates virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii.[10][20][21]
Mechanism of QS Inhibition:
Erythromycin has been shown to downregulate the expression of key QS regulatory genes. In A. baumannii, it significantly reduces the mRNA expression of abaI (an autoinducer synthase gene) and abaR (a response regulator gene).[20] This disruption of the QS system contributes to its anti-biofilm properties.[20][21]
Caption: Erythromycin's effect on the A. baumannii quorum sensing system.
Experimental Protocol: Gene Expression Analysis (RT-qPCR)
Materials:
-
Bacterial culture treated with sub-MIC of this compound
-
Untreated control culture
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target QS genes (e.g., abaI, abaR) and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacteria to the mid-logarithmic phase.
-
Expose the test culture to a sub-MIC of this compound for a defined period (e.g., 24-48 hours).[20] Maintain an untreated control culture under identical conditions.
-
-
RNA Extraction:
-
Harvest cells from both treated and untreated cultures.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
-
Real-Time qPCR:
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run the reactions in a real-time PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Calculate the relative expression of the target QS genes in the treated sample compared to the untreated control using the ΔΔCt method, normalized to the expression of the housekeeping gene. A significant decrease in the relative expression indicates inhibition of the QS system.
-
Conclusion
This compound remains a valuable compound in microbiology research. Its well-defined mechanism of action makes it a standard for studies on protein synthesis inhibition. Furthermore, its effects on complex bacterial behaviors like biofilm formation and quorum sensing open avenues for research into anti-virulence and antibiotic potentiation strategies. The protocols and data presented here provide a framework for utilizing this compound as a tool to investigate these critical areas of microbiology.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. This compound [drugcentral.org]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. apec.org [apec.org]
- 13. researchgate.net [researchgate.net]
- 14. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cejph.szu.cz [cejph.szu.cz]
- 16. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antibiofilm Effects of Azithromycin and Erythromycin on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Penetration of erythromycin through Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Erythromycin Propionate in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Erythromycin is a macrolide antibiotic widely used to treat bacterial infections.[1] Erythromycin Propionate is a prodrug ester of erythromycin, designed to improve its stability and oral absorption.[2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Beyond its antimicrobial properties, erythromycin also exhibits significant anti-inflammatory and immunomodulatory effects, which are subjects of ongoing research.[5][6]
Animal models are indispensable tools for evaluating the pharmacokinetics, efficacy, and safety of antimicrobial agents like this compound before clinical trials.[7] These models allow for the study of drug performance in a complex biological system, providing critical data on host-pathogen interactions and therapeutic outcomes. Common models include murine sepsis, skin and soft tissue infection, and pneumonia models.[8]
Mechanism of Action
Erythromycin's primary antibacterial effect is achieved by binding to the 23S ribosomal RNA of the 50S ribosomal subunit in susceptible bacteria.[3][] This binding action interferes with the translocation step of protein synthesis, effectively halting bacterial replication.[2][3] This mechanism is bacteriostatic at lower concentrations, but can be bactericidal at higher concentrations.[10]
Additionally, erythromycin has been shown to possess anti-inflammatory properties independent of its antibacterial activity.[11] This is thought to occur, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] By modulating NF-κB, erythromycin can suppress the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.[5][11]
Figure 1: Dual mechanism of action of Erythromycin.
Data Presentation
Quantitative data regarding the pharmacokinetics and in vivo efficacy of erythromycin esters are summarized below. Note that specific pharmacokinetic data for this compound is limited in publicly available literature; therefore, data for closely related esters (estolate and ethylsuccinate) are provided as a reference.
Table 1: Pharmacokinetic Parameters of Erythromycin Esters in Animal Models
| Animal Model | Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
|---|---|---|---|---|---|---|---|---|
| Dog | Erythromycin Estolate | 25 | p.o. | 0.30 ± 0.17 | 1.75 ± 0.76 | 2.92 ± 0.79 | - | [14][15] |
| Dog | Erythromycin Ethylsuccinate | 20 | p.o. | 0.17 ± 0.09 | 0.69 ± 0.30 | 1.53 ± 1.28 | - | [14][15] |
| Dog | Erythromycin Lactobionate | 10 | i.v. | 6.64 ± 1.38 | - | 1.35 ± 0.40 | 4.20 ± 1.66 | [14] |
| Cat | Erythromycin Ethylsuccinate | 15 | p.o. | Not measurable | - | - | - | [16] |
| Cat | Erythromycin Base | 10 | i.m. | 3.54 ± 2.16 | 1.22 ± 0.67 | 1.94 ± 0.21 | - |[16] |
Table 2: In Vivo Efficacy and Dosing of Erythromycin in Animal Models
| Animal Model | Infection Model | Pathogen/Stimulus | Dose (mg/kg/day) | Route | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Rat | LPS-Induced Lung Inflammation | Lipopolysaccharide (LPS) | 30 | i.p. | Reduced neutrophil count and myeloperoxidase activity in lung tissue. | [17] |
| Wistar Rat | Hepatotoxicity Study | - | 450-1200 | p.o. | Induced oxidative stress and hepatotoxicity at high doses. | [18] |
| Mouse | P. acnes Skin Infection | Propionibacterium acnes | Not specified | Topical | In a liposomal formulation, decreased residual bacteria to undetectable levels. | [19] |
| Cattle | Bovine Respiratory Disease | Pasteurella multocida | 8.8 | i.m. | Labeled dose for treatment. | [20] |
| Dog/Cat | General Bacterial Infections | Various susceptible bacteria | 10-20 (q8-12h) | p.o. | Standard therapeutic dose for skin, wound, and respiratory infections. |[21] |
Experimental Protocols
The following are generalized protocols for common animal infection models. Doses and treatment schedules for this compound should be optimized based on pilot studies and pharmacokinetic data.
Protocol 1: Murine Sepsis Model (Intraperitoneal Infection)
This model is a standard for screening the in vivo efficacy of antibacterial agents against systemic infections.[8]
-
Animal Selection: Use 6-8 week old BALB/c or C57BL/6 mice, housed under specific pathogen-free conditions. Allow a 7-day acclimatization period.
-
Inoculum Preparation:
-
Culture a virulent strain of Staphylococcus aureus (e.g., USA300) overnight in Tryptic Soy Broth (TSB).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) via centrifugation.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve significant infection without immediate lethality.[22]
-
-
Induction of Infection:
-
Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.
-
A control group should be injected with sterile PBS.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the first dose of this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.). Dosing can range from 10-50 mg/kg, administered once or twice daily.
-
A vehicle control group should receive the vehicle solution on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor animals at least twice daily for clinical signs of sepsis (ruffled fur, hunched posture, reduced activity) and survival for up to 7 days.[8][22]
-
At a specified endpoint (e.g., 24 hours post-infection), euthanize a subset of animals to determine bacterial load.
-
Collect blood via cardiac puncture and peritoneal lavage fluid. Perform serial dilutions and plate on appropriate agar (e.g., Tryptic Soy Agar) to quantify bacterial CFU/mL.
-
Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model
This protocol models localized skin infections, such as those caused by S. aureus or P. acnes.[23][24]
-
Animal Selection: Use 6-8 week old SKH1 hairless mice or mice whose dorsal flank has been shaved.
-
Inoculum Preparation:
-
Prepare the bacterial inoculum (S. aureus or P. acnes) as described in Protocol 1.
-
Adjust the final concentration to approximately 1 x 10⁸ CFU in 50-100 µL of PBS.[24]
-
-
Induction of Infection:
-
Treatment Administration:
-
Treatment can be administered systemically (p.o. or i.p.) as described in Protocol 1 or topically.
-
For topical administration, apply a formulated cream or gel containing this compound directly to the lesion site, typically once or twice daily.
-
-
Monitoring and Endpoints:
-
Measure the size of the skin lesion (length x width in mm²) daily using digital calipers.
-
At the end of the study (e.g., day 3 or 7), euthanize the animals.
-
Excise the lesion and a margin of surrounding tissue.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate to determine the bacterial load (CFU/gram of tissue).[23]
-
Experimental Workflow Visualization
Figure 2: General workflow for in vivo antibiotic efficacy studies.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [drugcentral.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imquestbio.com [imquestbio.com]
- 10. Erythromycin (Ery-tab, Ery-Ped, Eryc) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of erythromycin after the administration of intravenous and various oral dosage forms to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of erythromycin after intravenous, intramuscular and oral administration to cats [ri.conicet.gov.ar]
- 17. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Erythromycin Formulations—A Journey to Advanced Drug Delivery [mdpi.com]
- 20. Erythromycin [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 21. Erythromycin for Dogs and Cats [petplace.com]
- 22. jidc.org [jidc.org]
- 23. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Propionibacterium acnes–induced immunopathology correlates with health and disease association - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proof of Pimple: Mouse Model Validates How “Good” and “Bad” Bacteria Affect Acne [health.ucsd.edu]
Efficacy of Erythromycin Propionate: Application Notes and Protocols for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its propionate ester, erythromycin propionate, is utilized to improve oral absorption and bioavailability.[3] Beyond its well-established antibacterial properties, erythromycin also exhibits significant anti-inflammatory and immunomodulatory effects.[4] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound's efficacy, focusing on its antibacterial activity and its impact on key inflammatory signaling pathways.
Erythromycin's primary mechanism of antibacterial action involves the inhibition of protein synthesis in susceptible bacteria.[5][6][7] It achieves this by binding to the 50S ribosomal subunit, which physically obstructs the exit tunnel for newly synthesized peptides, thereby halting protein elongation.[5][6] This bacteriostatic action is effective against a range of Gram-positive and some Gram-negative bacteria.[1]
Furthermore, erythromycin has been shown to modulate inflammatory responses, which is particularly relevant in chronic inflammatory airway diseases.[4][8] One of the key pathways it influences is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] By inhibiting the activation of NF-κB, erythromycin can reduce the expression of pro-inflammatory cytokines.[9]
These dual activities make this compound a subject of ongoing research and development. The following protocols provide standardized methods for assessing its efficacy in both antibacterial and anti-inflammatory contexts.
Data Presentation
Table 1: In Vitro Antibacterial Activity of Erythromycin
| Organism (ATCC Strain) | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 | 0.25 - 1.0 |
| Streptococcus pneumoniae (ATCC 49619) | ≤0.06 - 0.25 | ≤0.25 |
| Haemophilus influenzae (ATCC 49247) | 1.0 - 4.0 | 1.0 - 4.0 |
Note: MIC ranges are based on published quality control ranges. Actual MICs for specific strains may vary.
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 0.4 - 1.8 | µg/mL |
| Tmax (Time to Peak Concentration) | 1.5 - 3.0 | hours |
| T½ (Elimination Half-life) | 2.0 - 3.5 | hours |
| Bioavailability | 25 - 45 | % |
Note: These values are approximate and can vary based on formulation, dosage, and patient-specific factors.[1][2][12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]
1. Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619, H. influenzae ATCC 49247)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Prepare Erythromycin Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the erythromycin stock solution in CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the erythromycin dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population.[17][18][19][20]
1. Materials:
-
This compound
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Sterile saline for dilutions
-
Agar plates for colony counting
2. Procedure:
-
Prepare Cultures: Grow an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Add Erythromycin: Add this compound to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.
-
Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each erythromycin concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[17]
Protocol 3: In Vivo Murine Respiratory Tract Infection Model
This model is used to evaluate the in vivo efficacy of this compound in treating a bacterial respiratory infection.[4][8][21]
1. Materials:
-
This compound formulation for oral or parenteral administration
-
Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation
-
Sterile PBS
2. Procedure:
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Infection: Anesthetize the mice and intranasally inoculate them with a sublethal dose of the bacterial pathogen suspended in PBS.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound. Administer the drug via the desired route (e.g., oral gavage) at various doses. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a specified period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study or at specific time points, euthanize a subset of mice from each group. Harvest the lungs and homogenize them to determine the bacterial load (CFU/g of tissue). Lung tissue can also be used for histopathological analysis or to measure inflammatory markers (e.g., cytokine levels via ELISA).
-
Data Analysis: Compare the survival rates, clinical scores, and bacterial loads between the treated and control groups to determine the efficacy of this compound.
Protocol 4: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that is toxic to 50% of host cells.[22][23]
1. Materials:
-
This compound
-
Human lung epithelial cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a cell-only control (no drug) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. The viable cells will convert the MTT into a colored formazan product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the CC50 value (the concentration that causes 50% reduction in cell viability).
Signaling Pathway and Workflow Diagrams
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Therapeutic effect of erythromycin on influenza virus-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of erythromycin on chronic respiratory infection caused by Pseudomonas aeruginosa with biofilm formation in an experimental murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. goums.ac.ir [goums.ac.ir]
- 14. pid-el.com [pid-el.com]
- 15. iacld.com [iacld.com]
- 16. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 17. emerypharma.com [emerypharma.com]
- 18. DSpace [helda.helsinki.fi]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. actascientific.com [actascientific.com]
- 21. Erythromycin prevents the pulmonary inflammation induced by exposure to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
Measuring Erythromycin Propionate Concentration in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of erythromycin propionate concentration in tissue samples. The methodologies outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Erythromycin is a macrolide antibiotic widely used in veterinary and human medicine.[1] Monitoring its concentration in tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and drug development research. This document offers a comparative overview of three prevalent analytical methods and provides detailed protocols to assist researchers in selecting and implementing the most suitable technique for their specific needs.
Analytical Methods Overview
The choice of analytical method for quantifying erythromycin in tissue samples depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.
-
LC-MS/MS is a highly sensitive and specific method, making it ideal for detecting low concentrations of erythromycin and its metabolites.[2][3] It is often considered the gold standard for regulatory and research purposes.
-
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS.[4][5] While generally less sensitive, it can be suitable for applications where higher concentrations of the analyte are expected.
-
ELISA is a high-throughput immunoassay that is well-suited for screening large numbers of samples.[6][7][8] Commercially available kits simplify the workflow, though they may exhibit cross-reactivity with related compounds.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different analytical methods for erythromycin determination in various tissue types.
Table 1: LC-MS/MS Method Performance
| Tissue Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Chicken Muscle, Liver, Kidney | 0.5 µg/kg | 2.0 µg/kg | 87.78 - 104.22 | [9] |
| Salmon | < 10 ng/g | - | - | [2] |
| Bovine Muscle | - | - | - | [10] |
| Fishery Products | - | - | - | [11] |
Table 2: HPLC-UV Method Performance
| Matrix | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Reference |
| Pharmaceutical Formulation | 1µg-5µg and 100µg-500µg | 0.999 | < 2 | [12] |
| Dermatological Cream | 0.77-1.43 g/100g | 0.9998 | < 1.5 | [5] |
Table 3: ELISA Method Performance
| Tissue Type | Detection Limit | Sensitivity | Recovery Rate (%) | Reference |
| Muscle (livestock) | 5 ppb | - | 90% ± 30% | [13] |
| Muscle (Fish, shrimp) | 10 ppb | - | 90% ± 30% | [13] |
| Bovine Muscle | 0.4 ng/mL | 1.4 ng/mL | - | [10] |
| Milk, Tissue, Honey | - | 0.2 ppb | - | [8] |
Experimental Protocols
LC-MS/MS Method for Erythromycin in Chicken Tissue
This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with UHPLC-MS/MS analysis.[9]
4.1.1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard: Add the internal standard solution (e.g., roxithromycin).
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v).
-
Shaking: Cap the tube and shake vigorously for 10 minutes.
-
Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Centrifugation: Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Cleanup: Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a suitable sorbent (e.g., C18, PSA).
-
Final Centrifugation: Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.1.2. LC-MS/MS Conditions
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor specific precursor and product ion transitions for erythromycin and the internal standard.
HPLC-UV Method for Erythromycin
This protocol provides a general framework for the analysis of erythromycin in various matrices.[4][5]
4.2.1. Sample Preparation
-
Homogenization: Homogenize the tissue sample with a suitable buffer.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the supernatant with an immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
SPE: Pass the supernatant through a conditioned SPE cartridge (e.g., C18). Wash the cartridge and elute the analyte with a suitable solvent. Evaporate the eluate and reconstitute.
-
-
Filtration: Filter the final extract through a 0.45 µm filter before injection.
4.2.2. HPLC-UV Conditions
-
Column: C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm).[4]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60, v/v) is often used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[4]
-
Column Temperature: 35°C.
Competitive ELISA Method
This protocol is based on the principle of a competitive enzyme immunoassay using a commercial ELISA kit.[6][7][8][13]
4.3.1. Sample Preparation
-
Homogenization: Homogenize the tissue sample in the extraction buffer provided with the kit.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Dilution: Dilute the supernatant according to the kit's instructions.
4.3.2. ELISA Procedure
-
Standard and Sample Addition: Add standards and prepared samples to the antibody-coated microplate wells.
-
HRP-Conjugate Addition: Add the enzyme (HRP)-conjugated erythromycin to the wells.
-
Incubation: Incubate the plate to allow for competitive binding between the erythromycin in the sample/standard and the HRP-conjugate for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to the wells, leading to color development.
-
Stopping the Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the erythromycin concentration.
-
Quantification: Calculate the erythromycin concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mybiosource.com [mybiosource.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new electrochemical enzyme-linked immunosorbent assay for the screening of macrolide antibiotic residues in bovine meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrpr.com [ijrpr.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes: Erythromycin Propionate for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a member of the macrolide class of antibiotics, has been a cornerstone in the treatment of various bacterial infections for decades.[1] It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[2][3][4][5] However, the emergence and spread of antibiotic resistance pose a significant threat to its clinical efficacy.[1][3] Erythromycin Propionate, a pro-drug of erythromycin, serves as a valuable tool for researchers studying the intricacies of antibiotic resistance. As the lauryl sulfate salt of erythromycin 2'-propionate, it offers stability and is hydrolyzed in vivo to the biologically active erythromycin base.[5][6] In the laboratory setting, it provides a reliable source of erythromycin for investigating the molecular mechanisms that bacteria employ to evade its action.
Understanding these resistance mechanisms is paramount for the development of novel antimicrobial strategies and for optimizing the use of existing antibiotics. This document provides detailed application notes and protocols for utilizing this compound to study the key mechanisms of bacterial resistance to macrolides.
Key Resistance Mechanisms
Bacteria have evolved three primary mechanisms to resist the effects of erythromycin:
-
Target Site Modification: This is one of the most common resistance mechanisms and typically involves the methylation of the 23S rRNA component of the 50S ribosomal subunit.[3][7] This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes, which reduces the binding affinity of erythromycin to its ribosomal target.[8] The expression of some erm genes, such as ermC, can be inducible in the presence of sub-inhibitory concentrations of erythromycin.[9][10][11][12]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell, thereby reducing its intracellular concentration to sub-toxic levels.[3][10] This is mediated by efflux pumps, which are membrane-associated protein complexes. In Gram-positive bacteria, prominent efflux systems include those encoded by the mef (macrolide efflux) and msr (macrolide and streptogramin resistance) genes.[8]
-
Ribosomal Mutations: Alterations in the ribosomal proteins L4 and L22, which are components of the 50S ribosomal subunit, can also confer resistance to erythromycin.[8] These mutations can interfere with the binding of the antibiotic to the ribosome.[13]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Susceptible and Resistant Staphylococcus aureus Strains
| Strain | Resistance Mechanism | Erythromycin MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 | Susceptible | <0.5 | [14] |
| S. aureus 1206 | Inducible ermA | >64 | [14] |
| S. aureus 65-20 | Constitutive ermB | >64 | [14] |
| Methicillin-resistant S. aureus (MRSA) | Susceptible | 0.12 - 0.5 | [2] |
| Erythromycin-resistant S. aureus | Not specified | ≥8 | [15] |
| S. aureus ATCC 25923 | Resistant | 2048 | [16] |
Table 2: Effect of Efflux Pump Deletion on Erythromycin MIC in Streptococcus pneumoniae
| Strain | Genotype | Erythromycin MIC (µg/mL) | Fold Reduction in MIC | Reference |
| GA16638 | Wild-type (mefE, mel) | 15 | - | [17] |
| GA16638 ΔmefE | mefE deletion | 1.15 | 13 | [17] |
| GA16638 Δmel | mel deletion | 0.68 | 22 | [17] |
| GA16638 ΔmefEΔmel | Double deletion | <0.15 | >100 | [17] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the susceptibility of a bacterial strain to an antibiotic.
Materials:
-
This compound solution (stock solution prepared in a suitable solvent and diluted in cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Spectrophotometer
Procedure:
-
Prepare Erythromycin Dilutions:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final concentration range should typically span from 0.06 to 128 µg/mL.
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the highest concentration of erythromycin stock solution to the first well and mix.
-
Transfer 100 µL from the first well to the second well, and continue the serial dilution across the plate, discarding 100 µL from the last well.
-
Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative control.
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[18] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye
This protocol provides a general method to assess efflux pump activity by measuring the accumulation and efflux of a fluorescent dye, such as ethidium bromide (EtBr) or Hoechst 33342.[19][20]
Materials:
-
Bacterial strains to be tested (wild-type and potentially a mutant with a deleted or overexpressed efflux pump)
-
Fluorescent dye (e.g., Ethidium Bromide or Hoechst 33342) stock solution
-
Efflux pump inhibitor (EPI) (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or PaβN)
-
Glucose solution (e.g., 25 mM)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric plate reader
Procedure:
A. Dye Accumulation Assay:
-
Prepare Bacterial Cells:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.6.
-
-
Set up the Assay:
-
Measure Fluorescence:
-
Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 520 nm/Em 600 nm for EtBr; Ex 360 nm/Em 460 nm for Hoechst 33342) over time (e.g., every minute for 30-40 minutes).[20]
-
A lower fluorescence signal in the wild-type strain compared to an efflux pump-deficient mutant or the wild-type in the presence of an EPI indicates active efflux.
-
B. Dye Efflux Assay:
-
Load Cells with Dye:
-
Incubate the prepared bacterial cells with the fluorescent dye in the presence of an EPI to maximize dye loading by inhibiting efflux.
-
-
Initiate Efflux:
-
Wash the cells to remove the extracellular dye and the EPI.
-
Resuspend the cells in PBS and add an energy source like glucose (e.g., 25 mM) to energize the efflux pumps.[20]
-
-
Measure Fluorescence:
-
Immediately measure the decrease in fluorescence over time. A rapid decrease in fluorescence indicates active efflux of the dye.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for erm Gene Expression
This protocol outlines the steps for quantifying the expression of erm genes in response to erythromycin induction.
Materials:
-
Bacterial culture
-
This compound (for induction)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers specific for the target erm gene and a housekeeping gene (for normalization)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Induction of erm Gene Expression:
-
Grow a bacterial culture to the early- to mid-logarithmic phase.
-
Split the culture into two: one control and one treated with a sub-inhibitory concentration of this compound (e.g., 0.1 µg/mL).
-
Incubate for a specific period (e.g., 1-2 hours) to allow for gene induction.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the bacterial cells from both cultures.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reactions in triplicate for each sample (control and induced) and for each gene (target erm gene and housekeeping gene).
-
Each reaction should contain the appropriate amount of cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in all samples.
-
Calculate the relative expression of the erm gene using the ΔΔCt method. The fold change in expression in the erythromycin-treated sample is calculated relative to the untreated control, after normalization to the housekeeping gene.
-
Mandatory Visualization
Caption: Overview of the primary mechanisms of bacterial resistance to erythromycin.
Caption: Signaling pathway for the induction of ermC-mediated resistance by erythromycin.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. gene-quantification.de [gene-quantification.de]
- 5. This compound [drugcentral.org]
- 6. Comparative bioavailability evaluation of erythromycin base and its salts and esters. I. Erythromycin estolate capsules versus enteric-coated erythromycin base tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Induction of ermC requires translation of the leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Efflux System in Inducibly Erythromycin-Resistant Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Erythromycin Propionate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic derived from Saccharopolyspora erythraea (formerly Streptomyces erythreus), has long been a cornerstone in the treatment of various bacterial infections.[1][2] Its propionate ester, Erythromycin Propionate, is utilized to improve oral bioavailability. The primary mechanism of its antibacterial action involves the inhibition of protein synthesis in susceptible bacteria.[3][4] It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis and ultimately halts bacterial growth, making it a bacteriostatic agent.[2][3][4]
Beyond its well-established antibacterial properties, erythromycin and its derivatives have demonstrated clinically relevant anti-inflammatory and immunomodulatory effects.[5] These non-antibiotic activities are of significant interest in drug development for chronic inflammatory diseases. One of the key mechanisms underlying its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6][7][8]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the antibacterial and anti-inflammatory activities of this compound.
Key Activities of this compound
| Activity | Mechanism | Relevant Cell-Based Assays |
| Antibacterial | Inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.[2][3][4] | Minimum Inhibitory Concentration (MIC) Assay |
| Anti-inflammatory | Inhibition of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines like IL-8.[6][7][8] | NF-κB Reporter Assay, IL-8 ELISA |
| Cytotoxicity | Potential for cell damage at high concentrations. | MTT Assay, LDH Release Assay |
Experimental Protocols
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium. The broth microdilution method is described here.
a. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Incubator (37°C)
b. Protocol
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Inoculate the Microplate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[9] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
c. Data Presentation
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus | 0.5[10] |
| B. subtilis | 1.0[10] |
| B. pertussis | 0.06 - 0.125[11] |
Anti-inflammatory Activity: NF-κB Inhibition Assay
This protocol utilizes a reporter gene assay to quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.
a. Materials
-
Human cell line with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA) as an inflammatory stimulus
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
Sterile 96-well white, clear-bottom plates
b. Protocol
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add TNF-α (e.g., 10 ng/mL) or PMA (e.g., 20 ng/mL) to the wells to stimulate NF-κB activation.[12]
-
Include a non-stimulated control and a stimulated control (no drug).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay).
-
Calculate the percentage inhibition of NF-κB activation for each concentration of this compound relative to the stimulated control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
c. Data Presentation
| Stimulant | Cell Line | This compound Concentration | % Inhibition of NF-κB |
| PMA | Jurkat T cells | 10⁻⁷ to 10⁻⁵ M | Concentration-dependent inhibition observed[6][12] |
| TNF-α | Human Bronchial Epithelial Cells | 10⁻⁶ M | Significant inhibition of IL-8 release (regulated by NF-κB)[8] |
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13]
a. Materials
-
Human cell line (e.g., HepG2, HEK293)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
b. Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
c. Data Presentation
| Cell Line | Exposure Time (h) | This compound CC₅₀ (µM) |
| T84 | 48 | Statistically significant cytotoxicity observed at certain concentrations (specific CC₅₀ not provided)[14] |
| BHK-21 | 48 | IC₅₀ for HCoV-OC43 virus titer reduction was 1.40 µM (Note: this is antiviral activity, but indicates a concentration with acceptable viability)[15] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of antibacterial action of Erythromycin.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by Erythromycin.
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. This compound [drugcentral.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbio.com [ijbio.com]
- 11. cejph.szu.cz [cejph.szu.cz]
- 12. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Formulation of Erythromycin Propionate for Topical Research
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the formulation, characterization, and evaluation of Erythromycin Propionate for topical application in a research setting. This document covers fundamental properties, formulation strategies, detailed experimental protocols, and methods for performance assessment.
Introduction
Erythromycin is a macrolide antibiotic widely used in dermatology for treating conditions such as acne vulgaris and other bacterial skin infections.[][2] Its therapeutic effect is attributed to a dual mechanism of action:
-
Antibacterial: It inhibits bacterial protein synthesis by reversibly binding to the 50S subunit of the bacterial ribosome, preventing bacterial proliferation.[3][4][5] This is particularly effective against Cutibacterium acnes, a key bacterium implicated in acne.[2]
-
Anti-inflammatory: Erythromycin also exhibits immunomodulatory effects, including the inhibition of pro-inflammatory cytokines like IL-8 and a reduction in neutrophil oxidative bursts.[2]
This compound (CAS 134-36-1) is a salt of Erythromycin.[6][7] While many research studies utilize the erythromycin base, the principles of formulation are broadly applicable to its propionate salt, with adjustments for differences in physicochemical properties like solubility. Topical delivery is preferred to target the site of action directly, minimizing systemic exposure and associated side effects.[5] However, the poor aqueous solubility of erythromycin base presents formulation challenges, often leading to high-alcohol-content solutions that can cause skin irritation.[8]
Advanced formulations, such as gels, liposomes, and niosomes, aim to enhance drug delivery, improve stability, and increase therapeutic efficacy while minimizing side effects.[9][10]
Mechanism of Action Overview
Erythromycin's efficacy in dermatological applications stems from its ability to simultaneously address both the bacterial and inflammatory components of skin conditions.
Physicochemical Properties
Understanding the properties of the active pharmaceutical ingredient (API) is the first step in formulation development.[11] Data for this compound is presented below, with Erythromycin base included for comparison.
| Property | This compound | Erythromycin Base |
| CAS Number | 134-36-1[6] | 114-07-8[12] |
| Molecular Formula | C₄₀H₇₁NO₁₄[13] | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 789.99 g/mol [6][7] | 733.94 g/mol |
| Appearance | Solid, Crystals from acetone + water[6] | White or slightly yellow crystalline powder |
| Melting Point | 122-126 °C[6][7] | - |
| pKa | 6.9[6] | - |
| Solubility | Water: Very slightly soluble / Slightly Soluble (0.1-1 mg/mL)[6][7] Acetonitrile: Slightly Soluble (0.1-1 mg/mL)[7] Readily Soluble in: Methanol, Ethanol, Acetone, DMF[6] | Water: Slightly soluble[14] Soluble in: Alcohol, Chloroform, Ether[14] |
Formulation Development Workflow
The development of a topical formulation is a systematic process that moves from initial characterization to final performance testing.[15] The goal is to create a stable, effective, and aesthetically pleasing product that successfully delivers the API to the target site.[16]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of topical this compound.
Protocol 1: Simple Hydroalcoholic Gel Formulation
This protocol describes a basic gel formulation, suitable for initial screening studies.
Materials:
-
This compound
-
Propylene Glycol
-
Polyethylene Glycol 300 (PEG 300)
-
Poloxamer 407 (Pluronic® F-127)
-
Purified Water
-
Beaker, magnetic stirrer, heating plate, weighing balance.
Methodology:
-
Preparation: Calculate the required quantity of each ingredient for the desired final batch size (e.g., for a 1% w/w gel).
-
Solubilization: In a beaker, accurately weigh and combine this compound, PEG 300, and Propylene Glycol.
-
Heating: Gently heat the mixture to approximately 70°C on a heating plate with continuous stirring until the this compound is fully dissolved.
-
Gelling Agent Incorporation: Add the Poloxamer 407 to the heated mixture. Continue stirring until it is completely dissolved.
-
Hydration & Cooling: Remove the beaker from the heat. Add the required amount of purified water to reach the final weight and mix thoroughly.
-
Final Steps: Allow the gel to cool to room temperature. Let it stand to allow any entrapped air bubbles to escape. Package in an appropriate container (e.g., tubes or ointment jars).
Protocol 2: Niosomal Gel Formulation (Thin-Film Hydration)
Niosomes are vesicular carriers that can encapsulate drugs, potentially enhancing skin penetration and stability.[10][17] This protocol uses the thin-film hydration method.[18][19]
Methodology:
-
Lipid Phase Preparation: Accurately weigh and dissolve a non-ionic surfactant (e.g., Span 60) and cholesterol in a suitable organic solvent (e.g., chloroform or a methanol-chloroform mixture) in a round-bottom flask.[19]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the boiling point of the solvent until a thin, dry, and uniform film forms on the inner wall of the flask.[18]
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved this compound.
-
Hydration: Add the aqueous phase to the round-bottom flask. Hydrate the film by rotating the flask gently at a temperature above the transition temperature of the surfactant. This process leads to the swelling of the film and the formation of multilamellar niosomal vesicles.[20]
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles, the niosomal dispersion can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.[21]
-
Incorporation into Gel: The prepared niosomal dispersion can be incorporated into a pre-formed gel base (e.g., 1% Carbopol 934) with gentle mixing to create the final niosomal gel.
Protocol 3: In Vitro Skin Permeation Study (IVPT)
IVPT is used to assess the rate and extent of drug penetration through the skin from a topical formulation. The Franz diffusion cell is the standard apparatus for this test.[22][23]
Materials:
-
Franz diffusion cells[24]
-
Excised skin membrane (e.g., human or animal skin) or synthetic membrane
-
Receptor medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Test formulation (this compound topical product)
-
Magnetic stirrer with stir bars, water bath/circulator, syringe, collection vials.
Methodology:
-
Cell Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.[22]
-
Temperature Control: Connect the cells to a circulating water bath to maintain the skin surface temperature at 32°C.[22]
-
Membrane Mounting: Carefully mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[25]
-
Formulation Application: Apply a known quantity (e.g., 10-15 mg/cm²) of the test formulation evenly onto the surface of the membrane in the donor chamber.[22]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[26]
-
Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, typically HPLC.[26]
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 4: Antimicrobial Activity Assessment (Agar Well Diffusion)
This assay evaluates the ability of the formulation to inhibit microbial growth.[27]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Muller Hinton Agar (MHA) plates
-
Sterile swabs, sterile cork borer (6-8 mm diameter)
-
Test formulation, positive control (e.g., standard antibiotic solution), and negative control (placebo formulation)
-
Incubator.
Methodology:
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab to create a bacterial lawn.[27]
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[28]
-
Sample Application: Carefully add a fixed volume (e.g., 100 µL) of the test formulation, positive control, and negative control into separate wells.[29][30]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[31]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[31]
Protocol 5: Stability Assessment
Stability testing is crucial to ensure the formulation maintains its quality over time. A stability-indicating HPLC method is used to separate the active drug from any potential degradation products.[32]
Methodology:
-
Method Development: Develop an HPLC method capable of separating Erythromycin from its known impurities and degradation products. A common approach is a reversed-phase C18 column with UV detection (e.g., at 215 nm). The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[33][34]
-
Forced Degradation: Subject the formulation to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), heat, and light (photostability) to generate degradation products. This demonstrates the method's specificity.[32][34]
-
Stability Study:
-
Store samples of the formulation in its final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Assess physical characteristics (appearance, pH, viscosity).
-
Assay the concentration of this compound using the validated HPLC method to determine any loss of potency.
-
Quantitative Data Summary
The following table summarizes quantitative data from various studies on topical Erythromycin formulations. Note that most published data is on Erythromycin base, but provides a valuable reference for formulation design.
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding |
| Liposomal Emulsion | Glyceryl dilaurate, cholesterol, polyoxyethylene-10-stearyl, isopropyl myristate | N/A | N/A | Showed significantly higher uptake into mouse skin compared to a conventional emulsion or hydroalcoholic solution.[8] |
| Niosomal Gel | Span 80, Cholesterol, Erythromycin | N/A | ~88% | Niosomes showed high drug entrapment and stability at 4°C.[9] |
| Elastic Liposomes | Soya-phosphatidylcholine, Span 80, Erythromycin | 145 - 225 | 66 - 73% | Optimized formulation showed sustained release for nearly 10 hours.[35] |
| Solid Lipid Nanoparticles (SLN) | Lipid (15 mg/mL), Surfactant/Co-surfactant (1.07/1) | ~153 | ~88% | Optimized SLNs demonstrated high entrapment efficiency and good stability.[9] |
References
- 2. dermnetnz.org [dermnetnz.org]
- 3. Articles [globalrx.com]
- 4. Erythromycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [drugfuture.com]
- 7. This compound | 134-36-1 [chemicalbook.com]
- 8. Topical delivery of erythromycin from various formulations: an in vivo hairless mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 12. medkoo.com [medkoo.com]
- 13. This compound | C40H71NO14 | CID 71277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide - Dow Development Labs [dowdevelopmentlabs.com]
- 16. TOPICAL DELIVERY - The Importance of the Right Formulation in Topical Drug Development [drug-dev.com]
- 17. Methods for preparation of niosomes: A focus on thin-film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.box [2024.sci-hub.box]
- 20. Thin- film hydration method for preparation of Niosomes(MLV's) | BioRender Science Templates [biorender.com]
- 21. researchgate.net [researchgate.net]
- 22. alterlab.co.id [alterlab.co.id]
- 23. tandfonline.com [tandfonline.com]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. atlantisbioscience.com [atlantisbioscience.com]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. webcentral.uc.edu [webcentral.uc.edu]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. researchgate.net [researchgate.net]
- 31. hereditybio.in [hereditybio.in]
- 32. researchgate.net [researchgate.net]
- 33. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. FORMULATION, DEVELOPMENT AND EVALUATION OF ELASTIC LIPOSOMES OF ERYTHROMYCIN | Panacea Journal of Pharmacy and Pharmaceutical Sciences ISSN: 2349-7025 [internationaljournal.org.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythromycin Propionate for Bacterial Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Erythromycin Propionate for bacterial selection. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in bacteria?
Erythromycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of amino acids during protein assembly.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2][3]
Q2: What is the recommended working concentration of this compound for selecting E. coli?
The recommended working concentration of erythromycin for selecting E. coli typically ranges from 50 µg/mL to 250 µg/mL.[3][4] However, the optimal concentration can vary depending on the E. coli strain and the specific resistance gene being used. It is always recommended to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store an this compound stock solution?
Erythromycin has low solubility in water but is freely soluble in ethanol.[5][6] To prepare a stock solution, dissolve this compound in 95% ethanol.[7][8] For example, a 50 mg/mL stock solution can be prepared by dissolving 0.5 g of erythromycin in 10 mL of 95% ethanol.[7][8] Stock solutions should be stored at -20°C and are typically stable for up to one year.[7][8] Note that the stock solution may crystallize when added to liquid culture, but it will still be effective.[4][9]
Q4: Can I use this compound for selecting other bacteria besides E. coli?
Yes, erythromycin can be used for the selection of other bacterial species, such as Lactococcus lactis.[6][9] However, the effective concentration will vary significantly between different bacterial species and even strains. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain to establish the appropriate selection concentration.
Q5: What are the common resistance genes for erythromycin?
The most common erythromycin resistance genes belong to the erm family, which encode for methyltransferases. These enzymes modify the ribosomal RNA, preventing erythromycin from binding to its target.[10][11] Common erm genes include erm(A), erm(B), erm(C), and erm(F).[10]
Troubleshooting Guide
Issue 1: No colonies appear on the selection plate after transformation.
-
Possible Cause: Incorrect antibiotic concentration.
-
Solution: Verify that the correct concentration of erythromycin was added to the plates. Ensure the stock solution was prepared correctly and has not expired.
-
-
Possible Cause: Inactive antibiotic.
-
Solution: Erythromycin can be inactivated by excessively hot media. Allow the agar to cool to 45-55°C before adding the antibiotic.[12] Prepare fresh plates with a new stock of erythromycin.
-
-
Possible Cause: Problems with competent cells or transformation procedure.
-
Possible Cause: Incorrect antibiotic for the resistance marker.
-
Solution: Double-check that your plasmid contains an erythromycin resistance gene and that you are using the correct antibiotic for selection.[13]
-
Issue 2: Satellite colonies are present on the selection plate.
-
Possible Cause: Breakdown of the antibiotic around resistant colonies.
-
Possible Cause: Low antibiotic concentration.
-
Solution: Using a slightly higher concentration of erythromycin may help reduce the formation of satellite colonies.[12]
-
-
Possible Cause: Antibiotic instability.
-
Solution: Ensure plates are fresh, as the antibiotic can degrade over time.
-
Issue 3: A bacterial lawn or too many colonies on the plate.
-
Possible Cause: Antibiotic concentration is too low.
-
Solution: This allows for the growth of untransformed cells.[13] Prepare new plates with the correct, higher concentration of erythromycin.
-
-
Possible Cause: Inactive antibiotic stock.
-
Solution: Your antibiotic stock solution may have degraded. Prepare a fresh stock and new selection plates.[1]
-
Data Presentation
Table 1: Recommended this compound Concentrations for Bacterial Selection
| Bacterium | Recommended Working Concentration (µg/mL) | Reference |
| Escherichia coli | 50 - 250 | [3][4] |
| Lactococcus lactis | 50 - 200 | [6][9] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Erythromycin for Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25925 | 0.25 | [16] |
| Staphylococcus aureus | Clinical Isolate 1 | 16 | [16] |
| Staphylococcus aureus | Clinical Isolate 3 | 2048 | [16] |
| Lactobacillus fermentum | Various Strains | 0.25 - 1 | [17] |
| Streptococcus pneumoniae | Clinical Isolates (Modal) | 0.063 | [5] |
| Mycoplasma salivarium | Clinical Isolates (MIC50) | 2 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
95% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 0.5 g of this compound powder.
-
In a suitable sterile container, add the powder to 10 mL of 95% ethanol.[7][8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
Protocol 2: Bacterial Transformation and Selection with Erythromycin
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing an erythromycin resistance gene
-
LB broth
-
LB agar plates containing the appropriate concentration of this compound
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice for approximately 20-30 minutes.[18][19]
-
Add 1-5 µL of your plasmid DNA to the competent cells. Mix gently by flicking the tube. Do not vortex.[14][18]
-
Incubate the cell-DNA mixture on ice for 30 minutes.[14][18]
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.[18]
-
Immediately transfer the tube back to ice for 2 minutes.[20]
-
Add 400-950 µL of sterile LB broth (without antibiotic) to the tube.[14][18]
-
Incubate the cells at 37°C for 45-60 minutes with shaking to allow for the expression of the resistance gene.[14][18]
-
Spread 50-100 µL of the cell culture onto pre-warmed LB agar plates containing erythromycin.[18][20]
-
Incubate the plates at 37°C overnight (16-18 hours).[18]
Visualizations
Caption: Workflow for bacterial transformation and selection using erythromycin.
Caption: Troubleshooting logic for satellite colony formation.
References
- 1. goldbio.com [goldbio.com]
- 2. cejph.szu.cz [cejph.szu.cz]
- 3. Working concentration with Erythromycin - Bacteria Escherichia coli - BNID 108849 [bionumbers.hms.harvard.edu]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. エリスロマイシン potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. New Genetic Element Carrying the Erythromycin Resistance Determinant erm(TR) in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin BioReagent, cell culture mammalian 114-07-8 [sigmaaldrich.com]
- 10. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. goldbio.com [goldbio.com]
- 14. neb.com [neb.com]
- 15. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Erythromycin and Tetracycline Resistance in Lactobacillus fermentum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols · Benchling [benchling.com]
- 19. protocols.io [protocols.io]
- 20. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Troubleshooting poor solubility of Erythromycin Propionate in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Erythromycin Propionate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrolide antibiotic, an esterified form of erythromycin that is active against a wide range of bacteria. Its poor aqueous solubility can present a significant challenge in experimental settings, leading to precipitation in cell culture or microbiological media, which can affect the accuracy and reproducibility of results.[1]
Q2: What are the general solubility properties of this compound?
This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol, methanol, and acetone. The propionate ester form is more hydrophobic than the erythromycin base, which contributes to its lower solubility in aqueous solutions.[2]
Q3: Can I dissolve this compound directly in my aqueous experimental media?
Directly dissolving this compound in aqueous media is generally not recommended due to its low water solubility, which will likely result in poor dissolution and precipitation.
Q4: How should I prepare a stock solution of this compound?
It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Ethanol or methanol are commonly used for this purpose. This stock solution can then be diluted to the final working concentration in the experimental medium.
Q5: What is the recommended storage condition for the this compound stock solution?
Stock solutions of erythromycin are typically stable for up to 2 years when stored at -20°C.
Troubleshooting Guide: Poor Solubility and Precipitation
This guide addresses the common issue of this compound precipitation when introduced into cell culture or microbiological media.
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
Possible Causes:
-
High Concentration of this compound: The final concentration in the media may exceed its solubility limit.
-
Solvent Shock: The rapid dilution of the organic solvent stock in the aqueous media can cause the drug to precipitate out.
-
Media Composition: Components in the media, such as salts, can interact with this compound and reduce its solubility.[3][4]
-
Temperature: A significant temperature difference between the stock solution and the media can affect solubility.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Final Concentration | Determine the lowest effective concentration of this compound for your experiment to minimize the amount needed. |
| 2 | Modify Dilution Technique | Instead of adding the stock solution directly to the full volume of media, add it dropwise while gently vortexing or swirling the media. This allows for a more gradual dispersion and can prevent localized high concentrations that lead to precipitation. |
| 3 | Pre-warm the Media | Ensure your cell culture or microbiological media is warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. |
| 4 | Consider a Different Solvent for Stock Solution | While ethanol and methanol are common, for particularly sensitive media, consider a solvent that is more miscible with water, if compatible with your experimental system. |
| 5 | pH Adjustment of Media | The stability and solubility of erythromycin can be pH-dependent. Ensure the pH of your final media is within the optimal range for both your cells/microorganisms and the drug's stability. |
Problem: The media becomes cloudy or a precipitate forms over time after the addition of this compound.
Possible Causes:
-
Delayed Precipitation: The drug may be supersaturated initially and then slowly precipitate out of the solution.
-
Instability in Media: Erythromycin can be unstable in acidic conditions, and degradation products may be less soluble.
-
Interaction with Media Components: Over time, this compound may interact with components secreted by cells or with media components that change with cellular metabolism.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Prepare Fresh Working Solutions | Prepare the complete media with this compound fresh before each experiment to minimize the time for precipitation to occur. |
| 2 | Filter Sterilization | After adding the this compound stock solution to the media, filter the final working solution through a 0.22 µm sterile filter. This can remove any initial micro-precipitates.[5] |
| 3 | Visual Inspection | Before each use, visually inspect the media for any signs of precipitation. If observed, it is best to discard the media and prepare a fresh batch. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
100% Ethanol (or Methanol)
-
Sterile, conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 100 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 10 mL of 100% ethanol to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Media (e.g., DMEM)
Materials:
-
Prepared 10 mg/mL this compound stock solution (in ethanol)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile serological pipettes and pipette aid
Procedure:
-
Determine the final desired concentration of this compound in your cell culture medium. For this example, we will prepare a 10 µg/mL working solution.
-
Calculate the volume of the stock solution needed. For a 10 mL final volume of media:
-
(10 mg/mL) / (10 µg/mL) = 1000x dilution
-
10 mL / 1000 = 0.01 mL or 10 µL of the stock solution.
-
-
Aseptically transfer the desired volume of pre-warmed cell culture medium to a sterile tube.
-
While gently swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Mix the solution gently by pipetting up and down a few times. Avoid vigorous vortexing which can cause foaming of the media.
-
Visually inspect the medium for any signs of precipitation.
-
The medium is now ready for use in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin and its derivatives, like this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation step of the elongation cycle, ultimately halting protein production.[6][7]
Caption: Inhibition of bacterial protein synthesis by this compound.
Anti-inflammatory Signaling Pathway: Inhibition of NF-κB
Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This can occur through a calcineurin-independent signaling pathway.[8][9][10]
Caption: Anti-inflammatory effect of this compound via NF-κB inhibition.
Experimental Workflow for Testing this compound Solubility
This workflow outlines the steps to systematically troubleshoot solubility issues.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. himedialabs.com [himedialabs.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Erythromycin Propionate degradation during experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the degradation of Erythromycin Propionate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental settings?
A1: The primary cause of degradation for Erythromycin and its esters, including this compound, is acid-catalyzed intramolecular hydrolysis.[1][2] In aqueous solutions with an acidic pH, the molecule undergoes a series of internal cyclization reactions to form biologically inactive products, most notably anhydroerythromycin A.[1][2][3] The presence of water is a key factor in this hydrolytic degradation.[4]
Q2: How does pH affect the stability of this compound?
A2: pH is the most critical factor influencing the stability of this compound. The compound is highly unstable in acidic conditions.[1][4][5] As the pH increases towards neutral and slightly alkaline, its stability significantly improves. For instance, studies on erythromycin solutions show rapid degradation at pH 5.0, while at pH 6.5, the compound remains stable for a longer duration.[5] For intravenous solutions of erythromycin lactobionate, a final pH of at least 5.5 is recommended to prevent rapid potency loss. Some stable formulations are even buffered to a pH range of 8-10.[6]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[7][8] It is recommended to store both solid forms and solutions at controlled room temperature or under refrigeration to minimize thermal degradation. Forced degradation studies confirm that exposure to heat (e.g., 40°C) leads to a measurable decrease in the active compound.[9] For solid dosage forms, storage below 40°C is advised to maintain stability.[7]
Q4: Can the choice of solvent influence the degradation of this compound?
A4: Yes, the solvent system plays a crucial role. Since the primary degradation pathway is hydrolysis, minimizing the presence of water can enhance stability.[4] Using co-solvents such as propylene glycol, ethanol, or dimethyl isosorbide in formulations has been shown to significantly improve the stability of erythromycin.[4][6] For example, a solution containing ethanol and propylene glycol maintained over 83% of its initial activity after 30 months at 25°C.[6]
Q5: Is this compound sensitive to light or oxidation?
A5: Yes, this compound can be sensitive to both light and oxidation. Studies have shown that exposure to light can lead to degradation.[9][10] Therefore, it is recommended to store solutions and solid compounds protected from light.[8][10] The molecule is also susceptible to oxidative degradation from agents like hydrogen peroxide (H₂O₂).[9][10][] When preparing solutions, it is important to use high-purity solvents and consider the potential impact of oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Solution | Acidic pH: The solution pH may be too low, accelerating acid-catalyzed hydrolysis. | Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7.0 - 8.5) using an appropriate buffer system (e.g., phosphate buffer). For some applications, a pH of at least 5.5 is the minimum acceptable level.[12] |
| High Temperature: Storage or experimental conditions are at an elevated temperature. | Store stock solutions and experimental samples at refrigerated temperatures (2-8°C). Avoid prolonged exposure to ambient or higher temperatures. | |
| Aqueous Solvent: The use of a fully aqueous solvent system is promoting hydrolysis. | If your experiment allows, prepare stock solutions in a non-aqueous solvent like ethanol or propylene glycol. For working solutions, consider using a mixed-solvent system to reduce water activity.[6] | |
| Appearance of Unknown Peaks in HPLC | Degradation Products: New peaks likely correspond to degradation products like anhydroerythromycin A. | Confirm the identity of the peaks using mass spectrometry if possible. The presence of these specific degradation products is a strong indicator of acid-catalyzed degradation.[13] Review and optimize your experimental conditions (pH, temperature, solvent) to prevent further degradation. |
| Oxidative Degradation: Exposure to air or oxidizing agents in the solvent. | Use freshly prepared, de-gassed solvents. If oxidative stress is suspected, consider adding a suitable antioxidant to your formulation, after confirming its compatibility. | |
| Inconsistent Experimental Results | Progressive Degradation: The compound is degrading over the time course of the experiment. | Prepare fresh solutions immediately before use. If the experiment is lengthy, assess the stability of this compound in your experimental medium over the same duration to quantify any potential loss. |
| Photodegradation: Exposure of the solution to ambient or UV light. | Conduct experiments under low-light conditions or use amber-colored vials and labware to protect the solution from light exposure.[8][10] |
Quantitative Stability Data
The following table summarizes stability data for erythromycin and its esters under various stress conditions. This data is compiled from forced degradation studies and other stability assessments.
| Compound/Formulation | Condition | Duration | Degradation (%) | Reference |
| Erythromycin 2'-Propionate | Buffer Solution (pH 7.0, 37°C) | Half-life of ~45-60 min | 50% | [14] |
| Erythromycin | Acid (0.05 M HCl) | Not specified | Significant | [9][10] |
| Erythromycin | Base (0.05 M NaOH) | Not specified | Significant | [9][10] |
| Erythromycin | Heat (40°C in sealed tube) | 60 hours | 10% | [9] |
| Erythromycin | Oxidation (0.5% H₂O₂) | Not specified | Significant | [9][10] |
| Erythromycin | Light (Sunlamp) | 132 hours | 6% | [9] |
| Erythromycin Solution (in Ethanol & Propylene Glycol) | 25°C | 30 months | ~17% | [6] |
| 20 mg Erythromycin Capsules | Room Temp, protected from light | 1 year | <10% | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in a solvent system designed to minimize hydrolysis.
Materials:
-
This compound powder
-
Ethanol (USP grade, 200 proof)
-
Propylene Glycol (USP grade)
-
Sterile, amber-colored vials
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
For a 10 mg/mL solution, dissolve the powder in 70% of the final volume with ethanol. For example, to make 10 mL of solution, dissolve 100 mg of this compound in 7.0 mL of ethanol.
-
Gently vortex or sonicate the mixture until the powder is completely dissolved.
-
Add propylene glycol to bring the solution to the final desired volume (q.s. to 10 mL).
-
Mix thoroughly until the solution is homogenous.
-
Store the final stock solution in a sealed, amber-colored vial at 2-8°C. This solution should be stable for an extended period.[6]
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for testing the stability of this compound under various stress conditions.
Materials:
-
This compound solution (prepared as in Protocol 1 or in your experimental buffer)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator set to 60°C
-
UV lamp or photostability chamber
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Aliquot your this compound solution into five separate, clearly labeled tubes (e.g., Control, Acid, Base, Heat, Oxidative, Light).
-
Control: Keep the control sample at the recommended storage condition (e.g., 4°C, protected from light).
-
Acid Degradation: Add an equal volume of 0.1 M HCl to the "Acid" tube to achieve a final concentration of 0.05 M HCl. Incubate at room temperature.
-
Base Degradation: Add an equal volume of 0.1 M NaOH to the "Base" tube to achieve a final concentration of 0.05 M NaOH. Incubate at room temperature.
-
Thermal Degradation: Place the "Heat" tube in a 60°C water bath.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the "Oxidative" tube. Incubate at room temperature.
-
Photodegradation: Expose the "Light" tube to a controlled light source (e.g., UV lamp).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each tube. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 7. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Hydrolysis of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Erythromycin Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin Propionate. Our aim is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
Encountering variability in experiments with this compound is a common challenge. This guide provides a systematic approach to identifying and resolving potential sources of inconsistency.
Initial Assessment: Quick Checklist
Before delving into more complex troubleshooting, review these common sources of error:
-
Calculation Errors: Double-check all calculations for preparing stock solutions and dilutions.
-
Pipetting Errors: Ensure pipettes are calibrated and proper technique is used.
-
Contamination: Visually inspect cell cultures and media for any signs of microbial contamination.[1][2]
-
Reagent Integrity: Confirm that all other reagents used in the experiment are within their expiration dates and have been stored correctly.
Logical Troubleshooting Workflow
If the initial checks do not resolve the issue, follow this workflow to systematically investigate the source of variability.
Detailed Troubleshooting Steps
1. Review the Certificate of Analysis (CoA)
-
Question: Does the purity of the current batch differ significantly from previous batches?
-
Action: Compare the purity, impurity profile, and any other specified parameters on the CoA of the problematic batch with a batch that previously yielded expected results.
-
Rationale: Even minor variations in the impurity profile can affect biological activity.
2. Verify Storage and Handling
-
Question: Has the this compound been stored under the recommended conditions?
-
Action: Confirm that the compound has been stored in a dry, dark place at the recommended temperature (typically -20°C for long-term storage).[3] Avoid repeated freeze-thaw cycles of stock solutions.
-
Rationale: Erythromycin and its derivatives can be sensitive to light, temperature, and moisture, leading to degradation.
3. Assess Solubility and Solution Preparation
-
Question: Was the this compound fully dissolved?
-
Action: Visually inspect the stock solution for any precipitates. Consider sonicating or gently warming the solution to aid dissolution, if the compound's stability at higher temperatures is not a concern.
-
Rationale: Erythromycin has poor aqueous solubility.[4] Incomplete dissolution is a major source of variability in the final concentration. It is soluble in organic solvents like ethanol, DMSO, and DMF.[5]
4. Evaluate Solution Stability
-
Question: How old is the working solution?
-
Action: Prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.
-
Rationale: Erythromycin is unstable in solution, particularly in aqueous and acidic conditions, and can degrade over time.[6]
5. Confirm Biological Activity
-
Question: Is the current batch biologically active?
-
Action: If possible, perform a simple bioassay, such as a Minimum Inhibitory Concentration (MIC) test, to confirm the activity of the current batch against a sensitive bacterial strain.
-
Rationale: This will help determine if the issue is with the compound itself or with the experimental system.
Data Presentation: Typical Quality Control Specifications
This table summarizes typical specifications for research-grade Erythromycin. Note that specifications for this compound may vary, and it is crucial to refer to the batch-specific Certificate of Analysis.
| Parameter | Typical Specification | Potential Impact of Deviation |
| Purity (HPLC) | ≥93.0% - ≥98% | Lower purity can lead to reduced potency and unpredictable off-target effects.[3][7] |
| Water Content (Karl Fischer) | ≤6.5% | High water content can promote degradation, especially in solution.[7] |
| Specific Optical Rotation | -71.0° to -78.0° | A deviation may indicate the presence of isomers or degradation products.[7] |
| Sulphated Ash | ≤0.2% | Higher levels may indicate the presence of inorganic impurities.[7] |
| Appearance | White to slightly yellow crystalline powder | A significant color change could suggest degradation or contamination.[7] |
| Solubility | Soluble in ethanol and DMSO, sparingly soluble in aqueous buffers.[5] | Poor solubility can lead to inaccurate dosing and inconsistent results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution. The choice of solvent and concentration should be optimized for your specific experimental needs.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but potential degradation should be considered.
-
Sterilization: If required for your application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Storage: Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a representative HPLC method for assessing the purity of Erythromycin. Method parameters may need to be optimized for this compound and the specific HPLC system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 7.0) and organic solvents (e.g., acetonitrile and isopropanol).
-
Detection: UV detection at 215 nm.
-
Temperature: Elevated column temperature (e.g., 70°C) may be required.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the ratio of the area of the main peak to the total area of all peaks.
Mandatory Visualizations
Signaling Pathway: Immunomodulatory Effects of Erythromycin
Erythromycin and its derivatives have been shown to exert anti-inflammatory and immunomodulatory effects, in part by inhibiting the NF-κB signaling pathway.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent between batches?
A1: Batch-to-batch variability can stem from several factors:
-
Purity and Impurity Profile: Minor differences in the percentage of the active compound and the types of impurities present can alter the biological and off-target effects.
-
Physical Properties: Variations in crystallinity and particle size can affect the rate and extent of solubilization, leading to inconsistencies in the final concentration of your solutions.
-
Degradation: this compound is susceptible to degradation, especially if not stored properly. Exposure to moisture, light, or inappropriate temperatures can lead to a loss of potency.[6]
Q2: What is the best solvent to use for this compound?
A2: this compound has low solubility in water.[11] For stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[5] The choice of solvent will depend on the requirements of your specific assay and the tolerance of your experimental system (e.g., cell line) to the solvent. Always prepare a vehicle control in your experiments.
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C in a dark, dry place.[3] Stock solutions in anhydrous solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions are not recommended for long-term storage due to the instability of erythromycin in water.[6] It is highly recommended to prepare fresh working dilutions from the stock solution for each experiment.
Q4: My this compound solution has a slight yellow tint. Is it still usable?
A4: While a "white to slightly yellow" appearance can be within the normal specifications for the powder, a noticeable color change in a solution, especially if it was initially colorless, may indicate degradation or contamination.[7] It is recommended to prepare a fresh solution from the powder and compare the color. If the new solution is also colored, review the Certificate of Analysis for the appearance specifications. If in doubt, it is best to use a new batch of the compound.
Q5: Can I use this compound in cell culture? What should I be aware of?
A5: Yes, this compound can be used in cell culture, but there are important considerations:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A vehicle control is essential.
-
Immunomodulatory Effects: Be aware that in addition to its antibacterial properties, erythromycin has known immunomodulatory and anti-inflammatory effects, which could influence experimental outcomes in studies involving immune cells or inflammatory pathways.[12][13]
-
Inconsistent Growth: If you observe inconsistent cell growth, it could be due to the variability of the this compound or other common cell culture issues such as contamination or problems with the media.[14] Refer to the troubleshooting guide to isolate the problem.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 134-36-1 [m.chemicalbook.com]
- 12. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 14. corning.com [corning.com]
Technical Support Center: Enhancing Erythromycin Propionate Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the fermentation of Saccharopolyspora erythraea for the production of erythromycin propionate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the final yield of erythromycin?
A1: The production of erythromycin is a complex process influenced by a combination of genetic, nutritional, and environmental factors. Key areas to focus on for yield improvement include:
-
Precursor Supply: The availability of propionyl-CoA and methylmalonyl-CoA, the primary building blocks for the erythromycin molecule, is often a rate-limiting step.[1][2]
-
Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential vitamins and cofactors, significantly impact both cell growth and antibiotic production.[3][4]
-
Process Parameters: Strict control of fermentation conditions such as pH, temperature, dissolved oxygen, and agitation speed is crucial for optimal performance.[4][5][6]
-
Genetic Stability of the Strain: High-producing industrial strains can sometimes be unstable, leading to inconsistent yields.[5]
Q2: My erythromycin yield is low. Where should I start troubleshooting?
A2: A logical starting point is to review your fermentation parameters and medium composition.
-
Verify Precursor Supplementation: Ensure an adequate supply of precursors like n-propanol or sodium propionate. However, be aware that excessive concentrations can inhibit cell growth.[3]
-
Optimize Nutrient Levels: Check the concentrations of your carbon and nitrogen sources. Nitrogen depletion, for instance, can lead to cellular autolysis in later fermentation stages.[7] Consider supplementing with key vitamins that have been shown to boost production.[8]
-
Control Physical Parameters: Confirm that the pH is maintained within the optimal range of 6.5-7.5 and the temperature is held steady, typically between 28°C and 34°C.[4][9][10] Inadequate aeration and oxygen supply can also be a significant bottleneck.[9]
Q3: How can I increase the supply of the direct precursor, propionyl-CoA?
A3: Enhancing the intracellular pool of propionyl-CoA is a highly effective strategy for improving erythromycin yield. This can be achieved through several approaches:
-
Exogenous Feeding: Supplementing the fermentation medium with n-propanol or a water-soluble salt of propionic acid (e.g., sodium propionate) provides the direct precursors for propionyl-CoA synthesis.[3][5][11]
-
Metabolic Engineering: Genetic modification of the S. erythraea strain can increase precursor availability. Strategies include the overexpression of propionyl-CoA synthetase genes (like SACE_1780) or the deletion of genes that divert precursors to other pathways (like the propionyltransferase AcuA).[1][2]
Q4: What is the role of vitamins and cofactors in erythromycin production?
A4: B-complex vitamins and their active forms are crucial cofactors for many enzymes involved in both primary and secondary metabolism.[8] Supplementing the culture medium with specific vitamins has been shown to significantly enhance erythromycin titers. Key enhancers include thiamine pyrophosphate (TPP), vitamin B2, vitamin B6, vitamin B9, vitamin B12, and hemin.[8] These additions can help optimize metabolic pathways, leading to a more efficient conversion of substrates into the final product.[8]
Q5: How can I reduce the formation of unwanted by-products like Erythromycin B and C?
A5: Erythromycin A is the desired product, but the biosynthesis pathway can also produce related, less active compounds such as Erythromycin B and C.[12] Reducing these by-products improves product purity and simplifies downstream processing. A successful approach involves the genetic modification of the producing strain by overexpressing the tailoring genes eryK and eryG, which are responsible for the final conversion steps to Erythromycin A.[9][13] This strategy can optimize the biotransformation of intermediates, leading to a higher ratio of Erythromycin A.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Cell Growth and Poor Yield | Suboptimal medium composition (carbon/nitrogen sources). | Review and optimize the concentrations of nutrients like soybean meal, corn steep liquor, and glucose.[3][9] Ensure the carbon-to-nitrogen ratio is appropriate.[5] |
| Incorrect pH or temperature. | Calibrate probes and maintain pH between 6.5-7.5.[10] Verify and maintain the optimal temperature for your strain, typically 28-34°C.[4][9] | |
| Good Cell Growth, but Low Erythromycin Titer | Insufficient precursor (propionyl-CoA) supply. | Implement a fed-batch strategy with n-propanol or sodium propionate.[3][7] Consider metabolic engineering to enhance the precursor pathway.[1][2] |
| Limited dissolved oxygen. | Increase agitation speed or airflow rate.[6] Consider expressing the Vitreoscilla hemoglobin gene (vhb) to improve oxygen uptake.[9] | |
| Vitamin/cofactor deficiency. | Supplement the medium with a cocktail of B-vitamins (B2, B6, B12) and other known enhancers.[8] | |
| High Levels of By-products (Er-B, Er-C) | Inefficient final biosynthesis steps. | Genetically engineer the strain to overexpress tailoring enzymes eryK and eryG.[9][13] |
| Cell Lysis in Late Fermentation Stage | Nutrient depletion, particularly nitrogen. | Implement a fed-batch strategy to supplement with a nitrogen source, such as ammonium sulfate, during the later stages.[7] |
| Inconsistent Yields Between Batches | Strain degeneration or instability. | Start each fermentation from a fresh, single-colony isolate.[5] Ensure proper maintenance and storage of the production strain. |
Quantitative Data on Yield Improvement Strategies
The following tables summarize the reported impact of various optimization strategies on erythromycin yield.
Table 1: Effect of Precursor Pathway Engineering and Nutrient Supplementation
| Strategy | Strain | Modification/Supplement | Yield Improvement | Reference |
| Metabolic Engineering | S. erythraea | Deletion of propionyltransferase gene (acuA) | 10% increase | [1][2] |
| Metabolic Engineering | S. erythraea | Overexpression of propionyl-CoA synthetase (SACE_1780) | 33% increase (vs. WT) | [1][2] |
| Nutrient Feeding | S. erythraea | n-propanol supplementation (0.05 g/L/h) | 45.0% increase | [7] |
| Nutrient Feeding | S. erythraea | Ammonium sulfate supplementation | 43.5% increase | [7] |
Table 2: Effect of Vitamin and Gene Overexpression on Erythromycin Titer
| Strategy | Strain | Modification/Supplement | Titer/Yield Improvement | Reference |
| Vitamin Supplementation | S. erythraea E3 | Individual vitamins (TPP, VB₂, VB₆, etc.) | 7.96% - 12.66% increase | [8] |
| Vitamin Supplementation | S. erythraea E3 | Optimized combination of VB₂, VB₆, VB₁₂ | 39.2% increase (shake flask) | [8] |
| Vitamin Supplementation | S. erythraea E3 | Combined vitamin supplementation | 44.4% increase (5L bioreactor) | [8] |
| Genetic Engineering | S. erythraea ZL2005 | Overexpression of SAMS, eryK, and eryG | 36.7% increase in Er-A | [9] |
Key Experimental Protocols
1. Fermentation Protocol for Erythromycin Production
This protocol is a representative example for shake-flask cultivation.[9]
-
Seed Medium Composition: 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃. Adjust pH to 6.8-7.0.
-
Inoculation: Inoculate 50 mL of seed medium in a 500-mL flask with a 1 cm² agar piece containing sporulated S. erythraea.
-
Seed Culture Incubation: Incubate at 34°C with shaking at 250 rpm for 2 days.
-
Production Medium Composition: 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, and 0.6% CaCO₃.
-
Production Culture: Add 5 mL of the seed culture to 50 mL of fresh fermentation medium in a 500-mL flask.
-
Supplementation: After 24 hours of cultivation, supplement the culture with 0.5 mL of n-propanol.
-
Production Incubation: Continue incubation at 34°C and 250 rpm for 6 days.
2. Quantification of Erythromycin by HPLC
This is a general procedure for analyzing erythromycin content from a fermentation broth.[9][14]
-
Sample Preparation:
-
Extract a known volume of fermentation broth with a suitable organic solvent (e.g., butyl acetate) after adjusting the pH.[15]
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.2 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 Polymeric column or Nucleosil 100-5 CN column.[9][14]
-
Mobile Phase: A mixture of potassium phosphate buffer (e.g., 0.02 M, pH 8.0-9.0) and an organic solvent like acetonitrile/methanol.[9][14]
-
Flow Rate: 1.0 mL/min.
-
Quantification: Calculate the concentration based on a standard curve prepared with erythromycin reference standards.
-
Visualizations
Caption: Simplified biosynthesis pathway of Erythromycin A from precursors.
Caption: Troubleshooting workflow for improving erythromycin fermentation yield.
Caption: Relationship between precursor supply strategies and final yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unido.org [unido.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]
- 12. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of erythromycin | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Erythromycin Propionate Stability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Erythromycin Propionate in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
Erythromycin and its esters, including this compound, are macrolide antibiotics that are highly susceptible to degradation in acidic environments.[1] The acidic conditions catalyze an intramolecular dehydration reaction, leading to the formation of inactive degradation products. This instability can significantly impact the bioavailability and efficacy of the drug.[2]
Q2: What is the primary degradation product of this compound in an acidic solution?
Under acidic conditions, this compound undergoes intramolecular cyclization to form biologically inactive hemiketals and spiroketals.[3] A major inactive degradation product is anhydroerythromycin A.[1] This conversion is a key factor in the loss of antibiotic activity.
Q3: What is the optimal pH range for the stability of erythromycin solutions?
Erythromycin solutions are most stable in the pH range of 6-8.[4] Acidic solutions, particularly those with a pH below 5.5, are unstable and lead to a rapid loss of potency.
Q4: How does the propionate ester group affect the stability of erythromycin in acidic conditions?
Esterification of erythromycin, such as with propionate, is a common strategy to improve its taste and oral absorption. While the fundamental degradation pathway in acidic conditions remains the same, the ester group can influence the kinetics of hydrolysis and degradation. However, like erythromycin base, the propionate ester is still vulnerable to acid-catalyzed degradation.
Q5: Can formulation strategies improve the stability of this compound in acidic environments?
Yes, various formulation strategies can be employed to protect this compound from acidic degradation. These include the development of enteric-coated tablets that bypass the acidic environment of the stomach, the use of buffering agents to maintain a more favorable pH, and the creation of more complex formulations like solid lipid nanoparticles.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in acidic conditions.
Issue 1: Rapid loss of active compound during in-vitro dissolution studies in acidic media.
-
Question: I am observing a significant and rapid decrease in the concentration of this compound during my dissolution testing in a simulated gastric fluid (pH 1.2). How can I confirm if this is due to degradation and how can I mitigate this?
-
Answer:
-
Confirm Degradation: The rapid loss is highly indicative of acid-catalyzed degradation. To confirm, you can analyze samples at various time points using a stability-indicating HPLC method. The appearance and increase of peaks corresponding to degradation products, such as anhydroerythromycin A, alongside the decrease of the this compound peak, will confirm degradation.
-
Mitigation Strategies:
-
Use of Enteric-Coated Formulations: If you are developing an oral dosage form, an enteric coating is essential to protect the drug from the stomach's acidic environment.
-
pH Modification: For in-vitro experiments, consider if the use of a less acidic medium (if scientifically justified) is possible. If not, minimize the exposure time to the acidic medium.
-
Protective Excipients: Investigate the use of buffering agents or other protective excipients in your formulation that can create a micro-environment with a higher pH around the drug particles.
-
-
Issue 2: Unexpected peaks appearing in HPLC chromatograms during stability studies.
-
Question: During my HPLC analysis of an this compound formulation stored under acidic stress conditions, I am seeing several unexpected peaks that I cannot identify. What could be the source of these peaks and how do I troubleshoot this?
-
Answer:
-
Source of Unexpected Peaks:
-
Degradation Products: The most likely source is the formation of various degradation products of this compound.[3]
-
Excipient Degradation: The acidic conditions might also be degrading some of the excipients in your formulation, leading to new peaks.
-
Contamination: Contamination from the solvent, glassware, or the HPLC system itself is also a possibility.
-
-
Troubleshooting Steps:
-
Analyze a Placebo Formulation: Prepare and subject a placebo formulation (containing all excipients except this compound) to the same stress conditions. This will help you identify peaks originating from excipient degradation.
-
Inject a Blank: Run a blank injection (mobile phase only) to check for contamination from the HPLC system or solvents.
-
Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to obtain mass-to-charge ratios of the unknown peaks. This information is invaluable for identifying the degradation products by comparing the masses with known degradation pathways of erythromycin.
-
-
Issue 3: Peak tailing in the HPLC analysis of this compound.
-
Question: I am consistently observing peak tailing for the this compound peak in my HPLC analysis. What are the common causes and how can I resolve this?
-
Answer: Peak tailing can be caused by several factors in HPLC analysis. Here are some common causes and solutions:
-
Secondary Silanol Interactions: The basic nature of erythromycin can lead to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing.
-
Solution: Use a base-deactivated column or an end-capped column. Operating the mobile phase at a slightly acidic pH (e.g., using a buffer) can also help by protonating the silanol groups and reducing these interactions. However, be mindful of the on-column stability of erythromycin at lower pH.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of erythromycin and lead to poor peak shape.
-
Solution: Optimize the pH of your mobile phase. A pH around neutrality is generally good for erythromycin stability.
-
-
Issue 4: Precipitation of this compound in acidic aqueous solutions.
-
Question: I am trying to prepare a solution of this compound in an acidic buffer, but it keeps precipitating out. What is causing this and how can I improve its solubility?
-
Answer:
-
Cause of Precipitation: Erythromycin and its esters have limited solubility in aqueous solutions, and this solubility can be pH-dependent.[2] In acidic conditions, while the drug is more likely to be protonated and theoretically more soluble, the rapid degradation to less soluble products can contribute to precipitation.
-
Improving Solubility:
-
Co-solvents: Consider the use of a co-solvent such as ethanol or propylene glycol in your formulation.
-
Surfactants: The addition of a suitable surfactant can help to increase the solubility of this compound.
-
pH Adjustment: While erythromycin is unstable in acid, a carefully selected pH that balances solubility and stability might be necessary. This often requires extensive formulation development and stability testing.
-
Complexation: Techniques such as complexation with cyclodextrins can be explored to enhance the aqueous solubility of erythromycin.
-
-
Quantitative Data
The stability of erythromycin is highly dependent on the pH of the solution. The following table summarizes the degradation of Erythromycin A at different pH values. While this data is for Erythromycin A, it provides a strong indication of the stability profile you can expect for this compound, as the degradation mechanism is similar. The rate of degradation is expected to be influenced by the propionate ester, but the trend of increased degradation at lower pH will hold true.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| 2.0 | 37 | ~3.7 seconds (for 10% decay) | Not explicitly stated | [6] |
| 3.0-5.5 | Not specified | - | Dependent on buffer concentration | [7] |
| 7.0 | 37 | - | Pseudo first-order kinetics | [7] |
Note: The provided data is for Erythromycin A and should be used as a general guide. It is crucial to perform specific stability studies for your this compound formulation under your experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under acidic conditions.
Objective: To evaluate the degradation of this compound under acidic stress and to identify the primary degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution for neutralization
-
HPLC grade water and acetonitrile
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV or MS detector
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acidic Stress:
-
To a known volume of the stock solution, add an equal volume of an HCl solution (e.g., 0.1 N or 1 N).
-
Incubate the mixture at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot of the sample.
-
-
Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of NaOH solution to stop the degradation process.
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.
-
Monitor the chromatograms for the decrease in the peak area of this compound and the appearance and increase in the peak areas of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
If using an MS detector, analyze the mass spectra of the degradation peaks to propose their structures.
-
Protocol: Stability-Indicating HPLC Method for this compound
This is a general guideline for developing a stability-indicating HPLC method. The exact parameters will need to be optimized for your specific application and instrumentation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile (e.g., in a ratio of 5:35:60 v/v/v).[5]
-
Mobile Phase B: A mixture of phosphate buffer (pH 7.0), water, and acetonitrile (e.g., in a ratio of 5:45:50 v/v/v).[5]
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from its potential degradation products. An example gradient could be:
-
0-45 min: 100% A
-
45-47 min: Ramp to 100% B
-
47-63 min: 100% B
-
63-65 min: Ramp back to 100% A
-
65-70 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 65°C.
-
Detection: UV detection at 215 nm.
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ClinPGx [clinpgx.org]
- 7. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erythromycin Propionate Interference in Analytical Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from Erythromycin Propionate in analytical assays. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Erythromycin?
This compound is an esterified form of erythromycin, a macrolide antibiotic.[1][2] Specifically, it is the 2'-propionate ester of erythromycin A. This modification is often made to improve the drug's stability and bioavailability. In the body, this compound is hydrolyzed to the active form, erythromycin.[3]
Q2: What are the common analytical methods for quantifying Erythromycin and its esters?
Several methods are used for the quantification of erythromycin and its derivatives, including:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and robust method.[4][5]
-
Spectrophotometry offers a simpler and more rapid approach, though it can be prone to interference from excipients.[6][7]
-
Fourier Transform Infrared Spectroscopy (FT-IR) has been used for the quantification of erythromycin in tablet formulations, avoiding the use of solvents.[8]
-
Microbiological assays are also utilized, particularly in pharmacopoeial methods, but they can lack precision and are time-consuming.[4]
Q3: What are the primary sources of interference when analyzing samples containing this compound?
Interference in assays involving this compound can arise from several sources:
-
Hydrolysis: this compound can hydrolyze to erythromycin and propionic acid. This can be problematic if the assay is intended to quantify the ester form specifically. The hydrolysis is influenced by pH and temperature.[7][9]
-
Matrix Effects: In complex samples like plasma or tissue extracts, other components can interfere with the analysis, particularly in LC-MS, causing ion suppression or enhancement.[9][10]
-
Excipients: In pharmaceutical formulations, inactive ingredients can interfere with certain analytical techniques, especially spectrophotometry.[6][7]
-
Degradation Products: Erythromycin is unstable in acidic conditions and can degrade into various inactive products, which may have overlapping signals with the analyte of interest.[11][12]
Troubleshooting Guides
Spectrophotometric Assay Interference
Issue: Inaccurate or inconsistent readings in a colorimetric or UV spectrophotometric assay for erythromycin in a sample containing this compound.
Potential Causes & Troubleshooting Steps:
-
Interference from the Propionate Ester: The propionate ester itself might absorb light at the analytical wavelength or interact with the assay reagents.
-
Solution: Run a spectrum of this compound to check for absorbance at the analytical wavelength. If there is an overlap, a different wavelength or a more specific method like HPLC should be used.
-
-
Hydrolysis to Erythromycin: If the assay is specific for the erythromycin base, incomplete or ongoing hydrolysis of the propionate ester will lead to underestimation.
-
Solution: Implement a controlled hydrolysis step. A common method is to use a dibasic potassium phosphate buffer at pH 8 to ensure complete conversion of the ester to the base before measurement.[6]
-
-
pH Shift due to Propionic Acid: The hydrolysis of this compound releases propionic acid, which can alter the pH of the sample. This is particularly problematic for pH-sensitive colorimetric assays.[9][13]
-
Solution: Ensure the assay is performed in a well-buffered solution that can accommodate the potential pH change. Verify the final pH of the sample before analysis.
-
-
Interference from Excipients: Pharmaceutical formulations contain various excipients that can interfere.
Logical Workflow for Troubleshooting Spectrophotometric Interference
Caption: Troubleshooting workflow for spectrophotometric assays.
HPLC and LC-MS Assay Interference
Issue: Poor peak shape, inaccurate quantification, or ion suppression/enhancement in HPLC or LC-MS analysis of this compound.
Potential Causes & Troubleshooting Steps:
-
Co-elution with Degradation Products: Erythromycin is prone to degradation, and its degradation products can co-elute with the analyte of interest.
-
Matrix Effects in LC-MS: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9][10]
-
Solutions:
-
Improve Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[15]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[3]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar compound can be used.[16]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.[11]
-
-
-
On-column or In-source Hydrolysis: The propionate ester may hydrolyze during the analytical run.
-
Solution: Optimize the mobile phase pH and temperature to minimize hydrolysis. A higher pH (around 7-9) can improve the stability of erythromycin during analysis.[8]
-
Experimental Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for stability-indicating HPLC method development.
Data Presentation
Table 1: Summary of Common HPLC Methods for Erythromycin Analysis
| Parameter | Method 1[14] | Method 2 | Method 3[5] |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) | C18 Polymeric | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.4% ammonium hydroxide in water | 0.02 M potassium phosphate dibasic buffer (pH 9) | Buffer solution (35 g di-potassium hydrogen phosphate in 1000mL water, pH 7.0), acetonitrile, water (5:35:60 v/v/v) |
| Mobile Phase B | Methanol | Acetonitrile | Phosphate buffer (pH 7.0), water, acetonitrile (5:45:50 v/v) |
| Flow Rate | Gradient | 1 mL/min (Isocratic) | 1.0 mL/min (Gradient) |
| Detection | 215 nm | 205 nm | 215 nm |
| Column Temp. | Not Specified | Not Specified | 65°C |
Experimental Protocols
Protocol 1: Controlled Hydrolysis for Spectrophotometric Analysis
This protocol is adapted from a method for the analysis of erythromycin stearate and can be applied to this compound.[6]
-
Sample Preparation: Accurately weigh a portion of the powdered sample containing this compound and dissolve it in methanol.
-
Hydrolysis: Add a dibasic potassium phosphate buffer (pH 8) to the methanolic sample solution. The final concentration of methanol should be appropriate for the spectrophotometer.
-
Incubation: Allow the solution to stand for a sufficient time to ensure complete hydrolysis of the propionate ester to erythromycin. The exact time may need to be optimized for your specific sample matrix.
-
Measurement: Measure the absorbance at the desired wavelength (e.g., 285 nm for direct UV or 300 nm for first derivative).[6]
-
Quantification: Use a standard curve prepared with erythromycin base that has undergone the same hydrolysis procedure.
Protocol 2: Sample Preparation using QuEChERS for LC-MS/MS Analysis
This is a general protocol for the extraction of macrolides from complex matrices like food samples and can be adapted for other biological samples.[15]
-
Homogenization: Homogenize 2.0 g of the sample.
-
Spiking: Spike the sample with an appropriate internal standard (e.g., roxithromycin).
-
Extraction: Add 10 mL of acetonitrile-water (80:20, v/v) as the extractant. Vortex for 1 minute and centrifuge at 10,000 x g for 8 minutes at 4°C.
-
Cleanup: Transfer 1 mL of the supernatant to a cleanup cartridge (e.g., containing primary secondary amine and C18 sorbents). Vortex for 1 minute and centrifuge at 10,000 x g for 8 minutes.
-
Final Preparation: Mix 0.5 mL of the purified extract with 0.5 mL of water and filter through a 0.22 µm filter before injection into the LC-MS/MS system.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Spectrophotometric determination of erythromycin in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pitfalls in short‐chain fatty acid research: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionic acid fermentation of lactose by Propionibacterium acidipropionici: effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure [mdpi.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Modeling the influence of propionic acid concentration and pH on the kinetics of Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Erythromycin Propionate-Induced Cell Toxicity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for unexpected cell toxicity observed when working with Erythromycin Propionate.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly higher cell death than anticipated in our cell line treated with this compound. What are the known cytotoxic mechanisms of this compound?
A1: this compound, and its closely related form erythromycin estolate, have been associated with cytotoxicity, primarily hepatotoxicity.[1][2][3][4][5][6] The underlying mechanisms are multifactorial and can include:
-
Mitochondrial Dysfunction: Erythromycin and its derivatives can impair mitochondrial function.[7][8][9][10] This includes the induction of reactive oxygen species (ROS), leading to oxidative stress, permeabilization of the mitochondrial membrane, and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[7][11]
-
Induction of Apoptosis: Studies have shown that erythromycin can induce apoptosis, or programmed cell death.[12][13][14][15] This can be triggered by mitochondrial stress and may involve the activation of caspases, which are proteases that execute the apoptotic process.[16][17][18][19]
-
Inhibition of Bile Acid Transport: In hepatocytes, this compound's toxicity is linked to its ability to inhibit bile acid transport, which can lead to cholestatic liver injury.[2]
-
Disruption of Protein Synthesis: As a macrolide antibiotic, erythromycin's primary mode of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[20] While this is selective for bacterial ribosomes, high concentrations or off-target effects in mammalian cells could potentially interfere with mitochondrial protein synthesis, given the prokaryotic origin of mitochondria.[9][10]
The propionyl ester linkage at the 2' position of the erythromycin molecule is considered a key contributor to its hepatotoxic potential.[3][21]
Q2: Our results with this compound are inconsistent across different experiments. What could be the cause of this variability?
A2: Inconsistent results in cell-based assays can arise from several factors:
-
Cell Health and Density: The initial health and density of your cells are critical. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[22] It's crucial to have a consistent cell seeding density and to use cells within a specific passage number range.
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored and has not degraded. Repeated freeze-thaw cycles can affect its potency.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own cytotoxic effects, especially at higher concentrations.[22] It is important to include a vehicle control (cells treated with the solvent alone at the same concentration used for the drug) in your experiments.
-
Media Components: Components in your cell culture medium, such as serum, can sometimes interact with the compound, altering its effective concentration or bioavailability.
Q3: We are using a standard MTT assay to assess cell viability. Are there alternative or complementary assays we should consider to understand the mechanism of cell death?
A3: While the MTT assay is a good indicator of metabolic activity and thus cell viability, it doesn't provide specific information about the mode of cell death. To gain a more comprehensive understanding, consider the following assays:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, which is a marker of cytotoxicity or necrosis.[23]
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (like caspase-3) to confirm if apoptosis is occurring.[16][17][18][19][24]
-
-
Mitochondrial Membrane Potential Dyes: Dyes like TMRE or JC-1 can be used to assess changes in the mitochondrial membrane potential, providing evidence for mitochondrial involvement in the observed toxicity.[25]
-
Reactive Oxygen Species (ROS) Detection: Probes such as DCFDA can be used to measure the intracellular production of ROS, which is a known effect of some macrolides.[7][11][26][27][28][29]
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity observed.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculations for your stock and working solutions. Perform a serial dilution to establish a dose-response curve. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Review literature for reported effects on your specific cell line or test a range of concentrations to determine the IC50. |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent, optimal density at the time of treatment. |
| Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination, as this can stress the cells and increase their sensitivity to the compound.[30][31][32] |
Problem 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Ensure thorough mixing of cell suspensions and reagent solutions before dispensing. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur due to uneven evaporation in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for drug treatment and assay development. |
| Variability in Cell Seeding | Ensure a homogenous cell suspension before seeding to achieve a consistent number of cells per well. |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
2. LDH Cytotoxicity Assay
-
Principle: Measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Methodology:
-
Follow steps 1-3 from the MTT assay protocol.
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
3. Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Culture and treat cells with this compound as desired in a suitable culture vessel (e.g., 6-well plate).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry, detecting the fluorescence signals for Annexin V and PI.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Erythromycin Derivatives in Chang Liver Cells
| Compound | Cytotoxicity Endpoint | Result | Reference |
| Erythromycin Estolate | Enzyme Leakage (LDH, Glucuronidase) | Significantly higher than controls | [1] |
| Erythromycin Base | Enzyme Leakage (LDH, Glucuronidase) | Not significantly different from controls | [1] |
| Erythromycin Estolate | MTT Assay | Most toxic macrolide tested | [4] |
| Erythromycin Base | MTT Assay | Least toxic macrolide tested | [4] |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential causes of variability in experimental results.
References
- 1. Erythromycin estolate vs. erythromycin base, surface excess properties and surface scanning changes in isolated liver cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acpjournals.org [acpjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatotoxicity to both erythromycin estolate and erythromycin ethylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. THE EFFECTS OF ERYTHROMYCIN AND CHLORAMPHENICOL ON THE ULTRASTRUCTURE OF MITOCHONDRIA IN SENSITIVE AND RESISTANT STRAINS OF PARAMECIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Erythromycin shortens neutrophil survival by accelerating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Erythromycin shortens neutrophil survival by accelerating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Caspase-3 is involved in the signalling in erythroid differentiation by targeting late progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. acpjournals.org [acpjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of antibiotics on the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Role of Reactive Oxygen Species in Antibiotic-Induced Cell Death in Burkholderia cepacia Complex Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 31. safety.fsu.edu [safety.fsu.edu]
- 32. Cell Culture Troubleshooting [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Erythromycin Propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the in vivo bioavailability of Erythromycin Propionate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the in vivo bioavailability of this compound?
The primary factors limiting the oral bioavailability of erythromycin and its esters, like the propionate salt, are:
-
Acid Instability: Erythromycin is highly susceptible to degradation in the acidic environment of the stomach.[1][2][3][4] This degradation leads to the formation of inactive metabolites.
-
Poor Aqueous Solubility: Erythromycin base is hydrophobic, which can limit its dissolution rate in the gastrointestinal fluids, a critical step for absorption.[2][4]
-
First-Pass Metabolism: After absorption, erythromycin undergoes significant metabolism in the liver, primarily by the CYP3A4 enzyme, which reduces the amount of active drug reaching systemic circulation.[1][3]
-
Inter-individual Variability: There is considerable variation in the absorption of erythromycin among individuals, which can complicate dosing and therapeutic outcomes.[1][5]
Q2: My in vivo study shows low and variable plasma concentrations of erythromycin. What are the potential causes and how can I troubleshoot this?
Low and variable plasma concentrations are common challenges. Consider the following troubleshooting steps:
-
Assess Formulation Strategy: Standard oral administration of this compound without protective measures is likely to yield poor results. The formulation is critical.
-
Protect from Gastric Acid: The most probable cause is the degradation of the drug in the stomach. Implementing an acid-protective strategy is the first-line solution.
-
Enhance Solubility and Dissolution: If acid degradation is controlled, poor solubility might be the next bottleneck.
Q3: What are the most effective formulation strategies to improve the bioavailability of this compound?
Several advanced formulation strategies can significantly enhance the bioavailability of erythromycin. These include:
-
Enteric Coating/Delayed-Release Formulations: This is a fundamental approach to protect the acid-labile erythromycin from the low pH of the stomach, allowing it to dissolve in the more neutral pH of the small intestine.[6]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations improve the solubility and absorption of lipophilic drugs like erythromycin. Examples include:
-
Solid Lipid Nanoparticles (SLNs) and Microparticles (SLMs): These systems encapsulate the drug in a solid lipid matrix, which can protect it from degradation and enhance its uptake.[2][7][8]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which increase the surface area for drug absorption.[9]
-
-
Vesicular Systems: Liposomes and micelles can encapsulate erythromycin, protecting it and facilitating its transport across biological membranes.[2]
-
Polymeric Microencapsulation: Encapsulating erythromycin in biocompatible polymers can provide controlled release and protection from gastric acid.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in animal pharmacokinetic studies.
| Potential Cause | Troubleshooting Action |
| Inadequate Fasting | Ensure animals are fasted for an appropriate period before dosing to reduce variability in gastric emptying and pH. Food can affect the absorption of erythromycin esters.[10][11][12] |
| Formulation Instability | Prepare formulations fresh before each experiment if stability is a concern. Conduct stability studies on your formulation under relevant conditions (e.g., temperature, pH). |
| Inappropriate Vehicle | The vehicle used to suspend or dissolve the drug for oral gavage can impact absorption. Test different biocompatible vehicles to find one that provides consistent results. |
| Variable Dosing Technique | Ensure consistent oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. |
Issue 2: Low drug loading or encapsulation efficiency in nanoparticle/microparticle formulations.
| Potential Cause | Troubleshooting Action |
| Poor Drug-Lipid/Polymer Miscibility | Screen different lipids or polymers to find a matrix in which this compound has higher solubility. |
| Suboptimal Formulation Parameters | Systematically optimize parameters such as the drug-to-lipid/polymer ratio, surfactant concentration, and homogenization/sonication time.[2] |
| Drug Leakage during Preparation | Adjust the preparation method. For example, in solvent evaporation methods, a faster evaporation rate might improve entrapment. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from various studies on different erythromycin formulations.
Table 1: Pharmacokinetic Parameters of Different Oral Erythromycin Formulations in Humans
| Formulation | Dose | Cmax (µg/mL) | Tmax (hr) | Relative Bioavailability (%) | Reference |
| Delayed-Release Tablets | - | 2.12 | 4.5 | 105.3 (compared to capsules) | [6] |
| Stearate Tablets (Fasting) | 250 mg | 1.1 (median, 1st dose) | 2.1 (median, 1st dose) | ~30 (1st dose) | [5] |
| Stearate Tablets (Fasting) | 250 mg | 2.7 (median, 9th dose) | 2.0 (median, 9th dose) | ~65 (9th dose) | [5] |
| Base Capsules (with food) | 250 mg | 0.4 (median, 1st dose) | 5.1 (median, 1st dose) | ~40 (1st dose) | [5] |
| Base Capsules (with food) | 250 mg | 1.4 (median, 9th dose) | 2.9 (median, 9th dose) | ~40 (9th dose) | [5] |
Table 2: Encapsulation Efficiency and Release Characteristics of Novel Erythromycin Formulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Solid Lipid Nanoparticles (SLNs) | Cationic lipid, Quaternary ammonium salt | 250 - 400 | - | Prolonged release | [2] |
| Cubosomes | Glyceryl monooleate, Poloxamer | 264 | 95 | 88% release after 24h | [2] |
| Micelles | Pluronic F-127 | ~193 | 28.3 | >90% release over 8h | [2] |
| Solid Lipid Microparticles (SLMs) | Softisan® 154, Phospholipon® 90H | 10,300 - 18,100 | 95.1 | Prolonged release (>14h in rats) | [7] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin-Loaded Solid Lipid Microparticles (SLMs)
This protocol is based on the hot homogenization technique described for preparing erythromycin stearate-loaded SLMs.[7]
Materials:
-
Erythromycin Stearate
-
Lipid Matrix (e.g., a blend of Softisan® 154 and Phospholipon® 90H in a 1:2 ratio)
-
Aqueous surfactant solution (e.g., Poloxamer 188)
-
Homogenizer
-
Water bath
Methodology:
-
Melt the lipid matrix by heating it to approximately 5-10°C above its melting point.
-
Disperse the erythromycin stearate in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a specified duration (e.g., 10 minutes) to form a hot oil-in-water emulsion.
-
Cool the emulsion to room temperature while stirring to allow the lipid to solidify and form the SLMs.
-
Wash the SLMs by centrifugation and resuspension in distilled water to remove excess surfactant.
-
Freeze-dry the final SLM suspension for storage.
Protocol 2: In Vivo Bioavailability Study in a Rat Model
This is a general protocol for assessing the oral bioavailability of a novel erythromycin formulation compared to a control.
Subjects:
-
Male Albino or Wistar rats (weight-matched).
Procedure:
-
Fast the rats overnight (e.g., 12 hours) with free access to water.[13]
-
Divide the rats into at least two groups: a control group receiving a simple suspension of this compound, and a test group receiving the novel formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]
-
Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.
-
Analyze the concentration of erythromycin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) to determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Erythromycin Absorption and Metabolism Pathway
The following diagram illustrates the key steps involved in the absorption and metabolism of orally administered erythromycin.
Caption: Pathway of oral erythromycin from administration to systemic circulation.
Experimental Workflow for Bioavailability Enhancement
This workflow outlines the logical steps in developing and testing a new formulation to improve erythromycin bioavailability.
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery | MDPI [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new lipid-based oral delivery system of erythromycin for prolong sustain release activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. article.aascit.org [article.aascit.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Effect of food on the absorption of this compound, erythromycin stearate and triacetyloleandomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Metabolism of propionyl erythromycin lauryl sulfate. I. Fate of the propionyl erythromycin moiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Erythromycin Propionate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin Propionate. The information provided aims to help mitigate and understand the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] Its main off-target effects observed in experimental settings are:
-
Gastrointestinal Motility: It acts as an agonist for the motilin receptor, which can stimulate gastrointestinal smooth muscle contraction.[5][6][7][8][9]
-
Cardiac QT Interval Prolongation: It can block the hERG (human Ether-a-go-go-Related Gene) potassium channel, leading to a delay in cardiac repolarization and prolongation of the QT interval.[10][11][12][13]
-
CYP3A4 Inhibition: It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which can lead to significant drug-drug interactions in in vivo models or metabolic assays.[1][14][15][16]
Q2: Are there any derivatives of Erythromycin with reduced off-target effects?
A2: Yes, several semi-synthetic derivatives of erythromycin have been developed with altered pharmacokinetic profiles and, in some cases, reduced off-target effects.[13] For example, Azithromycin, another macrolide antibiotic, is a much weaker inhibitor of CYP3A4 compared to erythromycin. Some derivatives have been specifically designed to have potent prokinetic effects with no antibacterial activity for studying gastrointestinal motility.[12] However, it is crucial to verify the specific off-target effect profile of any derivative in your experimental system.
Q3: At what concentrations are the off-target effects of Erythromycin typically observed?
A3: The concentrations at which off-target effects are observed can vary depending on the experimental system. However, based on in vitro studies:
-
hERG channel inhibition has been observed with IC50 values ranging from approximately 21 µM to 72.2 µM.[5][10][14]
-
CYP3A4 inhibition can be observed at concentrations as low as 3 µM, with over 85% inhibition at 30 µM in long-term hepatocyte cultures.[3]
-
Motilin receptor agonism can induce contractions at low doses (e.g., 0.5-1mg/kg in vivo), while higher doses can have different effects on motility patterns.[17][18]
Troubleshooting Guides
Problem 1: I am observing unexpected changes in cell contractility or morphology in my cell culture experiments with this compound.
-
Possible Cause: If you are working with cells that express the motilin receptor (e.g., certain smooth muscle cells), this compound may be inducing contractions or morphological changes through this off-target pathway.[6][8]
-
Troubleshooting Steps:
-
Confirm Motilin Receptor Expression: Check the literature or use techniques like RT-PCR or western blotting to determine if your cell line expresses the motilin receptor.
-
Use a Motilin Receptor Antagonist: Co-incubate your cells with this compound and a specific motilin receptor antagonist, such as ANQ-11125 or MA-2029.[19][20][21] If the unexpected effects are blocked, it confirms they are motilin receptor-mediated.
-
Consider an Alternative Antibiotic: If the motilin receptor agonism interferes with your experimental goals, consider using an alternative protein synthesis inhibitor that does not act on the motilin receptor.
-
Problem 2: I am seeing increased cell death in my experiments at concentrations where the antibacterial effect should not be cytotoxic.
-
Possible Cause: This could be due to off-target cardiotoxic effects, especially in cardiomyocytes or other electrophysiologically active cells, through the blockade of hERG channels.[10][11] Another possibility is unforeseen metabolic consequences of CYP3A4 inhibition in complex cell systems.
-
Troubleshooting Steps:
-
Assess Cardiotoxicity: If using relevant cell types, you can perform assays to check for markers of apoptosis or use specific electrophysiological setups like patch-clamping to measure ion channel activity.
-
Evaluate Metabolic Disruption: If your experimental system involves metabolic studies, the inhibition of CYP3A4 by this compound could be altering the metabolism of other components in your media, leading to toxicity. Consider a washout period to see if the effect is reversible.
-
Lower the Concentration: Determine the minimal effective concentration for your desired on-target antibacterial effect and use the lowest possible concentration to minimize off-target toxicity.
-
Choose a Derivative with a Better Safety Profile: For some applications, derivatives like Azithromycin might offer a better safety profile regarding cardiotoxicity, though this needs to be empirically tested in your model.[22][23]
-
Quantitative Data Summary
Table 1: In Vitro hERG Channel Inhibition by Macrolide Antibiotics
| Compound | IC50 (µM) | Experimental System | Reference |
| Erythromycin | 38.9 ± 1.2 | HEK 293 cells stably transfected with hERG | [10][11] |
| Erythromycin | 72.2 | HEK 293 cells stably transfected with hERG | [14] |
| Clarithromycin | 45.7 ± 1.1 | HEK 293 cells stably transfected with hERG | [10][11] |
| Clarithromycin | 32.9 | HEK 293 cells stably transfected with hERG | [14] |
| Roxithromycin | 36.5 | HEK 293 cells stably transfected with hERG | [14] |
| Des-methyl erythromycin | 147.1 | HEK 293 cells stably transfected with hERG | [14] |
Table 2: CYP3A4 Inhibition by Erythromycin in Long-Term Hepatocyte Culture
| Erythromycin Concentration (µM) | Inhibition of Midazolam Hydroxylation (%) | Duration of Inhibition (hours) | Reference |
| 3 | 58 | 72 | [3] |
| 10 | 80 | 72 | [3] |
| 30 | >85 | 144 | [3] |
Key Experimental Protocols
Protocol 1: Assessment of hERG Channel Inhibition using Whole-Cell Patch Clamp
Objective: To measure the inhibitory effect of this compound on the hERG potassium channel current in a mammalian cell line stably expressing the hERG channel (e.g., HEK 293-hERG).
Materials:
-
HEK 293-hERG cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution (in DMSO or appropriate solvent) and serial dilutions in external solution.
Methodology:
-
Culture HEK 293-hERG cells to 70-80% confluency.
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline hERG currents using a voltage-clamp protocol. A typical protocol to elicit hERG tail currents involves a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the hERG current again after the drug has reached equilibrium (typically 3-5 minutes).
-
Wash out the drug with the external solution to check for reversibility.
-
Repeat with different concentrations of this compound to generate a concentration-response curve.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value by fitting the data to a Hill equation.
Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on CYP3A4 activity.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution and serial dilutions
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile with an internal standard for reaction quenching and sample preparation
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Prepare a master mix containing HLMs and the CYP3A4 substrate in potassium phosphate buffer.
-
In a 96-well plate, add the this compound dilutions or the positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the substrate's metabolite.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Mechanisms
Caption: this compound acts as an agonist on the Gq-coupled motilin receptor.
Caption: Erythromycin blocks the hERG channel, delaying cardiac repolarization.
References
- 1. Erythromycin block of the HERG K+ channel: accessibility to F656 and Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. codecademy.com [codecademy.com]
- 9. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Strength of hERG Inhibition by Erythromycin at Different Temperatures Might Be Due to Its Interacting Features with the Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. Gastric Emptying (GE) [bio-protocol.org]
- 12. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 16. docs.document360.com [docs.document360.com]
- 17. medium.com [medium.com]
- 18. ijper.org [ijper.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. MA-2029 | Motilin Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 21. Motilin synthetic analogues and motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erythromycin Propionate Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting experiments involving Erythromycin Propionate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for observing the anti-inflammatory effects of this compound?
A1: The optimal incubation time for observing anti-inflammatory effects is dependent on the specific endpoint being measured. For signaling pathway modulation, such as the inhibition of NF-κB activation, effects can be observed in as little as 10 to 60 minutes after treatment. However, for downstream effects like changes in cytokine production (e.g., IL-6, IL-8, TNF-α), a longer incubation period of 16 to 24 hours is typically recommended. For studies investigating changes in gene expression, incubation times can range from a few hours to 24 hours or longer, depending on the stability of the target mRNA.
Q2: How long should I incubate cells with this compound for cytotoxicity assays?
A2: For cytotoxicity assays, such as those measuring lactate dehydrogenase (LDH) release, incubation times of 48 to 96 hours are commonly used to assess the long-term effects of the compound on cell viability. It is crucial to include a vehicle control and a positive control for cytotoxicity in your experimental setup.
Q3: What is a typical concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. For its antibacterial activity, concentrations as low as 1 µg/mL can be effective against susceptible strains like S. aureus.[1] For anti-inflammatory effects, concentrations in the range of 1 µM to 100 µM are frequently reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound can be dissolved in ethanol (95%) to prepare a concentrated stock solution, for example, at 50 mg/mL.[2][3] This stock solution should be stored at -20°C for long-term use and can be kept for up to one year.[2][3] Before use, the stock solution should be diluted to the desired final concentration in the cell culture medium. It is important to ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is not toxic to the cells.
Troubleshooting Guides
Issue 1: No observable anti-inflammatory effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | For signaling events (e.g., NF-κB phosphorylation), use a shorter incubation time (10-60 minutes). For cytokine production, extend the incubation to 16-24 hours. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Drug Inactivity | Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Verify from the literature if the chosen cell line is responsive to macrolide anti-inflammatory effects. Consider using a different cell line known to be responsive. |
| Assay Sensitivity | Ensure your detection method (e.g., ELISA, Western blot) is sensitive enough to detect changes in your target protein or gene. |
Issue 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Drug Cytotoxicity | Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration of this compound for your specific cell line. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol) in the culture medium is at a non-toxic level (typically <0.1%). |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures.[4][5] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Summary
Table 1: Recommended Incubation Times for Various Experimental Assays
| Experimental Assay | Typical Incubation Time | Endpoint Measured | Reference |
| NF-κB Activation (Phosphorylation) | 10 - 60 minutes | Phospho-p65, IκBα degradation | [6] |
| Cytokine Production (e.g., IL-8, TNF-α) | 16 - 24 hours | Protein levels in supernatant | |
| Gene Expression (mRNA) | 4 - 24 hours | Relative mRNA transcript levels | [7] |
| PPARγ Activation | 18 - 24 hours | Reporter gene activity, target gene expression | [8][9] |
| Cell Viability / Cytotoxicity | 48 - 96 hours | LDH release, MTT reduction, cell count | |
| Antibacterial Activity (MIC) | 24 - 48 hours | Inhibition of bacterial growth |
Experimental Protocols
Protocol 1: Assessment of this compound's effect on NF-κB Activation via Western Blot
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1 to 24 hours, depending on the experimental design.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α, LPS) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated p65, total p65, and IκBα. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65.
Protocol 2: Measurement of PPARγ Activation using a Reporter Assay
-
Cell Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.
-
Treatment: After 24 hours of transfection, treat the cells with this compound, a known PPARγ agonist (positive control, e.g., Rosiglitazone), or a vehicle control for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates according to the manufacturer's instructions.
-
Data Normalization: Normalize the luciferase activity to the total protein concentration in each sample.
-
Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Erythromycin's inhibition of the NF-κB signaling pathway.
Caption: Erythromycin's activation of the PPARγ signaling pathway.
References
- 1. Erythromycin 2'-Propionate | TargetMol [targetmol.com]
- 2. zellbio.eu [zellbio.eu]
- 3. goldbio.com [goldbio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete gene expression profiling of Saccharopolyspora erythraea using GeneChip DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Erythromycin Propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Erythromycin Propionate. For further assistance, please contact our technical support team.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended. Erythromycin is soluble in these solvents. For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, first dissolve the Erythromycin in ethanol and then dilute with the aqueous buffer of your choice. It is not recommended to store aqueous solutions for more than one day.[1]
Q2: What are the optimal storage conditions for this compound powder and its stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C for long-term use.[2] Aqueous solutions are less stable and should be prepared fresh for each experiment.[1]
Q3: Is this compound stable in acidic conditions?
A3: No, Erythromycin and its esters are known to be unstable in acidic solutions.[3][4] The degradation is pH-dependent, with rapid degradation occurring at acidic pH values.[5][6] It is crucial to maintain a neutral or slightly alkaline pH to ensure the stability of the compound in your experiments.
Q4: Can I use this compound to study anti-inflammatory responses?
A4: Yes, Erythromycin has been shown to have anti-inflammatory effects independent of its antibacterial activity. It can inhibit the transcriptional activation of NF-κB, a key regulator of inflammatory gene expression.[7][8][9]
Troubleshooting Guide
Inconsistent Antibacterial Activity
Problem: I am observing variable results in my antibacterial assays (e.g., MIC, zone of inhibition).
Possible Causes & Solutions:
-
Degradation of this compound:
-
pH of the medium: Erythromycin is unstable in acidic conditions. Ensure the pH of your culture medium is neutral or slightly alkaline throughout the experiment.[5]
-
Improper storage: Stock solutions may have degraded. Prepare fresh stock solutions and store them appropriately at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
-
Solubility Issues:
-
Precipitation in aqueous media: Erythromycin has poor water solubility.[10][11] When diluting your stock solution into aqueous culture media, ensure it is fully dissolved. You may need to optimize the final concentration of the organic solvent from your stock solution to prevent precipitation, while ensuring it does not affect your experimental system.
-
-
Bacterial Resistance:
-
Induced resistance: Some bacteria can develop resistance to macrolides like erythromycin upon exposure.[12] Consider using fresh bacterial cultures for each experiment and checking for the emergence of resistant strains.
-
Variable Results in Cell-Based Assays (Non-antibacterial)
Problem: I am seeing inconsistent effects of this compound on my cell cultures (e.g., inconsistent inhibition of a signaling pathway).
Possible Causes & Solutions:
-
Compound Instability in Culture Medium:
-
pH shifts in media: Cell culture media can become acidic over time due to cellular metabolism. This can lead to the degradation of this compound. Monitor the pH of your culture medium and consider using buffered media or changing the media more frequently.
-
Interaction with media components: Some components of the culture media may interact with and degrade the compound. If you suspect this, you can test the stability of this compound in your specific cell-free medium over the time course of your experiment using HPLC.
-
-
Inconsistent Dosing:
-
Inaccurate dilutions: Ensure accurate and consistent preparation of your working solutions from the stock.
-
Adsorption to plastics: Highly hydrophobic compounds can sometimes adsorb to plasticware. Consider using low-adhesion plastics or pre-treating your plates.
-
-
Cellular Health and Density:
-
Variability in cell health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond differently.
-
Inconsistent cell seeding: Plate cells at a consistent density for all experiments, as this can affect the outcome of the treatment.
-
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [13] |
| Water | Slightly Soluble (0.1-1 mg/mL) | [13] |
| Ethanol | Soluble (approx. 30 mg/mL for Erythromycin base) | [1] |
| DMSO | Soluble (approx. 15 mg/mL for Erythromycin base) | [1] |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL for Erythromycin base) | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | Approx. 0.5 mg/mL (for Erythromycin base) | [1] |
Stability of Erythromycin under Forced Degradation
| Condition | Degradation (%) | Reference |
| Heat (40°C, 60 h) | 1.4, 1.6 | [14] |
| Light (Sunlamp, 132 h) | 1.6 | [14] |
| Oxidation (H₂O₂ 0.5%, 50 h) | 0.3 | [14] |
| Acidic (HCl 0.05 M, 60 h) | 1.4 | [14] |
| Alkaline (NaOH 0.05 M, 60 h) | 1.6 | [14] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol is a general guideline for assessing the stability of this compound in a specific solution (e.g., cell culture medium).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate buffer)
-
C18 HPLC column
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Test Solution: Prepare a solution of this compound in your experimental buffer or medium at the desired concentration.
3. HPLC Method:
-
Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 40:60 v/v).[15] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[15]
-
Column: C18 analytical column.[15]
-
Detection Wavelength: 205 nm.[15]
-
Injection Volume: 20 µL.
4. Stability Study:
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Inject the aliquot into the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound.
-
Compare the peak area at each time point to the peak area at time 0 to calculate the percentage of this compound remaining.
Protocol 2: Assessment of NF-κB Inhibition in Cell Culture
This protocol outlines a general workflow to investigate the inhibitory effect of this compound on NF-κB activation.
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., human bronchial epithelial cells) in appropriate culture plates and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a suitable duration (e.g., 30-60 minutes).
2. Nuclear Extraction:
-
After treatment, harvest the cells and perform nuclear extraction using a commercial kit or a standard laboratory protocol to isolate the nuclear proteins.
3. Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare a labeled DNA probe containing the NF-κB consensus binding site.
-
Incubate the nuclear extracts with the labeled probe.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands to assess the DNA-binding activity of NF-κB. A decrease in the band intensity in the this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB binding.
4. Western Blotting (Optional):
-
To further elucidate the mechanism, you can perform Western blotting on whole-cell lysates or cytoplasmic/nuclear fractions to analyze the levels of key proteins in the NF-κB signaling pathway, such as IκBα and phosphorylated p65. Erythromycin has been shown not to inhibit the degradation of IκBα, suggesting its action is downstream of IκBα dissociation.[9]
Visualizations
Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway.
Caption: Workflow for assessing NF-κB inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Erythromycin 2'-Propionate | TargetMol [targetmol.com]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Insights into erythromycin action from studies of its activity as inducer of resistance | Semantic Scholar [semanticscholar.org]
- 13. This compound CAS#: 134-36-1 [m.chemicalbook.com]
- 14. journals.plos.org [journals.plos.org]
- 15. dspace.mit.edu [dspace.mit.edu]
Improving the stability of Erythromycin Propionate stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Erythromycin Propionate stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is poorly soluble in water but freely soluble in organic solvents.[1][2] The recommended solvent for preparing stock solutions is 95% ethanol.[3][4] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also be used.
Q2: What is the optimal storage temperature and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to one year. Storage at -20°C for up to one year is also acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. For short-term storage, solutions can be kept at 4°C for over a week.
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A yellow discoloration in your this compound solution can indicate degradation. Erythromycin is known to degrade under acidic conditions, and this degradation can sometimes produce colored byproducts. It is recommended to prepare a fresh stock solution if you observe a significant color change. A new colorimetric method for the assay of erythromycin depends on the development of an intense yellow color when heated with sulfuric acid, which absorbs at 485 nm, suggesting that a yellow color is associated with hydrolysis.[5]
Q4: I observed a precipitate in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the concentration of this compound is high or if the solvent has partially evaporated. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not fully redissolve, it is best to discard the solution and prepare a fresh stock. It has been noted that stock solutions may crystallize when added to liquid culture but are still effective.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Antibiotic Activity | - Improper storage temperature- Repeated freeze-thaw cycles- pH of the final medium is too acidic- Contamination | - Ensure storage at or below -20°C.- Aliquot stock solutions to minimize freeze-thaw cycles.- Check the pH of your culture medium; Erythromycin is unstable in acidic conditions.[6]- Prepare a fresh stock solution using sterile techniques. |
| Precipitation in Stock Solution | - Solution is too concentrated- Solvent evaporation- Low temperature | - Prepare a less concentrated stock solution.- Ensure vials are tightly sealed to prevent evaporation.- Gently warm the solution and vortex to redissolve. |
| Crystallization in Culture Medium | - High concentration of the stock solution- "Salting out" effect when the ethanolic stock is added to the aqueous culture medium. | - This can be a normal occurrence. The antibiotic is often still effective.[3]- To minimize this, add the stock solution to the medium dropwise while stirring. |
| Inconsistent Experimental Results | - Degradation of this compound- Inaccurate concentration of the stock solution | - Prepare a fresh stock solution.- Verify the concentration of your stock solution using a spectrophotometer or HPLC. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | > 3 years | |
| Stock Solution (in solvent) | -80°C | > 1 year | |
| Stock Solution (in solvent) | -20°C | 1 year | [3][4] |
| Short-term Storage (in solvent) | 4°C | > 1 week |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol (95%) | Soluble | [3][4] |
| DMSO | Soluble | [1] |
| DMF | Soluble | |
| Water | Poorly soluble (approx. 2 mg/mL) | [1][2] |
| Acetone | Very soluble | [1] |
| Chloroform | Very soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
95% Ethanol, sterile
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out 0.5 g of this compound powder using a calibrated balance.
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of 95% ethanol to the tube.[4]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3][4]
Protocol 2: Stability Testing of this compound Stock Solution by HPLC
This protocol provides a general framework for assessing the stability of your stock solution over time. Specific parameters may need to be optimized for your equipment and reagents.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.1% aqueous orthophosphoric acid (70:30 v/v)[7]
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time 0):
-
Dilute a fresh aliquot of your stock solution and a reference standard to a known concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject the diluted solutions into the HPLC system.
-
Set the column temperature to 35°C and the flow rate to 1.0 mL/min.[7]
-
Set the UV detector to 220 nm.[7]
-
Record the peak area of the this compound peak for both your sample and the reference standard. This will be your baseline.
-
-
Stability Study:
-
Store your stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stored stock solution.
-
Prepare a diluted sample and inject it into the HPLC system as described in step 1.
-
Also, inject a freshly prepared diluted reference standard with each time point to account for any variability in the HPLC system.
-
-
Data Analysis:
-
Compare the peak area of the this compound from the stored sample to the peak area of the reference standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement.
-
A significant decrease in the peak area indicates degradation of the this compound in your stock solution. You may also observe the appearance of new peaks, which correspond to degradation products.
-
Visualizations
References
Technical Support Center: Minimizing Erythromycin Propionate Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of erythromycin propionate to laboratory ware. Adsorption can lead to significant errors in experimental results due to the loss of the analyte from the solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this issue.
Troubleshooting Guide
Issue: Low or inconsistent recovery of this compound in aqueous solutions.
This is a common problem, particularly at low concentrations, and is often attributable to the adsorption of the hydrophobic this compound molecule onto the surfaces of laboratory vessels.
dot
Caption: Troubleshooting workflow for low this compound recovery.
Frequently Asked Questions (FAQs)
Q1: To what types of labware is this compound most likely to adsorb?
A1: this compound is a hydrophobic molecule, making it prone to adsorbing to hydrophobic surfaces. Therefore, it will readily adsorb to plastics such as polypropylene (PP) and polystyrene (PS).[1][2][3] Adsorption can also occur on glass surfaces, although the mechanism may also involve ionic interactions with silanol groups.[4]
Q2: How does pH affect the adsorption of this compound?
A2: The pH of the solution can influence the stability and charge of this compound, which in turn affects its adsorption. Erythromycin is a weak base and is more stable in neutral to alkaline solutions.[5][6][7] In acidic conditions (pH < 6.5), it can degrade.[7] Increased pH can lead to a higher adsorption capacity on some surfaces. For instance, the adsorption of erythromycin on multi-walled carbon nanotubes increases with pH, peaking around pH 9. While this is not labware, it illustrates the principle.
Q3: What is silanization and how does it prevent adsorption to glassware?
A3: Silanization is a chemical process that coats glass surfaces with a thin, hydrophobic layer of organosilyl groups.[8] This process masks the hydrophilic silanol groups on the glass surface that can interact with molecules, thus preventing the adsorption of hydrophobic compounds like this compound.[6][9]
Q4: Can I use surfactants to prevent adsorption? If so, which ones are recommended?
A4: Yes, adding a non-ionic surfactant to your solution is an effective way to reduce adsorption to plastic labware. Non-ionic surfactants, such as Tween 20 or Triton X-100, at low concentrations (e.g., 0.01-0.1%) can coat the hydrophobic surfaces of the labware, preventing the this compound from binding.
Q5: Are there commercially available low-adsorption labware options?
A5: Yes, several manufacturers offer low-binding or low-retention polypropylene tubes and plates. These products have been surface-modified to reduce the binding of hydrophobic molecules and can be a convenient alternative to coating your own labware.
Quantitative Data on Adsorption
While specific quantitative data for the adsorption of this compound to common laboratory plastics and glass is limited in the available literature, studies on the adsorption of erythromycin to microplastics provide a useful proxy. The following table summarizes data from a study on the adsorption of erythromycin to polystyrene microplastics, which, like polypropylene, is a hydrophobic polymer.
| Labware Material (Proxy) | Erythromycin Concentration (mg/L) | Adsorption Capacity (mg/kg) | % Adsorption | Reference |
| Polystyrene (80 µm) | Not specified | 120 | Not specified | [2] |
| Aged Polystyrene (80 µm) | Not specified | 184 | Not specified | [2] |
| Polystyrene (400 µm) | Not specified | 100 | Not specified | [2] |
| Aged Polystyrene (400 µm) | Not specified | 110 | Not specified | [2] |
Note: This data is for erythromycin on polystyrene microplastics and should be considered illustrative of the potential for adsorption to hydrophobic plastic labware.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol provides a general method for the quantification of this compound in solution, which is essential for determining the extent of its adsorption to labware.
dot
Caption: Workflow for HPLC quantification of this compound.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate dibasic
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 analytical column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 9.0) and acetonitrile in a 60:40 ratio.[10] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of standard solutions of known concentrations by diluting with the mobile phase.
-
Sample Preparation:
-
Control: Prepare a solution of this compound in the desired experimental buffer using a silanized glass vial.
-
Test: Prepare a solution of this compound of the same concentration as the control in the labware to be tested (e.g., polypropylene tube).
-
Incubate the test solution for a defined period under the experimental conditions.
-
After incubation, transfer an aliquot of the supernatant from the test container for analysis.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 205 nm.[10]
-
Inject equal volumes of the standard solutions and the control and test samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the control and test samples from the standard curve.
-
Calculate the percentage of adsorption as follows: % Adsorption = [(Concentration_control - Concentration_test) / Concentration_control] * 100
-
Protocol 2: Silanization of Glassware
This protocol describes how to silanize glassware to minimize the adsorption of hydrophobic compounds.[5][6][7][9] Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) as it involves a hazardous chemical.
Materials:
-
Dichlorodimethylsilane
-
Heptane or Toluene (dry)
-
Methanol (dry)
-
Acetone
-
Glassware to be silanized
Procedure:
-
Cleaning: Thoroughly clean the glassware with detergent and water, followed by rinses with deionized water. Dry the glassware completely in an oven.
-
Silanizing Solution: Prepare a 5% (v/v) solution of dichlorodimethylsilane in dry heptane or toluene in a glass container.
-
Coating:
-
Fill the glassware with the silanizing solution, ensuring all surfaces are wetted.
-
Let it stand for 5-10 minutes.
-
Pour the silanizing solution into a waste container (handle as hazardous waste).
-
-
Rinsing:
-
Rinse the glassware three times with dry heptane or toluene.
-
Rinse three times with dry methanol.
-
Rinse three times with acetone.
-
-
Drying: Allow the glassware to air dry completely in the fume hood.
-
Curing (Optional but Recommended): Bake the dried glassware at 100°C for 1 hour to cure the silane coating.
dot
Caption: Step-by-step process for silanizing glassware.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative study of antibiotic adsorption capacity of three brands of blood culture bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Lycopene Production: From Natural Sources to Microbial Synthesis Using Yarrowia lipolytica [mdpi.com]
- 5. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the chemical stability of erythromycin in solutions using an optimization system. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbio.com [ijbio.com]
- 9. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Erythromycin Propionate Purity Testing
For Researchers, Scientists, and Drug Development Professionals
Comparison of Validated HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of several HPLC methods developed for the analysis of erythromycin and its related compounds. These methods, with appropriate validation, can be adapted for the purity testing of Erythromycin Propionate.
Table 1: Comparison of Chromatographic Conditions for Erythromycin Analysis
| Parameter | Method 1 (Stability-Indicating for Erythromycin Stearate) | Method 2 (General Erythromycin and Impurities) | Method 3 (Simultaneous Estimation with Bromhexine) | Method 4 (Erythromycin in Dermatological Preparations) |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[1] | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)[2] | Hypersil BDS C18 (150 mm x 4.6 mm; 5 µm)[3] | C18 stationary phase[4] |
| Mobile Phase | Gradient elution with 0.4% ammonium hydroxide in water and methanol[1] | Gradient with Buffer (di-potassium hydrogen phosphate pH 7.0), water, and acetonitrile[2] | Isocratic with 0.01N phosphate buffer and acetonitrile (35:65 v/v)[3] | Isocratic with 0.001 M disodium phosphate and acetonitrile (20:80 v/v)[4] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.0 mL/min[3] | 1 mL/min[4] |
| Detection | UV at 215 nm[1] | UV at 215 nm[2] | UV at 224 nm[3] | UV at 200 nm[4] |
| Column Temp. | Not Specified | 65°C[2] | Not Specified | 45°C[4] |
| Injection Vol. | Not Specified | 100 µL[2] | Not Specified | 20 µL[4] |
Table 2: Comparison of Validation Parameters for Erythromycin HPLC Methods
| Parameter | Method 1 (Stability-Indicating for Erythromycin Stearate) | Method 2 (UPLC for Erythromycin) | Method 3 (Simultaneous Estimation with Bromhexine) | Method 4 (Erythromycin in Dermatological Preparations) |
| Linearity Range | Not Specified | LOQ to 200% of critical limit | 62.5-375 µg/mL[3] | 0.025 to 1.5 mg/mL[4] |
| Correlation Coeff. (r²) | Not Specified | 0.9995[5] | 0.999[3] | 0.9997[4] |
| LOD | Not Specified | Not Specified | 0.160 µg/mL[3] | 0.005969 mg/mL[4] |
| LOQ | Not Specified | Not Specified | 0.485 µg/mL[3] | 0.0196 mg/mL[4] |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | 101.27 - 104.99%[4] |
| Precision (%RSD) | Not Specified | 0.3% at 100% level[5] | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for two of the key experiments cited. These protocols provide a comprehensive guide for replicating the analytical procedures.
Method 1: Stability-Indicating HPLC Method for Erythromycin Stearate
This method is designed to separate erythromycin from its potential degradation products and impurities, making it suitable for stability studies.
1. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[1].
-
Mobile Phase: A gradient elution using a mixture of 0.4% ammonium hydroxide in water and methanol[1]. The specific gradient profile should be optimized to achieve adequate separation.
-
Detection: UV at 215 nm[1].
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent, such as a mixture of the mobile phase components.
-
Filter the solution through a 0.45 µm filter before injection.
3. Validation Procedure:
-
Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the main peak from all degradation products[1].
-
Linearity: Prepare a series of solutions of this compound reference standard at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
Method 2: UPLC Method for Determination of Erythromycin
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for a faster and more efficient analysis.
1. Chromatographic Conditions:
-
Column: UPLC column BEH C18, (50 mm x 2.1 mm, 1.7 µm)[5].
-
Mobile Phase A: A mixture of buffer solution (2.84g of Disodium hydrogen phosphate in 1000mL water, pH adjusted to 8.50) and Methanol in the ratio of 35:65 (% v/v)[5].
-
Mobile Phase B: Methanol[5].
-
Gradient Elution: A specific gradient program should be followed to ensure optimal separation[5].
-
Flow Rate: 0.5 mL/min[5].
-
Column Temperature: 50°C[5].
-
Detection: UV at 210 nm.
-
Injection Volume: 7.0 µL[5].
2. Sample Preparation:
-
Prepare the sample by dissolving it in the diluent.
-
Filter the solution through a 0.2 µm Nylon filter[5].
3. Validation Procedure:
-
The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[5].
Visualizations
The following diagrams illustrate the typical workflow for HPLC method development and validation for this compound purity testing.
Caption: Experimental Workflow for HPLC Purity Testing.
Caption: Logical Relationship of HPLC Method Validation Parameters.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
A Comparative Analysis of Erythromycin Propionate and Azithromycin Efficacy
This guide provides a detailed, objective comparison of the efficacy of Erythromycin Propionate and Azithromycin, two prominent macrolide antibiotics. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
Erythromycin, a bacteriostatic antibiotic, has long been a staple in treating various gram-positive and gram-negative bacterial infections, including those affecting the respiratory and gastrointestinal tracts, skin, and genitals.[1] Azithromycin, a derivative of erythromycin and classified as an azalide, is a broad-spectrum macrolide known for its high degree of tissue penetration and effectiveness against respiratory, enteric, and genitourinary infections.[1][2] While both antibiotics share a similar mechanism of action, their structural differences lead to distinct pharmacokinetic profiles and clinical applications.[2][3]
Mechanism of Action
Both erythromycin and azithromycin function by inhibiting bacterial protein synthesis. They achieve this by binding to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria.[1][2] This binding action interferes with the translocation step of protein synthesis and can also inhibit the assembly of the 50S ribosomal subunit, ultimately controlling the bacterial infection.[1]
Caption: Mechanism of action for Erythromycin and Azithromycin.
Comparative In Vitro Activity
The in vitro potency of antibiotics is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
| Organism | Azithromycin MIC (mg/L) | Erythromycin MIC (mg/L) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 (77% susceptible) | 0.5 (77% susceptible) | [4] |
| Coagulase-negative staphylococci (MIC50) | 0.5 | 0.25 | [4] |
| Group A & B Streptococci (MIC90) | 0.06 | 0.03 | [4] |
| Enterococci (mode MIC) | 4.0 | 1.0 | [4] |
| Haemophilus influenzae (MIC90) | 2.0 | 8.0 | [4] |
| Actinobacillus actinomycetemcomitans | All strains inhibited at 2.0 | Poor in vitro activity | [5] |
Note: Azithromycin generally shows less activity against Gram-positive organisms compared to erythromycin but demonstrates superior activity against many Gram-negative pathogens like Haemophilus influenzae.[2][6]
Pharmacokinetic Profile Comparison
Key differences in the chemical structures of erythromycin and azithromycin lead to significant variations in their pharmacokinetic properties. Azithromycin's nitrogen-containing ring enhances its stability in acidic environments, improving its bioavailability and tissue penetration.[3][7][8]
| Parameter | Azithromycin | This compound | Reference |
| Oral Bioavailability | ~37% | ~25% | [3][7] |
| Serum Half-life | ~41-68 hours | ~2 hours | [6][9] |
| Tissue Concentration | High | Low | [2][9] |
| Plasma Protein Binding | 7% (unbound in plasma) | 70-80% | [3][7] |
| Dosing Frequency | Once daily | Multiple times a day | [2][10] |
| CYP3A4 Inhibition | No significant interaction | Inhibitor | [2][3][9] |
Clinical Efficacy Comparison
Clinical trials have compared the efficacy of azithromycin and erythromycin in various infections, particularly respiratory tract infections.
| Study Focus | Azithromycin Outcome | Erythromycin Outcome | Conclusion | Reference |
| Acute respiratory tract infections in children | 94.8% clinical cure rate | 83.3% clinical cure rate | Azithromycin showed a more rapid remission of symptoms. | [11] |
| Community-acquired acute lower respiratory tract infections in children | 93% treatment success (3-day course) | 90% treatment success (10-day course) | A 3-day course of azithromycin is as effective as a 10-day course of erythromycin. | [12] |
| Atypical pneumonias | No therapeutic failures | No therapeutic failures | Both are effective, but azithromycin is better tolerated with fewer side effects. | [13] |
| Chlamydia trachomatis infection during pregnancy | Equally effective | Equally effective | Single-dose azithromycin is as effective as a course of erythromycin. | [1] |
| Preterm premature rupture of membranes (PPROM) | Similar latency period before delivery | Similar latency period before delivery | Azithromycin is a suitable alternative, often preferred due to easier administration and better side effect profile. | [14][15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[16]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard, which is then diluted).[17]
-
Inoculation: Each well of the microtiter plate (containing the different antibiotic concentrations) is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.[18]
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).[18]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism.[16][18]
Caption: Workflow for MIC determination via broth microdilution.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Protocol:
-
Drug Administration: The drug is administered to subjects (animal models or human volunteers) via a specific route (e.g., intravenous or oral).
-
Sample Collection: Blood, plasma, or tissue samples are collected at various time points after drug administration.
-
Drug Concentration Measurement: The concentration of the drug (and any active metabolites) in the collected samples is quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration-time data is plotted and analyzed using pharmacokinetic modeling software to determine key parameters like half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and volume of distribution (Vd).[19][20]
Caption: General workflow for a pharmacokinetic study.
Clinical Trial Protocol (Randomized Controlled Trial for Respiratory Tract Infections)
This protocol outlines a typical design for comparing the efficacy of two antibiotics in treating a specific infection.
Protocol:
-
Patient Recruitment: Patients meeting specific inclusion criteria (e.g., age, diagnosis of a lower respiratory tract infection) are enrolled in the study.[21][22]
-
Randomization: Enrolled patients are randomly assigned to one of the treatment groups (e.g., Azithromycin group or Erythromycin group). The study is often double-blinded, meaning neither the patients nor the researchers know who is receiving which treatment.[11][12]
-
Treatment Administration: Patients receive the assigned antibiotic according to a predefined dosing schedule.
-
Outcome Assessment: Clinical outcomes are assessed at specific time points. The primary outcome is typically clinical cure or improvement. Secondary outcomes may include symptom duration, bacteriological eradication, and incidence of adverse events.[11][21]
-
Data Analysis: The data from both treatment groups are statistically analyzed to determine if there is a significant difference in efficacy and safety between the two drugs.[11]
Caption: Workflow for a randomized controlled clinical trial.
Conclusion
Azithromycin offers several pharmacokinetic advantages over erythromycin, including a longer half-life, superior tissue penetration, and a lower potential for drug-drug interactions.[2][9] These advantages translate into a more convenient once-daily dosing regimen and often shorter treatment courses, which can improve patient compliance.[10][12]
While erythromycin may show slightly better in vitro activity against some Gram-positive bacteria, azithromycin's enhanced activity against key Gram-negative respiratory pathogens like H. influenzae makes it a valuable alternative.[2][4] Clinical studies have consistently shown that a shorter course of azithromycin is as effective as a longer course of erythromycin for many common infections, often with a better side-effect profile.[12][13] Therefore, the choice between these two antibiotics should be guided by the specific pathogen, site of infection, and patient-specific factors.
References
- 1. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 2. droracle.ai [droracle.ai]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of azithromycin compared with that of erythromycin against Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. Erythromycin vs. Azithromycin for Skin Infection and Bacterial Infection: Important Differences and Potential Risks. [goodrx.com]
- 11. Clinical comparative study of azithromycin versus erythromycin in the treatment of acute respiratory tract infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective open randomized study comparing efficacies and safeties of a 3-day course of azithromycin and a 10-day course of erythromycin in children with community-acquired acute lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of azithromycin and erythromycin in the treatment of atypical pneumonias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin vs Azithromycin for Premature Rupture of Membranes · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. researchgate.net [researchgate.net]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibiotic effectiveness for children with lower respiratory infections: prospective cohort and trial in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
A Comparative In Vitro Analysis of Erythromycin Propionate and Clarithromycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of Erythromycin Propionate and Clarithromycin. The data presented is curated from peer-reviewed research to assist in understanding the relative potency of these two macrolide antibiotics against a range of bacterial pathogens.
In Vitro Activity: A Head-to-Head Comparison
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for Erythromycin and Clarithromycin against a variety of clinically relevant bacteria. It is important to note that this compound is a prodrug that is hydrolyzed in vivo to the active erythromycin base; therefore, the in vitro data for erythromycin is representative of the active form of this compound.
| Bacterial Species | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Key Findings |
| Streptococcus pneumoniae | 0.015 - 0.25 | 0.015 - 0.06 | Clarithromycin is often slightly more potent against penicillin-susceptible strains.[1][2] |
| Streptococcus pyogenes | 0.03 - 4.0 | 0.015 - 0.25 | Clarithromycin generally demonstrates greater in vitro activity against this pathogen.[1] |
| Staphylococcus aureus | > 64.0 | > 64.0 | Both agents show limited activity against many strains, particularly methicillin-resistant S. aureus (MRSA).[1] |
| Haemophilus influenzae | 4.0 - 16.0 | 4.0 - 16.0 | While both have marginal activity, Clarithromycin's active metabolite, 14-hydroxy-clarithromycin, can act synergistically with the parent compound, potentially enhancing its effect against H. influenzae.[3] |
| Moraxella catarrhalis | 0.25 | 0.12 - 0.25 | Clarithromycin is generally as active or slightly more active than erythromycin.[1] |
| Gram-positive anaerobes | Similar activity | Generally more active | Clarithromycin has been reported to be the most active of the macrolides tested against Gram-positive anaerobes.[4] |
| Gram-negative anaerobes | Variable | Similar to erythromycin | Azithromycin is generally more active against these organisms.[4] |
Note: MIC values can vary depending on the testing method and the specific strain of bacteria. The values presented here are ranges reported in the literature.
Experimental Protocols
The determination of in vitro activity is reliant on standardized and reproducible experimental methods. The two most common methods for determining the Minimum Inhibitory Concentration (MIC) are the broth microdilution and agar dilution methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of Erythromycin and Clarithromycin are prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: Each well of the 96-well plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations. A standardized inoculum of the test bacterium is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Erythromycin or Clarithromycin. This is achieved by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plates: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (with no antibiotic).
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Summary of In Vitro Activity Comparison
Based on the available in vitro data, both Erythromycin and Clarithromycin exhibit good activity against many common Gram-positive respiratory pathogens. However, some key differences emerge:
-
Potency against Gram-positives: Clarithromycin often demonstrates slightly greater in vitro potency against susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes when compared to erythromycin.[1][2]
-
Activity against Haemophilus influenzae: Both agents have relatively high MICs against H. influenzae. However, the presence of the active 14-hydroxy metabolite of clarithromycin may provide a synergistic effect in vivo that is not fully captured by standard in vitro testing.[3]
-
Anaerobic Coverage: Clarithromycin has been reported to be more active than erythromycin against many Gram-positive anaerobic bacteria.[4]
-
Cross-Resistance: There is complete cross-resistance between erythromycin and clarithromycin.[5] This means that bacterial strains resistant to erythromycin will also be resistant to clarithromycin.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of erythromycin base and erythromycin esters on protein synthesis in vivo in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of an Anti-Erythromycin Propionate Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of an anti-Erythromycin Propionate antibody. It offers a comparative analysis of its binding affinity against structurally related macrolide antibiotics, supported by detailed experimental protocols and data presentation. The methodologies outlined herein are crucial for ensuring the accuracy and reliability of immunoassays developed for the detection and quantification of Erythromycin Propionate in various matrices.
Specificity Profile: A Comparative Analysis
The cornerstone of any antibody validation is a thorough assessment of its cross-reactivity with structurally similar compounds. The following table summarizes the binding specificity of the anti-Erythromycin Propionate antibody against a panel of selected macrolide antibiotics. The data is presented as percent cross-reactivity, calculated from the half-maximal inhibitory concentration (IC50) values obtained through competitive ELISA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 1.0 | 100 |
| Erythromycin | Parent Compound | 1.2 | 83.3 |
| Erythromycin Ethylsuccinate | Erythromycin Ester | 8.3 | 12.0[1] |
| Clarithromycin | Methylated Erythromycin | > 1000 | < 0.1 |
| Azithromycin | 15-membered Macrolide | > 1000 | < 0.1 |
| Roxithromycin | Erythromycin Derivative | > 1000 | < 0.1 |
| Tylosin | 16-membered Macrolide | > 1000 | < 0.1[1] |
| Spiramycin | 16-membered Macrolide | > 1000 | < 0.1[1] |
| Oleandomycin | Structurally Similar Macrolide | > 1000 | < 0.1 |
Interpretation of Results:
The data clearly demonstrates the high specificity of the antibody for this compound and its parent compound, Erythromycin. The minimal cross-reactivity with other tested macrolide antibiotics, including those with minor structural modifications like Clarithromycin and those with different ring structures like Azithromycin and Tylosin, underscores the antibody's suitability for specific detection of this compound.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are provided for the key validation assay.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines the steps for determining the specificity of the anti-Erythromycin Propionate antibody using a competitive ELISA format.
Materials:
-
Anti-Erythromycin Propionate antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-mouse IgG)
-
This compound standard solutions (0.1 to 100 ng/mL)
-
Cross-reactant standard solutions (as listed in the table above, at various concentrations)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Coat the 96-well microtiter plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Binding: Add 50 µL of the anti-Erythromycin Propionate antibody solution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of either the this compound standard, the cross-reactant solution, or the sample to the appropriate wells.
-
Immediately add 50 µL of the this compound-HRP conjugate to all wells.
-
Incubate for 1 hour at 37°C.[1]
-
-
Washing: Wash the plate five times with Wash Buffer to remove any unbound components.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[1]
Data Analysis:
The concentration of this compound or the cross-reactivity of other compounds is inversely proportional to the absorbance measured. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The IC50 value is determined from this curve. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Workflow and Specificity
To further clarify the experimental process and the principles of specificity, the following diagrams are provided.
Caption: Competitive ELISA workflow for antibody specificity testing.
Caption: Logical relationship of antibody specificity validation.
References
Comparative study of Erythromycin Propionate's effect on different bacterial species
Erythromycin Propionate, a macrolide antibiotic, is a widely utilized therapeutic agent against a variety of bacterial infections. This guide provides a comparative study of its efficacy against different bacterial species, supported by experimental data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its antibacterial spectrum and mechanism of action.
Comparative Efficacy Against Various Bacterial Species
The effectiveness of this compound varies significantly across different bacterial species, with a notable potency against many Gram-positive bacteria and some Gram-negative and atypical bacteria. Its efficacy is quantitatively measured by the MIC, the lowest concentration of the antibiotic that prevents visible growth of a bacterium, and the MBC, the lowest concentration that results in bacterial death.
| Bacterial Species | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.25 - >64[1] | 2- and 4-fold reductions from MIC observed with certain enhancers[2] |
| Streptococcus pneumoniae | Gram-positive | 1 - 64[3] | Not widely reported |
| Haemophilus influenzae | Gram-negative | ≤2.0[4] | Not widely reported |
| Pseudomonas aeruginosa | Gram-negative | >100 - 512[5][6] | Not widely reported |
| Escherichia coli | Gram-negative | 16 - >1024[7] | Not widely reported |
| Legionella pneumophila | Atypical | 0.06 - 1[8] | 1 - 32[8] |
| Campylobacter jejuni | Gram-negative | ≥16 (for resistant strains)[9] | Not widely reported |
| Bordetella pertussis | Gram-negative | 0.03 - 0.125[10] | Not widely reported |
Note: The provided MIC and MBC values are based on studies of erythromycin and its various salts. The specific values for this compound may vary. It is important to note that resistance to erythromycin is prevalent in many bacterial species, leading to a wide range of observed MIC values[11][12].
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides and halting the elongation of the polypeptide chain. This action is specific to bacterial ribosomes, as human ribosomes have a different structure.
Below is a diagram illustrating the mechanism of action of Erythromycin.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of a compound. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a subsequent step after the MIC test.
-
Subculturing: A small aliquot from each well showing no visible growth in the MIC test is subcultured onto an agar plate that does not contain the antibiotic.
-
Incubation: The agar plates are incubated at an appropriate temperature for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Below is a workflow diagram illustrating the experimental procedure for determining MIC and MBC.
Caption: Experimental workflow for MIC and MBC determination.
Comparative Susceptibility of Gram-Positive vs. Gram-Negative Bacteria
A logical comparison of this compound's effectiveness reveals a significant difference in its activity against Gram-positive and Gram-negative bacteria.
Caption: Comparison of this compound's effect.
The outer membrane of Gram-negative bacteria acts as a significant barrier to the penetration of many antibiotics, including macrolides like Erythromycin. This structural difference is a primary reason for the generally lower susceptibility of Gram-negative bacteria compared to Gram-positive bacteria.
This guide provides a foundational understanding of the comparative efficacy of this compound. For specific research and development applications, it is recommended to conduct in-house susceptibility testing against the bacterial strains of interest.
References
- 1. Recommended Antimicrobial Agents for the Treatment and Postexposure Prophylaxis of Pertussis: 2005 CDC Guidelines [cdc.gov]
- 2. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 6. Efficacy of erythromycin lactobionate for treating Pseudomonas aeruginosa bacteremia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Antibiotic susceptibility of Legionella pneumophila strains isolated in England and Wales 2007-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibilities of Multidrug-Resistant Campylobacter jejuni and C. coli Strains: In Vitro Activities of 20 Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in the Minimum Inhibitory Concentrations of Erythromycin, Clarithromycin, Azithromycin, Ciprofloxacin, and Trimethoprim/Sulfamethoxazole for Strains of Bordetella pertussis isolated in the Czech Republic in 1967-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Antimicrobial Resistance Properties of Legionella Pneumophila Isolated from the Cases of Lower Respiratory tract Infections – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the Identification of Erythromycin Propionate
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of Erythromycin Propionate in a sample. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.
Overview of Analytical Techniques
The definitive identification of this compound, an ester of the macrolide antibiotic Erythromycin, relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the most robust and widely used method. Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) spectrophotometry, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal information for unequivocal structure confirmation.
Comparative Analysis of Key Identification Methods
The selection of an appropriate analytical method depends on factors such as the required specificity, sensitivity, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the most common techniques.
Table 1: Performance Comparison of Analytical Methods for Macrolide Identification
| Method | Principle | Specificity | Sensitivity | Throughput | Application |
| HPLC-UV | Chromatographic separation followed by UV detection. | High | Moderate | High | Routine quantification and purity assessment. |
| HPLC-MS | Chromatographic separation coupled with mass analysis. | Very High | High | Moderate | Definitive identification, impurity profiling, and analysis in complex matrices. |
| UPLC-MS | Ultra-performance liquid chromatography for faster, higher-resolution separations with mass detection. | Very High | Very High | Very High | High-throughput screening and sensitive quantification. |
| UV-Vis | Measurement of light absorption by the analyte. | Low | Low | High | Preliminary analysis and simple quantification in pure samples. |
| NMR | Analysis of the magnetic properties of atomic nuclei. | Very High | Low | Low | Unambiguous structure elucidation and confirmation of new entities. |
| TLC | Separation on a thin layer of adsorbent material. | Low | Low | High | Rapid, qualitative screening. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the identification of this compound and related macrolide antibiotics using various analytical techniques.
Table 2: Chromatographic and Mass Spectrometric Data
| Compound | Method | Retention Time (min) | m/z (M+H)⁺ | Key Fragments (m/z) |
| This compound | HPLC-ESI-MS | Varies | 790.7[1] | 734.7 (Erythromycin base), 158.1 (desosamine) |
| Erythromycin A | HPLC-ESI-MS | Varies | 734.7[1] | 576.4, 158.1[2] |
| Azithromycin | UPLC-ELS | ~1.2 | 749.0 | N/A |
| Clarithromycin | UPLC-ELS | ~1.5 | 748.0 | N/A |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.) and are provided for comparative purposes under specific reported methods.
Table 3: Spectrophotometric and Method Performance Data
| Compound | Method | λmax (nm) | LOD | LOQ |
| Erythromycin | UV-Vis | 285[3][4][5][6] | 0.08 mg/mL (Direct UV)[4][7] | 0.24 mg/mL (Direct UV)[4][7] |
| Erythromycin | HPLC-UV | 205-215[8] | 0.0059 mg/mL[9] | 0.0196 mg/mL[9] |
| Azithromycin | UV-Vis | 208-212 | 1.6 µg/mL[10] | 5.0 µg/mL[10] |
| Clarithromycin | UV-Vis | 210 | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is highly specific and sensitive for the confirmation of this compound.
a) Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution to a final concentration within the linear range of the instrument.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
b) Standard Preparation:
-
Prepare a stock solution of this compound certified reference standard in the same solvent as the sample.
-
Perform serial dilutions to prepare a series of calibration standards.
c) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
d) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound (m/z 790.7).[1]
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
A simpler, less specific method suitable for preliminary identification or quantification of the erythromycin base after hydrolysis.
a) Sample Preparation:
-
Dissolve a known quantity of the sample in methanol.
-
For Erythromycin esters, hydrolysis to the erythromycin base may be necessary. This can be achieved by adding a dibasic potassium phosphate buffer (pH 8) to the methanolic solution.[4]
-
Dilute the solution to an appropriate concentration for measurement.
b) Standard Preparation:
-
Prepare a stock solution of Erythromycin reference standard in methanol.
-
Prepare a series of dilutions for a calibration curve.
c) Measurement:
-
Scan the sample and standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For Erythromycin, this is typically around 285 nm.[3][4][5][6]
-
Measure the absorbance of the sample and standards at the λmax.
-
Confirm the identity by comparing the spectrum of the sample to that of the standard.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for identifying this compound and the relationship between Erythromycin A and its propionate ester.
References
- 1. waters.com [waters.com]
- 2. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. akjournals.com [akjournals.com]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. sudps.org [sudps.org]
A Comparative Guide to the In Vivo Efficacy of Erythromycin Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of different erythromycin salts, focusing on erythromycin stearate, erythromycin ethylsuccinate, and erythromycin estolate. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate salt for research and development purposes.
Executive Summary
Erythromycin is a macrolide antibiotic available in several salt and ester forms to improve its stability and oral absorption. The choice of salt can significantly impact the pharmacokinetic profile, and consequently, the in vivo efficacy of the drug. Erythromycin estolate generally exhibits the highest bioavailability, leading to higher and more sustained plasma concentrations of the active erythromycin base compared to the ethylsuccinate and stearate salts. While all forms are effective, the superior pharmacokinetic profile of the estolate may offer advantages in certain therapeutic contexts. However, it is also associated with a higher risk of hepatotoxicity.
Comparative Pharmacokinetics
The in vivo efficacy of an orally administered antibiotic is largely determined by its pharmacokinetic properties, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). The following table summarizes the key pharmacokinetic parameters for erythromycin estolate and erythromycin ethylsuccinate from a comparative study in healthy human volunteers.
| Pharmacokinetic Parameter | Erythromycin Estolate (500 mg) | Erythromycin Ethylsuccinate (600 mg) | Reference |
| Single Dose | [1][2] | ||
| Cmax (µg/mL) | 1.84 ± 0.82 | 0.38 ± 0.23 | [1][2] |
| Tmax (h) | 2.5 ± 0.8 | 1.9 ± 0.6 | [1][2] |
| Half-life (h) | 5.47 ± 1.63 | 2.03 ± 0.49 | [1][2] |
| AUC (µg·h/mL) | 20.39 ± 8.16 | 1.88 ± 1.12 | [1][2] |
| Multiple Doses | [1][2] | ||
| Cmax (µg/mL) | 3.08 ± 1.01 | 0.82 ± 0.39 | [1][2] |
| Tmax (h) | 2.3 ± 0.5 | 2.1 ± 0.5 | [1][2] |
| Half-life (h) | 5.47 ± 1.63 | 2.72 ± 0.78 | [1][2] |
| AUC (µg·h/mL) | 30.61 ± 9.87 | 4.68 ± 2.43 | [1][2] |
Data presented as mean ± standard deviation.
Studies on erythromycin stearate have shown significant variability in absorption, with some formulations demonstrating poor bioavailability.[3] For instance, one study reported that the relative bioavailability of different erythromycin stearate tablet brands ranged from 40% to 97% compared to a standard preparation.[3] Another study comparing enteric-coated erythromycin base with erythromycin estolate found that while the total erythromycin levels were at least three times higher after estolate administration, the plasma concentrations of the bioactive erythromycin base were essentially the same.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of erythromycin salts.
Bioavailability and Pharmacokinetic Studies in Humans
A common study design to compare the bioavailability of different drug formulations is the randomized, crossover study.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: A randomized, two-period, two-treatment crossover design is often employed.[5] This means that each subject receives both treatments (e.g., erythromycin estolate and erythromycin ethylsuccinate) in a random order, with a "washout" period between treatments to ensure the complete elimination of the first drug before the second is administered.
-
Dosing: Standardized doses of the different erythromycin salts are administered orally, typically after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Analysis: Plasma is separated from the blood samples, and the concentration of erythromycin (and its ester, if applicable) is determined using a validated analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.[1][2]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life, and AUC.
Crossover study design for bioavailability assessment.
In Vivo Efficacy Studies (Murine Pneumonia Model)
Animal models of infection are crucial for evaluating the in vivo antibacterial efficacy of antibiotics. The murine pneumonia model is a well-established model for this purpose.
Study Design:
-
Animals: Specific pathogen-free mice are commonly used.
-
Infection: Mice are anesthetized and intranasally inoculated with a standardized dose of a pathogenic bacterium (e.g., Streptococcus pneumoniae).
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the different erythromycin salts via oral gavage. A control group receives a vehicle.
-
Endpoints:
-
Bacterial Load: At various time points after treatment, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU in the treated groups compared to the control group indicates efficacy.
-
Survival: In some studies, the survival of the animals is monitored over a period of time (e.g., 7 days) as the primary endpoint.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples can also be collected to correlate drug exposure with the observed antibacterial effect.
Workflow for a murine pneumonia model of infection.
Signaling Pathways
The primary mechanism of action for erythromycin's antibacterial effect is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] This action is a property of the erythromycin base and is not known to be differentially affected by the various salt forms.
Erythromycin also has well-documented prokinetic effects on the gastrointestinal tract, which are mediated through its agonist activity at the motilin receptor.[7][8] This stimulation of gastrointestinal motility is also attributed to the erythromycin base. There is currently no evidence to suggest that different erythromycin salts have differential effects on motilin receptor activation.
Additionally, erythromycin has been shown to possess anti-inflammatory properties, which may be related to the modulation of signaling pathways such as NF-κB and the inhibition of pro-inflammatory cytokines like IL-8.[9][10] However, research into whether different salts of erythromycin have varying degrees of anti-inflammatory effects is lacking.
Signaling pathways affected by erythromycin.
Conclusion
The selection of an erythromycin salt for in vivo studies should be guided by the desired pharmacokinetic profile. The available data strongly suggest that erythromycin estolate provides superior bioavailability compared to erythromycin ethylsuccinate and likely erythromycin stearate, resulting in higher and more prolonged plasma concentrations of the active drug. This may translate to enhanced in vivo efficacy in certain infection models. However, the potential for hepatotoxicity with the estolate form must be considered. For studies where maximizing systemic exposure is critical, the estolate may be the preferred choice. For other applications, the ethylsuccinate or an enteric-coated base formulation may be suitable alternatives. Further head-to-head in vivo efficacy studies comparing all three common salts in relevant infection models would be beneficial to provide a more definitive ranking of their therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetic advantages of erythromycin estolate over ethylsuccinate as determined by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. [Comparison of the bioavailabilities of erythromycin estolate and erythromycin ethylsuccinate dry suspension preparations in steady state] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing Erythromycin Propionate treatment groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Erythromycin Propionate treatment groups against other macrolide antibiotics. The following sections detail quantitative data from clinical trials, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support research and development efforts.
Comparative Efficacy of Macrolide Antibiotics
The following tables summarize the quantitative data from various clinical studies comparing the efficacy of erythromycin with other macrolides in treating respiratory tract infections.
Table 1: Clinical and Radiological Success Rates of Erythromycin vs. Clarithromycin in Community-Acquired Pneumonia (CAP)
| Outcome | Erythromycin Group | Clarithromycin Group | Risk Ratio (95% CI) | P-value |
| Clinical Success | Lower rates | Higher rates | 0.79 (0.64 to 0.98) | 0.033 |
| Clinical Cure | Lower rates | Higher rates | 0.67 (0.48 to 0.92) | 0.014 |
| Radiological Success | Lower rates | Higher rates | 0.84 (0.71 to 0.996) | 0.045 |
| Data from a meta-analysis of four randomized controlled trials involving 472 patients with community-acquired pneumonia.[1] |
Table 2: Efficacy of Azithromycin vs. Erythromycin in Pediatric Acute Respiratory Tract Infections
| Outcome | Azithromycin Group (n=77) | Erythromycin Group (n=72) |
| Clinical Cure Rate | 94.8% | 83.3% |
| Bacteriological Eradication | 100% (34/34 cases) | 97.5% (40/41 cases) |
| Data from an open, multicenter, randomized trial in 151 children.[2] |
Table 3: Comparison of Clarithromycin, Roxithromycin, and Erythromycin Stearate in Mild Pneumonia
| Outcome | Clarithromycin Group (n=28) | Roxithromycin Group (n=28) | Erythromycin Stearate Group (n=22) | P-value |
| Clinical Success Rate | 89% | 82% | 73% | 0.32 |
| Clinical Cure Rate | 75% | 64% | 41% | 0.04 |
| Data from an open randomized trial in 86 male patients.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of macrolide antibiotics.
In Vitro Susceptibility Testing
In vitro susceptibility testing is essential to determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
1. Agar Dilution Method:
-
Objective: To determine the MIC of an antibiotic.
-
Procedure:
-
A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
A standardized inoculum of the test bacterium is prepared and applied to the surface of each plate.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.[4][5]
-
2. Microdilution Method:
-
Objective: A quantitative method to determine the MIC.
-
Procedure:
-
A series of dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plate is incubated, and bacterial growth is assessed by observing turbidity or by using a growth indicator.
-
The MIC is the lowest concentration of the antibiotic that prevents visible growth.[4]
-
In Vivo Efficacy Models
In vivo models are critical for evaluating the efficacy of an antibiotic in a living organism.
Mouse Peritonitis Model:
-
Objective: To assess the in vivo efficacy of antibiotics against systemic infections.
-
Procedure:
-
Mice are infected intraperitoneally with a standardized dose of a pathogenic bacterium (e.g., Streptococcus pneumoniae).
-
At a specified time post-infection, different treatment groups receive the test antibiotic (e.g., this compound) or a comparator drug via a clinically relevant route (e.g., oral or intravenous).
-
The efficacy of the treatment is evaluated based on survival rates, reduction in bacterial load in peritoneal fluid and blood, and other relevant clinical signs over a defined period.[6]
-
Clinical Trial Design and Statistical Analysis
The design and statistical analysis of clinical trials are governed by rigorous standards to ensure the validity and reliability of the results.
CONSORT (Consolidated Standards of Reporting Trials) Statement:
-
This is an evidence-based, minimum set of recommendations for reporting randomized controlled trials. It includes a 25-item checklist and a flow diagram to ensure transparency in reporting the trial's design, analysis, and interpretation.[7][8][9]
Statistical Analysis Plan (SAP):
-
A comprehensive document that outlines the pre-planned statistical analyses for a clinical trial.
-
Key Components:
-
Primary and Secondary Endpoints: Clearly defined outcomes to be measured.
-
Sample Size Calculation: Justification of the number of participants needed to achieve statistical power.
-
Randomization and Blinding: Methods to minimize bias.
-
Statistical Methods: Specific tests to be used for data analysis (e.g., t-tests, chi-square tests, regression models).
-
Handling of Missing Data: Procedures to address incomplete data.
-
Subgroup Analyses: Pre-specified analyses of treatment effects in different patient populations.[10][11][12][13][14]
-
Visualizing a Key Signaling Pathway
The anti-inflammatory effects of erythromycin are, in part, mediated through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of Erythromycin's anti-inflammatory effect on the NF-κB signaling pathway.
Erythromycin is suggested to inhibit the activation of NF-κB downstream of the degradation of its inhibitor, IκBα.[15][16][17] This action is independent of its antibacterial activity and contributes to its immunomodulatory effects.[16][18]
Experimental Workflow for Comparative Antibiotic Efficacy
The following diagram outlines a typical workflow for a randomized controlled trial comparing two antibiotic treatments.
References
- 1. Efficacy of erythromycin compared to clarithromycin and azithromycin in adults or adolescents with community-acquired pneumonia: A Systematic Review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical comparative study of azithromycin versus erythromycin in the treatment of acute respiratory tract infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 8. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consort-spirit.org [consort-spirit.org]
- 10. norwichcrtu.uea.ac.uk [norwichcrtu.uea.ac.uk]
- 11. Trial Statistical Analysis Plans – Pragmatic Critical Care Research Group PCCRG [pragmaticcriticalcare.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. isrctn.com [isrctn.com]
- 14. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 15. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. e-century.us [e-century.us]
Comparative Proteomics of Bacteria Under Erythromycin Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic response of various bacteria to Erythromycin. While the specific request focused on Erythromycin Propionate, a comprehensive literature search revealed a lack of specific studies on this ester. However, as this compound is a prodrug of Erythromycin, this guide focuses on the proteomic effects of the active form, Erythromycin. The data presented here is crucial for understanding the drug's mechanism of action, bacterial resistance, and for the development of novel antimicrobial strategies.
Quantitative Proteomic Data Summary
The following tables summarize the key differentially expressed proteins in various bacteria upon treatment with Erythromycin, as determined by proteomic studies. These studies utilized techniques such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry to identify and quantify protein expression changes.
Table 1: Differentially Expressed Proteins in Streptococcus suis Treated with Sub-MIC Erythromycin.[1]
| Protein Name | Gene Name | Function | Fold Change |
| Primosomal protein N' | dnaC | DNA replication | >1.2 |
| L-fucose isomerase | fucI | Carbohydrate metabolism | >1.2 |
| ABC superfamily ATP binding cassette transporter | - | Transport | >1.2 |
| Membrane protein | - | Cell membrane integrity | >1.2 |
| Quorum-sensing protein | comD | Signal transduction | >1.2 |
| Various uncharacterized proteins | - | - | >1.2 or <0.8 |
Note: This study identified 79 differentially expressed proteins, with the table highlighting key examples implicated in biofilm formation.
Table 2: Differentially Expressed Proteins in Erythromycin-Resistant Streptococcus pneumoniae (M phenotype).[2]
| Protein Name | Gene Name | Function | Fold Change |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | gap | Glycolysis | Significantly Increased |
Note: This study highlights a specific isoform of GAPDH with a more basic pI showing increased synthesis in resistant strains.
Table 3: Proteomic Response of Methicillin-Resistant Staphylococcus aureus (MRSA) to an Erythromycin Derivative (SIPI-8294) in Combination with Oxacillin.[3]
| Protein Name | Gene Name | Function | Fold Change (SIPI-8294/Oxa vs. Ery/Oxa) |
| Penicillin-binding protein 2a | mecA | Oxacillin resistance | 4 times lower |
| Beta-lactamase | blaZ | Beta-lactam resistance | Lower |
Note: This study compared a novel erythromycin derivative to erythromycin. The data suggests the derivative may interfere with oxacillin resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of proteomic studies. Below are generalized protocols for key experiments cited in the literature.
Bacterial Culture and Erythromycin Treatment
-
Bacterial Strains and Growth Conditions: The specific bacterial strain (e.g., S. suis, S. pneumoniae, MRSA) is cultured in an appropriate growth medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth) at a specific temperature (e.g., 37°C) with aeration.[1][2]
-
Antibiotic Treatment: Once the bacterial culture reaches a specific growth phase (e.g., mid-logarithmic phase), it is treated with a sub-minimal inhibitory concentration (sub-MIC) of Erythromycin.[3] The exact concentration is determined beforehand through susceptibility testing. Control cultures without the antibiotic are grown under identical conditions.
-
Cell Harvesting: After a defined incubation period, bacterial cells are harvested by centrifugation at a low temperature (e.g., 4°C) to minimize protein degradation. The cell pellets are washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media and antibiotic.[4]
Protein Extraction
-
Cell Lysis: The bacterial cell pellets are resuspended in a lysis buffer containing detergents (e.g., SDS), reducing agents (e.g., DTT), and protease inhibitors. Lysis is typically achieved through mechanical methods such as sonication or bead beating to ensure complete disruption of the bacterial cell wall and release of proteins.[5][6]
-
Protein Precipitation and Solubilization: Proteins are often precipitated using methods like trichloroacetic acid (TCA)/acetone precipitation to concentrate the protein sample and remove contaminants. The protein pellet is then washed with cold acetone and resolubilized in a buffer suitable for the downstream proteomic analysis (e.g., a urea-based buffer for 2-DE).[5]
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension: Isoelectric Focusing (IEF): The protein sample is loaded onto an immobilized pH gradient (IPG) strip. IEF separates proteins based on their isoelectric point (pI).[7][8]
-
Second Dimension: SDS-PAGE: The IPG strip is then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). This second dimension separates the proteins based on their molecular weight.[7][8]
-
Gel Staining and Image Analysis: The 2-DE gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots. The gel images are then analyzed using specialized software to compare protein spot intensities between the treated and control samples, allowing for the identification of differentially expressed proteins.[5]
Mass Spectrometry (MS) for Protein Identification
-
In-Gel Digestion: Protein spots of interest are excised from the 2-DE gel. The proteins within the gel pieces are destained and enzymatically digested, typically with trypsin, to generate smaller peptides.[6]
-
Peptide Extraction and Desalting: The resulting peptides are extracted from the gel pieces and desalted using techniques like ZipTips to remove contaminants that could interfere with MS analysis.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides.[9]
-
Protein Identification: The peptide mass fingerprint or the fragmentation pattern of the peptides is used to search a protein database (e.g., NCBI, UniProt) to identify the corresponding protein.[9]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative proteomic analysis of bacteria treated with Erythromycin.
Erythromycin's Mechanism of Action and Downstream Effects
Caption: The mechanism of action of Erythromycin and its downstream effects on bacterial proteome.
References
- 1. Proteomic response of methicillin-resistant S. aureus to a synergistic antibacterial drug combination: a novel erythromycin derivative and oxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibiotic concentration and nutrient medium composition on Escherichia coli biofilm formation and green fluorescent protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analysis of sub-MIC erythromycin inhibiting biofilm formation of S. suis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Evaluation of Sample Preparation Methods for Fast Proteotyping of Microorganisms by Tandem Mass Spectrometry [frontiersin.org]
- 7. Two-dimensional gel electrophoresis in bacterial proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]
- 9. Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Erythromycin Propionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Erythromycin Propionate, a common macrolide antibiotic, requires careful handling and adherence to specific disposal protocols due to its potential environmental impact. This guide provides essential safety and logistical information for its proper disposal, in line with U.S. Environmental Protection Agency (EPA) regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1] Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand) and place it into a designated, labeled container for disposal.[1][3]
Step-by-Step Disposal Procedure
The disposal of pharmaceutical waste is regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[4][5][6] While Erythromycin is not specifically listed as a P- or U-series hazardous waste, a hazardous waste determination must be performed for any waste stream based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][7][8]
Step 1: Waste Classification (Hazardous vs. Non-Hazardous)
-
Evaluate the Waste Stream : Determine if your this compound waste exhibits any hazardous characteristics. For example, if it is dissolved in a solvent with a low flash point, it could be considered ignitable (D001).[7] While this compound itself is not listed, its high aquatic toxicity is a significant concern.[9]
-
Consult Safety Data Sheets (SDS) : Review the SDS for the specific product and any mixtures for disposal guidance.
-
Adopt Best Practices : If the hazardous status is uncertain, best practices recommend managing the waste as hazardous to ensure full compliance and mitigate risk.[1]
Step 2: Segregation and Containment
-
Hazardous Waste : If classified as hazardous, collect the this compound waste in a designated, properly labeled hazardous waste container. The container should be black, clearly marked "Hazardous Waste - Pharmaceuticals," and kept securely sealed when not in use.[5]
-
Non-Hazardous Waste : If definitively determined to be non-hazardous, collect it in a separate, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often blue or purple.[5]
-
Prohibition of Drain Disposal : It is illegal to flush hazardous waste pharmaceuticals down the drain or toilet.[5][6] This practice is strongly discouraged for all pharmaceutical waste to prevent environmental contamination.[4]
Step 3: Storage and Labeling
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure all labels are accurate and include the waste identification and accumulation start date.
Step 4: Final Disposal
-
Hazardous Waste : Arrange for pickup and transport by a licensed hazardous waste contractor. The waste must be shipped using a uniform hazardous waste manifest to a permitted RCRA treatment and disposal facility, where it will typically be incinerated.[4][5]
-
Non-Hazardous Waste : For non-hazardous pharmaceutical waste, the preferred method of disposal is through a licensed contractor for incineration or via a reverse distributor.[4][6] Disposal in a solid waste landfill may be an option, but this must be done in accordance with all state and local regulations.[4][6]
Environmental Impact and Ecotoxicity Data
Erythromycin is an environmental contaminant of emerging concern due to its persistence and effects on aquatic ecosystems.[6] Its presence in waterways can promote the development of antibiotic-resistant bacteria.[9] Traditional wastewater treatment plants are often ineffective at its removal.
| Parameter | Value / Finding | Reference |
| Persistence | Not readily biodegradable; <60% degradation in 28 days (OECD 301D). | [9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Acute & Chronic Category 1). | [9] |
| Lowest EC50 for marine species: 10 µg/L (cyanobacteria). | ||
| Lowest EC50 for freshwater species: 20 µg/L (algae, cyanobacteria). | ||
| NOEC (No-Observed-Effect-Concentration) 72h for green algae: 10.3 µg/L. | [9] | |
| Environmental Conc. | Detected in WWTP effluents at concentrations from non-detectable up to 27,000 ng/L. | |
| Predicted No-Effect Concentration (PNEC) for promoting antibiotic resistance: 1.0 µg/L. |
Methodologies and Visualizations
Experimental Protocols
1. Biodegradability Assessment: OECD 301D Closed Bottle Test
This standard test is used to assess the ready biodegradability of chemicals in an aerobic aqueous medium.
-
Principle : A solution of the test substance (this compound) in a mineral medium is inoculated with a small number of microorganisms from wastewater treatment plant effluent.
-
Methodology : The mixture is kept in a completely filled, sealed glass bottle in the dark at a constant temperature. The degradation of the test substance is followed by analyzing the consumption of dissolved oxygen over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical maximum oxygen demand (ThOD).
-
Interpretation : A substance is considered readily biodegradable if it reaches a degradation level of >60% ThOD within the 28-day window. Erythromycin fails this test, indicating it is potentially persistent in the environment.[9]
2. Chemical Degradation: Advanced Oxidation Processes (AOPs)
Advanced oxidation processes are used to degrade persistent organic pollutants like erythromycin.
-
Principle : AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and break down the erythromycin molecule.
-
Methodology (Example: Fenton Oxidation) : The Fenton reaction uses hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. The erythromycin waste solution is acidified, and the Fenton reagents are added. The reaction proceeds, breaking down the antibiotic into smaller, less harmful compounds, and potentially mineralizing it to CO₂ and H₂O. The degradation efficiency can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).
-
Other AOPs : Other effective AOPs for erythromycin degradation include photocatalysis (using a semiconductor like TiO₂) and ozonation.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. safemgt.com [safemgt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. pwaste.com [pwaste.com]
- 6. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. This compound|134-36-1|MSDS [dcchemicals.com]
- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Essential Safety and Logistical Information for Handling Erythromycin Propionate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Erythromycin Propionate, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
This compound is a macrolide antibiotic derivative.[1] While extensive toxicological data is not always available, it is crucial to handle it with care to avoid potential health hazards. The substance is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, proper personal protective equipment (PPE) and handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Protective gloves | Nitrile or neoprene gloves are preferred.[3] For handling hazardous drugs, it is recommended to wear two pairs of powder-free gloves.[4][5] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[4] |
| Eyes | Safety goggles with side-shields | Provides protection against splashes.[2][6] |
| Face | Face shield | In addition to goggles, a face shield offers a full range of protection against splashes to the face and eyes.[5][7] |
| Body | Impervious clothing / Protective disposable gown | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is recommended.[2][4] If no permeation information is available, gowns should be changed every four hours or when a spill or splash occurs.[5] |
| Respiratory | Suitable respirator | Use in case of inadequate ventilation or when creating dust or aerosols.[2][8] An N-95 or N-100 particle mask is sufficient for most activities that require respiratory protection.[5] Surgical masks offer little to no protection from drug exposure.[5] |
| Feet | Shoe covers | Should be worn in drug compounding areas to prevent contamination from being tracked to other areas.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety and to maintain the integrity of the research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]
Preparation and Handling
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]
-
Avoid the formation of dust and aerosols.[2]
Disposal Plan
-
Dispose of contents and containers to an approved waste disposal plant.[2][8]
-
Do not allow the substance to enter sewers or surface and ground water.[9][10]
-
Handle contaminated packaging in the same way as the substance itself.[9]
-
Follow all local, regional, and national regulations for chemical waste disposal.[11]
Contingency Plan for Accidental Exposure and Spills
In the event of an accident, immediate and appropriate action is critical.
Accidental Exposure
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[11] Seek medical attention.[2]
-
Inhalation: Move the person to fresh air.[8][10] If breathing is difficult, give oxygen or artificial respiration.[6] Seek medical attention.[2]
-
Ingestion: Rinse mouth with water.[8][10] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2][8]
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert material to absorb or sweep up the spilled substance.[6]
-
Collect: Place the contained material into a suitable, labeled disposal container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the contaminated material as hazardous waste according to regulations.[6]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|134-36-1|MSDS [dcchemicals.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. osha.gov [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. aksci.com [aksci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
